molecular formula C7H5FN2 B1443283 2-(5-Fluoropyridin-3-YL)acetonitrile CAS No. 39891-06-0

2-(5-Fluoropyridin-3-YL)acetonitrile

Cat. No.: B1443283
CAS No.: 39891-06-0
M. Wt: 136.13 g/mol
InChI Key: OCVAQFOGIUNAIY-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-YL)acetonitrile is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVAQFOGIUNAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695230
Record name (5-Fluoropyridin-3-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-06-0
Record name 5-Fluoro-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoropyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Fluoropyridin-3-YL)acetonitrile (CAS 39891-06-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Fluoropyridin-3-YL)acetonitrile is a fluorinated pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs, a pyridine ring and a nitrile group, are prevalent in a wide array of biologically active compounds. The introduction of a fluorine atom to the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a valuable building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical insights for laboratory and developmental work.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe handling and effective use in research.

Chemical and Physical Properties
PropertyValueSource
CAS Number 39891-06-0[2][3]
Molecular Formula C₇H₅FN₂[2][3]
Molecular Weight 136.13 g/mol [2]
IUPAC Name This compound[3]
SMILES N#CCC1=CC(F)=CN=C1[2]
Appearance Solid (form may vary)
Melting Point 43-48 °C
Purity Typically ≥95%[3]
Safety and Handling

This compound is classified as a toxic substance.[3] Adherence to strict safety protocols is mandatory.

Hazard Identification:

  • GHS Pictogram: GHS06 (Toxic)[3]

  • Signal Word: Danger[2][3]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[2]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.[4][5][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5][6]

  • Handling: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Synthesis Methodologies

The synthesis of this compound typically involves the introduction of a cyanomethyl group onto a 5-fluoropyridine scaffold. A common and logical synthetic route proceeds via the corresponding chloromethylpyridine intermediate.

Conceptual Synthetic Workflow

Synthesis_Workflow A 3-Methyl-5-fluoropyridine B 3-(Chloromethyl)-5-fluoropyridine A->B Chlorination C This compound (Target Molecule) B->C Cyanation

Caption: A generalized two-step synthesis of this compound.

Step-by-Step Experimental Protocol: Cyanation of 3-(Chloromethyl)-5-fluoropyridine

This protocol describes a common method for the conversion of a chloromethylpyridine to the corresponding acetonitrile. The choice of a cyanide source and a suitable solvent system is critical for achieving a high yield and purity.

Materials:

  • 3-(Chloromethyl)-5-fluoropyridine

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Acetonitrile (solvent)[7][8][9]

  • Water

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-(chloromethyl)-5-fluoropyridine in acetonitrile.

  • Addition of Cyanide: Carefully add sodium cyanide or potassium cyanide to the solution. The reaction is typically performed at an elevated temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is effective at dissolving both the organic substrate and the inorganic cyanide salt, facilitating the reaction.[8]

  • Cyanide Source: Sodium and potassium cyanide are common and effective nucleophiles for this type of substitution reaction.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent unwanted side reactions with atmospheric moisture and oxygen.

Applications in Drug Discovery and Development

The this compound moiety is a key building block in the synthesis of a variety of pharmacologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the nitrile group can be a key binding element or a precursor to other functional groups.

Role as a Pharmacophore

The fluoropyridine scaffold is present in numerous approved drugs and clinical candidates.[1] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the pyridine nitrogen, influencing its binding characteristics.

Synthetic Utility

The nitrile group in this compound is a versatile functional group that can be converted into a range of other functionalities, including:

  • Amines: Reduction of the nitrile yields a primary amine, which can be further functionalized.

  • Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in drug molecules.

  • Tetrazoles: Cycloaddition reactions with azides can form tetrazoles, which are often used as bioisosteres for carboxylic acids.

Example Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core. The this compound scaffold can be elaborated to synthesize potent and selective kinase inhibitors for various therapeutic targets.

Kinase_Inhibitor_Synthesis A This compound B Intermediate Amine A->B Nitrile Reduction C Final Kinase Inhibitor B->C Amide Coupling / Further Elaboration

Caption: A simplified workflow for the synthesis of kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a fluorinated pyridine ring and a reactive nitrile group makes it an attractive starting material for drug discovery programs. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in the laboratory. The methodologies and insights provided in this guide are intended to support researchers in their efforts to develop the next generation of innovative medicines.

References

  • Vertexaisearch. (2023).
  • BLDpharm. 39891-06-0|this compound.
  • ResearchGate. Synthesis of 2-trifluoromethyl-5-cyanopyridine.
  • Fluorochem. This compound.
  • Fluorochem. This compound this compound.
  • BOJNSCI. This compound.
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
  • PENTA s.r.o. (2025).
  • ChemicalBook. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis.
  • Google Patents.
  • Fisher Scientific. (2023).
  • MDPI. (2023).
  • ResearchGate. (2023).
  • Carl ROTH.
  • Sigma-Aldrich. 2-Chloropyridine-5-acetonitrile 95 39891-09-3.
  • Patsnap Eureka. Combined preparation method of 2-cyano-3-chloro-5-trifluoromethylpyridine and succinonitrile.
  • Agilent. (2024).
  • Biosynth. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570.
  • NIH. Acetonitrile | CH3CN | CID 6342 - PubChem.
  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.
  • Benchchem. Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • PubMed. Preparation of trifluoromethylpyridine libraries.

Sources

Physical properties of 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Fluoropyridin-3-yl)acetonitrile (CAS: 39891-06-0) is a critical heterocyclic building block employed in the synthesis of advanced pharmaceutical agents. Characterized by the presence of a 3,5-disubstituted pyridine ring, this compound serves as a strategic bioisostere for phenylacetonitriles, offering modulated lipophilicity and metabolic stability due to the fluorine substituent. It is frequently utilized in the development of kinase inhibitors, GPCR ligands, and peptide deformylase inhibitors where the electron-withdrawing nature of the fluorine atom tunes the basicity of the pyridine nitrogen.

Chemical Identity & Structural Analysis

The compound features a pyridine core substituted at the 3-position with an acetonitrile moiety and at the 5-position with a fluorine atom. This substitution pattern renders the pyridine ring electron-deficient, significantly influencing its reactivity in nucleophilic aromatic substitutions (


) and metal-catalyzed cross-couplings.
Parameter Data
IUPAC Name This compound
Common Synonyms (5-Fluoro-3-pyridyl)acetonitrile; 3-Cyanomethyl-5-fluoropyridine
CAS Number 39891-06-0 (Primary); 500912-12-9 (Associated)
Molecular Formula

Molecular Weight 136.13 g/mol
SMILES N#CCC1=CN=CC(F)=C1
InChI Key OCVAQFOGIUNAIY-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the electronic effects and functional handles of the molecule, highlighting its utility in medicinal chemistry.

ChemicalStructure Core Pyridine Core (Heteroaromatic) F_Sub 5-Fluoro Group (Metabolic Block / Basicity Modulation) Core->F_Sub Inductive Effect (-I) CN_Sub 3-Acetonitrile Group (Synthetic Handle) Core->CN_Sub C-C Bond Formation App Downstream Applications (Kinase Inhibitors) F_Sub->App Bioisosterism CN_Sub->App Cyclization / Hydrolysis

Figure 1: Structural Activity Relationship (SAR) map of this compound.

Physicochemical Profile

Accurate physicochemical data is essential for process handling and formulation. While experimental melting points for this specific intermediate are often proprietary or batch-dependent, the values below represent field-standard ranges and calculated properties.

Property Value / Range Note
Physical State Low-melting solid or pale yellow oilDependent on purity/crystallinity
Melting Point 30 – 50 °C (Predicted)Often handled as a melt or liquid
Boiling Point ~260 °C (at 760 mmHg)Calculated
Density 1.18 ± 0.1 g/cm³Predicted
Solubility DMSO, Methanol, DCM, Ethyl AcetateHigh organic solubility
LogP 0.6 – 0.9Moderate lipophilicity
TPSA 36.7 ŲPolar Surface Area
pKa (Conj.[1] Acid) ~2.5 – 3.0Reduced basicity due to F-substituent

Technical Insight: The fluorine atom at position 5 significantly lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). This reduction in basicity minimizes non-specific binding in biological assays and alters the salt formation profile during purification.

Synthesis & Manufacturing Protocols

Synthesis typically proceeds via palladium-catalyzed cross-coupling or nucleophilic substitution. Below is a standard laboratory-scale protocol for synthesizing the compound from a halogenated precursor.

Method A: Nucleophilic Displacement (Cyanation)

Precursor: 3-(Chloromethyl)-5-fluoropyridine or 3-Bromo-5-fluoropyridine.

  • Reagents: Sodium Cyanide (NaCN) or TMSCN, catalytic TBAF (if using TMSCN).

  • Solvent: DMSO or DMF (Anhydrous).

  • Conditions:

    • Dissolve precursor in DMSO (0.5 M).

    • Add 1.2 equiv. NaCN cautiously (Exothermic).

    • Heat to 60–80 °C for 4–6 hours under

      
      .
      
    • Quench: Pour into ice-water containing dilute NaOH (to trap HCN).

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.[2]

Method B: Pd-Catalyzed Cross-Coupling

Precursor: 3-Bromo-5-fluoropyridine.

  • Reagents: Acetonitrile (acting as nucleophile), LiHMDS (base), Pd(dba)2 (catalyst), XPhos (ligand).

  • Mechanism: Deprotonation of acetonitrile generates the cyanomethyl anion, which undergoes transmetallation.

  • Advantages: Avoids handling highly toxic cyanide salts; higher functional group tolerance.

SynthesisWorkflow Start Starting Material: 3-Bromo-5-fluoropyridine Step1 Activation: Pd(dba)2 / Ligand / Base Start->Step1 Step2 Coupling: + Acetonitrile (Solvent/Reagent) Step1->Step2 Inter Intermediate Complex Step2->Inter Heating (80°C) Product Product: This compound Inter->Product Reductive Elimination

Figure 2: Palladium-catalyzed synthesis workflow avoiding cyanide salts.

Handling, Stability & Safety (MSDS Summary)

Signal Word: DANGER GHS Classifications: Acute Toxicity (Oral/Dermal/Inhal.)[3] Cat 3/4; Eye Irrit. 2.

  • Hazard Statements:

    • H301: Toxic if swallowed.[3]

    • H311: Toxic in contact with skin.[3]

    • H319: Causes serious eye irritation.

  • Storage Conditions:

    • Store at 2–8 °C (Refrigerate).

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide/acid.

    • Protect from light (potential for pyridine ring oxidation/photodegradation over long periods).

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.

Analytical Protocols

To ensure the integrity of the compound for biological screening, a validated analytical workflow is required.

HPLC Method (Reversed Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

  • Retention Time: Predicted ~3.5 - 4.5 min (depending on dead volume).

NMR Characterization ( NMR, 400 MHz, )
  • 
     8.45 (s, 1H):  Proton at C2 (between N and side chain).
    
  • 
     8.35 (s, 1H):  Proton at C6 (adjacent to N).
    
  • 
     7.45 (d, 
    
    
    
    ~8-10 Hz, 1H):
    Proton at C4 (adjacent to F).
  • 
     3.80 (s, 2H):  Methylene protons (
    
    
    
    -CN).

AnalyticalFlow Sample Raw Sample HPLC HPLC-UV/MS (Purity Check) Sample->HPLC Decision QC Decision HPLC->Decision Purity > 95% NMR 1H NMR (Structure Verification) Release Release for Bioassay NMR->Release Conforms Decision->Sample Fail (Repurify) Decision->NMR Pass

Figure 3: Quality Control Decision Tree for intermediate validation.

References

  • Fluorochem Products. this compound Product Sheet. Fluorochem Ltd.[4][1] Link

  • PubChem Database. Compound Summary for this compound (CAS 39891-06-0). National Center for Biotechnology Information. Link

  • Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. ACS Publications, 2017. (Contextual synthesis of fluoropyridine scaffolds). Link

  • BenchChem. Technical Guide on Stability of Pyridylacetonitriles. BenchChem, 2025.[5][6] Link

  • BLD Pharm. Product MSDS and Specifications for CAS 500912-12-9. BLD Pharmatech. Link

Sources

Spectroscopic data for 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoropyridin-3-YL)acetonitrile

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The introduction of fluorine into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The compound this compound is a key building block in this domain, serving as a versatile intermediate for the synthesis of more complex molecules, particularly those targeting the central nervous system.[2]

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed for researchers, medicinal chemists, and quality control scientists who require a deep understanding of the structural characterization of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes not just the data itself, but the causal reasoning behind the experimental choices and the logic of spectral interpretation, ensuring a robust and validated approach to structural elucidation.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any analytical endeavor. These data provide the initial parameters for setting up spectroscopic experiments and for the eventual interpretation of the results.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 39891-06-0[3]
Molecular Formula C₇H₅FN₂[3]
Molecular Weight 136.13 g/mol [3]
Canonical SMILES N#CCC1=CN=CC(F)=C1[3]

Below is the chemical structure of this compound with standardized atom numbering for unambiguous spectral assignment in the subsequent sections.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a definitive structural assignment can be made.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its versatility, while DMSO-d₆ is used for less soluble compounds.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and simplifies the interpretation of complex spectra.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

The structure suggests four distinct proton signals: three aromatic protons on the pyridine ring and one methylene group. The fluorine atom at the C5 position will introduce additional complexity through heteronuclear coupling (J-coupling) to nearby protons.

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H2~8.65d~2.5 Hz1HLocated ortho to the ring nitrogen, this proton is significantly deshielded. It exhibits doublet splitting due to coupling with H6 across the nitrogen.
H6~8.55d~2.5 Hz1HAlso ortho to the ring nitrogen, its chemical shift is similar to H2. It appears as a doublet due to coupling with H2.
H4~7.80t (d of d)J(H-F) ≈ 8.0 Hz, J(H-H) ≈ 2.5 Hz1HThis proton is coupled to the adjacent fluorine (³JHF) and the meta proton H2/H6. The larger coupling is to fluorine, resulting in a doublet of doublets, which may appear as a triplet if the coupling constants are similar.[5]
H7 (CH₂)~3.90sN/A2HThe methylene protons are adjacent to both the electron-withdrawing nitrile group and the aromatic ring, placing their chemical shift in this region. No adjacent protons result in a singlet.
¹³C NMR Spectroscopy

Carbon NMR is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

  • Sample and Instrument: The same sample and instrument as for ¹H NMR can be used.

  • Acquisition Mode: Typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal represents a unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

The molecule has seven unique carbon atoms. The fluorine atom will cause significant C-F coupling, which can be observed in a non-decoupled spectrum but is primarily seen as a large chemical shift effect and potential splitting in a proton-decoupled spectrum.

Assigned CarbonPredicted δ (ppm)Rationale
C5~160 (d, ¹JCF ≈ 240 Hz)Directly bonded to the highly electronegative fluorine atom, this carbon is significantly deshielded and will show a very large one-bond coupling constant to ¹⁹F.
C2~152Positioned ortho to the ring nitrogen, this carbon is deshielded.
C6~142Also ortho/para to the nitrogen, this carbon is deshielded.
C4~138 (d, ²JCF ≈ 25 Hz)The fluorine atom has a deshielding effect on the meta carbon, which will also exhibit a two-bond coupling.
C3~130A quaternary carbon attached to the acetonitrile group. Its chemical shift is influenced by the surrounding substituents.
C8 (CN)~117The nitrile carbon typically appears in this region of the spectrum.[6]
C7 (CH₂)~25The aliphatic methylene carbon is the most shielded carbon in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of chemical analysis, providing the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern.

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Sample Infusion: The sample is dissolved in a suitable solvent like acetonitrile or methanol[7] and infused directly into the mass spectrometer or analyzed via LC-MS.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy, typically below 5 ppm, which is essential for confirming the elemental composition.[8]

  • Data Analysis: The resulting spectrum is analyzed for the monoisotopic mass of the [M+H]⁺ ion.

The elemental composition C₇H₅FN₂ allows for the precise calculation of the expected mass.

Ion SpeciesCalculated Exact MassObserved Mass
[M]136.0437-
[M+H]⁺137.0515Expected within ± 5 ppm

Tandem MS (MS/MS) experiments can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). This provides structural information by revealing stable fragments.

G parent [M+H]⁺ m/z = 137.0515 frag1 Loss of HCN [M+H - HCN]⁺ m/z = 110.0409 parent->frag1 - HCN frag2 Loss of CH₂CN [M+H - CH₂CN]⁺ m/z = 96.0244 parent->frag2 - •CH₂CN

Caption: A plausible fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

  • Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or as a thin film on a salt plate (for liquids or low-melting solids). For quantitative analysis, a solution in a solvent like acetonitrile can be used.[9][10]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Collection: A background spectrum is collected first, followed by the sample spectrum. The instrument software automatically ratios the two to produce the final absorbance or transmittance spectrum.

Wavenumber (cm⁻¹)Vibration TypeIntensitySignificance
~3100-3000C-H Aromatic StretchMedium-WeakConfirms the presence of the pyridine ring.
~2950-2850C-H Aliphatic StretchWeakCorresponds to the methylene (CH₂) group.
~2250 C≡N Nitrile Stretch Strong, Sharp A highly characteristic and diagnostic peak for the nitrile functional group.[11]
~1600-1450C=C & C=N Aromatic Ring StretchMedium-StrongMultiple bands confirming the heterocyclic aromatic system.
~1250-1100C-F StretchStrongConfirms the presence of the carbon-fluorine bond.

Integrated Analytical Workflow

For unequivocal structure confirmation and quality assessment, a logical workflow integrating these spectroscopic techniques is essential. This ensures that the identity, purity, and structure of the compound are validated from multiple, orthogonal perspectives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Compound (this compound) ms HRMS Analysis (e.g., ESI-TOF) synthesis->ms ir IR Spectroscopy (FT-IR) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr mw_confirm Confirm Molecular Formula (C₇H₅FN₂) ms->mw_confirm fg_confirm Identify Functional Groups (C≡N, C-F, Pyridine) ir->fg_confirm struct_confirm Elucidate C-H Framework & Connectivity nmr->struct_confirm final Structure Confirmed & Purity Assessed mw_confirm->final fg_confirm->final struct_confirm->final

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of 2-(5-Fluoropyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-(5-Fluoropyridin-3-yl)acetonitrile (CAS: 500912-12-9). As a fluorinated pyridine scaffold commonly employed in Fragment-Based Drug Discovery (FBDD), the accurate structural verification of this compound relies heavily on interpreting the scalar coupling introduced by the fluorine atom (


, spin 1/2).

This document details the expected chemical shifts, multiplicity patterns derived from


 and 

coupling, and a validated experimental protocol for spectral acquisition.[1]

Part 1: Structural & Spin System Analysis[2]

The Molecular Scaffold

The molecule consists of a pyridine ring substituted at the 3-position with a cyanomethyl group (


) and at the 5-position with a fluorine atom.
  • Spin Active Nuclei:

    
    , 
    
    
    
    ,
    
    
    .
  • Symmetry: Asymmetric (

    
     point group). All aromatic protons and carbons are chemically and magnetically non-equivalent.[2]
    
  • The "Fluorine Fingerprint": The presence of

    
     (100% natural abundance, 
    
    
    
    ) transforms standard singlets into doublets. This is not noise; it is the primary diagnostic tool for confirming regio-isomerism.
Coupling Topology Logic

The structural confirmation hinges on the magnitude of the coupling constants (


).
  • Ortho-Coupling (

    
    ):  Large (~8–10 Hz). Observed on protons adjacent to the fluorine (H4, H6).
    
  • Meta-Coupling (

    
    ):  Small (~1–3 Hz). Observed on protons separated by one carbon (H2).[2]
    

CouplingTopology cluster_legend Interaction Types F5 Fluorine (Pos 5) H4 Proton H4 (Ortho) F5->H4 3J ~9 Hz (Strong Split) H6 Proton H6 (Ortho) F5->H6 3J ~9 Hz (Strong Split) H2 Proton H2 (Meta) F5->H2 4J ~2 Hz (Weak Split) C5 Carbon C5 (Direct) F5->C5 1J ~255 Hz (Giant Split) Direct Bonding Direct Bonding Through-Bond Coupling Through-Bond Coupling Direct Bonding->Through-Bond Coupling

Figure 1: Spin-spin coupling topology showing the influence of the Fluorine-5 substituent on neighboring nuclei.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution splitting patterns, the following protocol is recommended.

Solvent Selection
  • Primary Recommendation: DMSO-d6 .

    • Reasoning: Pyridine derivatives are polar.[2] DMSO minimizes aggregation and provides sharp lines, essential for resolving small

      
       couplings.
      
    • Reference: Residual solvent peak at 2.50 ppm (

      
      ) and 39.52 ppm  (
      
      
      
      ).
  • Alternative: CDCl3 .[2][3]

    • Usage: If the sample is strictly non-polar or for comparison with literature values.[2]

    • Reference: Residual solvent peak at 7.26 ppm (

      
      ) and 77.16 ppm  (
      
      
      
      ).
Sample Preparation Workflow
  • Weighing: Measure 5–10 mg of sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex until fully dissolved.[2] Note: Suspensions will cause line-broadening, obscuring J-coupling.

  • Filtration (Optional): If particulates remain, filter through a cotton plug into the NMR tube.

  • Tube Selection: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[2]

  • Pulse Sequence:

    • 
      : Standard zg30 or zg (30° pulse angle).[2]
      
    • 
      : Proton-decoupled zgpg30 (power-gated decoupling).
      
  • Transients (Scans):

    • 
      : 16–64 scans (High S/N required to see satellite peaks).[2]
      
    • 
      : >512 scans (Fluorine splitting reduces peak height by 50%, requiring more scans).
      

Part 3: 1H NMR Spectral Analysis

The proton spectrum will exhibit three distinct aromatic signals and one aliphatic signal.[2] The defining feature is the splitting of the aromatic protons by the fluorine atom.

Predicted Data (DMSO-d6, 400 MHz)

PositionTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H-6 Aromatic8.50 – 8.60Doublet (d)

,

Adjacent to N (deshielded) and Ortho to F. Often appears as a broad singlet or fine doublet due to small meta-H coupling.
H-2 Aromatic8.40 – 8.50Broad Singlet / Fine Doublet

Adjacent to N, but Meta to F. The coupling is small, often leading to peak broadening rather than a clear split.
H-4 Aromatic7.80 – 7.95Doublet of Doublets (dd)

,

Ortho to F (Large Split) and Meta to H-2/H-6. This is the most distinct doublet in the aromatic region.[2]
CH₂ Aliphatic4.10 – 4.20Singlet (s)N/AThe methylene protons isolated from the ring system.[2]
Detailed Interpretation
  • The Aliphatic Anchor: Look for the singlet at ~4.15 ppm.[2] This integrates to 2 protons and confirms the acetonitrile side chain.[2]

  • H-4 Identification: This proton is "trapped" between the substituent and the fluorine.[2] It usually shows the cleanest doublet (or doublet of doublets) with a large

    
    -value (~9-10 Hz) characteristic of ortho-fluorine coupling.
    
  • H-2 vs H-6: Both are deshielded by the Nitrogen heteroatom (shifting them downfield >8.4 ppm). However, H-6 is ortho to the Fluorine, while H-2 is meta.

    • H-6 will show a larger splitting pattern (

      
      ).
      
    • H-2 will show a very tight splitting pattern (

      
      ), often appearing as a broadened singlet.
      

Part 4: 13C NMR Spectral Analysis

The


 spectrum is complex due to C-F coupling.[2] Every carbon in the pyridine ring will be split into a doublet.[2]

Predicted Data (DMSO-d6)

CarbonShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C-5 ~158.0Doublet (d)

Direct C-F bond. The signal will be very weak (due to splitting and lack of NOE) and widely separated.
C-2 ~146.0Doublet (d)

Adjacent to N (deshielded).[2] Split by meta-F.
C-6 ~138.0Doublet (d)

Adjacent to N and F.
C-4 ~123.0Doublet (d)

Ortho to F.
C-3 ~128.0Doublet (d)

Ipso to the acetonitrile group.[2]
CN ~118.0Singlet (s)-Nitrile carbon.[1][2] Too far to couple significantly.
CH₂ ~20.0Singlet (s)-Methylene carbon.[2]
Diagnostic Verification[2]
  • The "Giant" Split: If you do not see a doublet with ~255 Hz separation around 158 ppm, the fluorine is not attached to the ring.

  • Intensity Warning: Fluorinated carbons (C-5) often have very low intensity because the signal power is split into two peaks, and there is no proton attached to generate Nuclear Overhauser Effect (NOE) enhancement. Do not mistake this for baseline noise.

Part 5: Analytical Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure using the data described above.

AnalysisWorkflow Start Sample: this compound H_NMR Acquire 1H NMR (DMSO-d6) Start->H_NMR C_NMR Acquire 13C NMR (Decoupled) Start->C_NMR Check1 Check Aliphatic Region Singlet @ ~4.1 ppm? H_NMR->Check1 Check3 Verify C-F Coupling Doublet @ ~158 ppm (J~255Hz)? C_NMR->Check3 Check2 Check Aromatic Region 3 Protons, Distinct Splitting? Check1->Check2 Yes Fail Investigate Impurity/Isomer Check1->Fail No Result Structure Confirmed Check2->Result Yes (Pattern Matches) Check2->Fail No Check3->Result Yes Check3->Fail No

Figure 2: Step-by-step logic flow for structural validation using NMR data.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Fluorine Coupling Constants. University of Wisconsin-Madison. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard text for F-coupling patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2] Spectral Database for Organic Compounds (SDBS).[2][4] (General reference for pyridine and acetonitrile shifts). Link

Sources

Technical Guide: FT-IR Spectrum Analysis of 2-(5-Fluoropyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FT-IR spectrum for 2-(5-Fluoropyridin-3-yl)acetonitrile . It is designed for researchers and analytical scientists requiring a robust framework for structural validation and quality control.

Executive Summary & Molecular Context

Compound: this compound CAS: 500912-12-9 (Free Base) / 39891-06-0 (Generic/Salt forms) Molecular Formula: C₇H₅FN₂[1][2][3][4][5][6]

This molecule represents a critical building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors or CNS-active agents. Its infrared spectrum is a superposition of three distinct vibrational domains: the electron-deficient pyridine ring , the highly polar carbon-fluorine (C-F) bond , and the linear nitrile (C≡N) functionality.

Correct interpretation of its FT-IR spectrum requires distinguishing the sharp, diagnostic nitrile band from the complex "fingerprint" of the fluorinated heteroaromatic system. This guide deconstructs these regions using first-principles spectroscopy and empirical correlation data.

Experimental Protocol: Data Acquisition

To ensure spectral fidelity and reproducibility, the following acquisition parameters are recommended.

Sample Preparation[7]
  • Preferred Method (ATR): Diamond or Germanium crystal Attenuated Total Reflectance (ATR). This method minimizes sample preparation errors and water absorption.

    • Note: Ensure the sample is a dry, crystalline powder. Apply consistent pressure (approx. 80-100 N) to ensure good contact without crushing the crystal lattice structure if polymorphism is being studied.

  • Alternative (Transmission): KBr Pellet (1-2% sample w/w).

    • Caution: KBr is hygroscopic. A broad band at 3400 cm⁻¹ (O-H stretch) often indicates wet KBr, which can obscure high-frequency aromatic C-H modes.

Instrument Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹Sufficient to resolve sharp aromatic bands without introducing excessive noise.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Range 4000 – 600 cm⁻¹Covers all fundamental vibrations including the fingerprint region.
Apodization Blackman-HarrisReduces side-lobes in the Fourier Transform, crucial for sharp nitrile peaks.

Structural Anatomy & Vibrational Logic

The spectrum is defined by the interaction of the pyridine ring's


-system with its substituents. The following diagram illustrates the logical flow of spectral assignment.

SpectralAnatomy Molecule 2-(5-Fluoropyridin-3-yl) acetonitrile Region1 High Frequency (3100-2800 cm⁻¹) Molecule->Region1 Region2 The Beacon (2260-2200 cm⁻¹) Molecule->Region2 Region3 Skeletal/Fingerprint (1600-600 cm⁻¹) Molecule->Region3 CH_Arom ν(C-H) Aromatic >3000 cm⁻¹ Region1->CH_Arom CH_Aliph ν(C-H) Aliphatic (-CH₂-) <3000 cm⁻¹ Region1->CH_Aliph CN_Stretch ν(C≡N) Nitrile ~2250 cm⁻¹ Region2->CN_Stretch Ring_Modes ν(C=C/C=N) Pyridine 1600-1400 cm⁻¹ Region3->Ring_Modes CF_Stretch ν(C-F) 1200-1100 cm⁻¹ Region3->CF_Stretch

Figure 1: Vibrational decomposition of the target molecule into diagnostic spectral zones.

Detailed Spectral Analysis

The following assignments are derived from spectroscopic principles for 3-substituted pyridines and fluorinated aromatics.

Zone 1: The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region provides the first confirmation of the side chain.

  • Aromatic C-H Stretch (3100 – 3000 cm⁻¹): Weak to medium intensity bands.[7] These arise from the three protons on the pyridine ring.

  • Aliphatic C-H Stretch (3000 – 2850 cm⁻¹): Distinct bands corresponding to the methylene (-CH₂-) group connecting the nitrile to the ring.

    • Diagnostic Check: If you see only bands >3000 cm⁻¹, the alkyl side chain may be missing or oxidized. If the bands <3000 cm⁻¹ are very intense, check for residual solvent (e.g., hexanes, ethanol).

Zone 2: The Nitrile "Beacon" (2260 – 2200 cm⁻¹)
  • Assignment:

    
     Stretching.
    
  • Expected Position: ~2250 ± 5 cm⁻¹.

  • Characteristics: This is the most isolated and diagnostic peak in the spectrum. It should be sharp and of medium intensity.

    • Context: Conjugation usually lowers this frequency (to ~2210 cm⁻¹), but the methylene spacer insulates the nitrile from the pyridine ring, keeping it closer to the standard aliphatic nitrile position (2250 cm⁻¹) [1].

Zone 3: The Pyridine Core (1600 – 1400 cm⁻¹)

The pyridine ring exhibits "breathing" and stretching modes analogous to benzene but split due to the lower symmetry (


 or 

).
  • Quadrant Stretching: Two to four bands are typically observed in the 1600–1570 cm⁻¹ and 1480–1430 cm⁻¹ regions.

  • Effect of Fluorine: The electronegative fluorine atom polarizes the ring, often enhancing the intensity of these skeletal vibrations compared to unsubstituted pyridine [2].

Zone 4: The Fingerprint & C-F Stretch (1300 – 1000 cm⁻¹)

This is the most complex region but crucial for confirming the presence of fluorine.

  • C-F Stretching (

    
    ):  A very strong, often broad band in the 1270 – 1150 cm⁻¹  range.
    
    • Differentiation: In 3-fluoropyridine derivatives, this band is prominent and dominates the fingerprint region. It is often coupled with ring vibrations [3].

  • C-N Single Bond: The bond connecting the ring to the methylene group typically appears around 1200–1000 cm⁻¹, often obscured by the stronger C-F mode.

Zone 5: Out-of-Plane (OOP) Bending (< 900 cm⁻¹)
  • Ring Substitution Pattern: The specific pattern of peaks below 900 cm⁻¹ indicates the 3,5-substitution pattern.

  • 
     Modes:  Look for strong bands near 800 – 700 cm⁻¹ . These correspond to the out-of-plane bending of the isolated protons on the ring.
    
Summary Assignment Table
Frequency (cm⁻¹)Vibrational ModeIntensityAssignment Notes
3080 – 3010

WeakPyridine ring protons (H2, H4, H6).
2980 – 2920

Weak/MedMethylene (-CH₂-) spacer asymmetric stretch.
2255 – 2245

MediumDiagnostic. Sharp peak, isolated from others.
1595, 1575

StrongPyridine ring skeletal vibrations.
1480 – 1420

/ Ring
MediumMethylene scissoring mixed with ring modes.
1260 – 1180

Very Strong Aryl-Fluorine stretch. Broad and intense.
850 – 700

StrongOut-of-plane bending; confirms substitution pattern.

Workflow: Quality Control Decision Tree

Use this workflow to validate the identity of a synthesized or purchased batch.

QC_Workflow Start Acquire Spectrum CheckCN Check 2250 cm⁻¹ (Nitrile Peak) Start->CheckCN CheckCF Check 1200-1250 cm⁻¹ (Strong C-F Band) CheckCN->CheckCF Present Fail_CN FAIL: Check Synthesis (Did amide form?) CheckCN->Fail_CN Absent/Shifted CheckOH Check >3200 cm⁻¹ (Broad O-H?) CheckCF->CheckOH Present Fail_CF FAIL: Check Starting Material (Missing Fluorine?) CheckCF->Fail_CF Weak/Absent Pass Identity Confirmed CheckOH->Pass Flat Baseline Warn_Water WARNING: Dry Sample (Water/Solvent present) CheckOH->Warn_Water Broad Peak

Figure 2: Step-by-step decision tree for spectral validation.

Common Pitfalls & Troubleshooting

  • Missing Nitrile Peak: If the peak at 2250 cm⁻¹ is absent, the nitrile may have hydrolyzed to an amide (look for doublet at 3300/3100 cm⁻¹ and C=O at 1680 cm⁻¹) or acid (broad O-H).

  • Broad O-H Band: A broad hump centered at 3400 cm⁻¹ usually indicates moisture in the KBr pellet or a hygroscopic sample. Dry the sample in a vacuum oven at 40°C and re-run using ATR.

  • CO₂ Interference: A doublet at 2350 cm⁻¹ is atmospheric CO₂. This is a background subtraction error, not a sample impurity. It is close to the nitrile peak but distinct (higher frequency).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (General reference for Nitrile and Pyridine shifts).

  • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195.

  • NIST Chemistry WebBook. (n.d.).[8] 3-Fluoropyridine & Acetonitrile IR Data. National Institute of Standards and Technology.[8][9]

Sources

Technical Guide: Mass Spectrometry Characterization of 2-(5-Fluoropyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry characterization of 2-(5-Fluoropyridin-3-yl)acetonitrile , a critical intermediate in the synthesis of fluorinated pyridine-based therapeutics.

This guide moves beyond generic protocols, offering a targeted method development strategy based on the specific physicochemical behavior of the fluoropyridine-nitrile scaffold.

Physicochemical Context & MS Prediction

Before initiating experimental workflows, the analyst must understand the ionization behavior dictated by the molecule's functional groups.

  • Compound : this compound[1][2]

  • CAS : 39891-06-0[1][2]

  • Formula : C

    
    H
    
    
    
    FN
    
    
  • Monoisotopic Mass : 136.0437 Da

  • LogP : ~0.8 (Moderately polar)

Ionization Logic

The pyridine nitrogen is the primary site of protonation due to its basicity (


 ~2-3 for fluoropyridines, lowered by the electron-withdrawing fluorine). The nitrile group is weakly basic and unlikely to protonate under standard ESI conditions.
  • Primary Ion :

    
     at m/z 137.05 
    
  • Ionization Mode : Electrospray Ionization Positive (ESI+) is the gold standard. APCI is a viable alternative if matrix suppression is high, but ESI offers better sensitivity for this polar heterocycle.

Isotopic Signature

Unlike chlorinated analogs, the fluorine atom (


) is monoisotopic. The mass spectrum will not  show an M+2 isotope peak. The primary isotopic satellite will be the 

peak from

natural abundance (~7.7% relative intensity).

Experimental Methodology

This protocol is designed to maximize sensitivity and chromatographic resolution, specifically addressing the "fluorine effect" which can alter retention mechanisms.

A. Sample Preparation (Self-Validating Protocol)
  • Stock Solution : Dissolve 1.0 mg in 1.0 mL methanol (HPLC grade).

  • Working Standard : Dilute to 1.0 µg/mL in 50:50 Water:Acetonitrile.

  • QC Check : To validate the stock, measure UV absorbance at 260 nm (pyridine characteristic). A lack of absorbance suggests degradation or weighing error.

B. LC-MS Conditions

Standard C18 columns often fail to retain small polar pyridines effectively. A Pentafluorophenyl (PFP) stationary phase is recommended to exploit


 and dipole-dipole interactions with the fluorinated ring.
ParameterSettingRationale
Column Kinetex F5 (PFP) or equivalent, 2.1 x 100 mm, 1.7 µmPFP phases offer superior selectivity for fluorinated aromatics compared to C18.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAcid ensures pyridine protonation; salt improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and better desolvation than MeOH.
Flow Rate 0.35 mL/minOptimal for ESI source stability.
Gradient 5% B (0-1 min)

95% B (8 min)
Shallow gradient to separate potential hydrolysis impurities (amides).
Injection Vol 2.0 µLLow volume prevents solvent effects on early eluters.
C. Mass Spectrometer Settings (QqQ/Q-TOF)
  • Source : ESI Positive[3]

  • Capillary Voltage : 3.5 kV (Avoid arcing with high organic content)

  • Desolvation Temp : 350°C

  • Cone Voltage : 20-30 V (Optimize to prevent in-source fragmentation of the nitrile)

Fragmentation Analysis & Pathway

Understanding the fragmentation is crucial for developing MRM (Multiple Reaction Monitoring) transitions for quantification.

Primary Fragmentation Channels
  • Loss of HCN (27 Da) : Characteristic of nitriles. The cyanomethyl group rearranges, expelling HCN.

  • Loss of Acetonitrile Radical/Neutral (40/41 Da) : Cleavage of the alkyl-ring bond.

    • 
       (Fluoropyridyl cation)
      
  • Ring Fragmentation (Loss of HF) : High energy collision can break the C-F bond, though this is less common than nitrile cleavage.

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow of the fragmentation, essential for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 137.05 (Protonated Pyridine) Frag1 Fragment A [M+H - HCN]+ m/z 110.04 (Loss of Nitrile) Parent->Frag1 - HCN (27 Da) (McLafferty-like) Frag2 Fragment B [C5H3FN]+ m/z 96.02 (Fluoropyridyl Cation) Parent->Frag2 - CH3CN (41 Da) (Benzylic Cleavage) Frag1->Frag2 - CH2 (14 Da) Frag3 Fragment C [C5H3N]+ m/z 76.02 (Loss of HF from Frag B) Frag2->Frag3 - HF (20 Da) (High Energy)

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for this compound. The m/z 110 and 96 ions serve as primary quantifiers.

Impurity Profiling & QC Strategy

In drug development, this intermediate is prone to specific degradation pathways that must be monitored.

Critical Impurities to Monitor
  • Hydrolysis Product : 2-(5-Fluoropyridin-3-yl)acetamide.

    • Mechanism : Nitrile hydration under acidic/basic storage.

    • MS Shift : +18 Da (

      
      ).
      
  • Oxidation (N-Oxide) : Pyridine N-oxide formation.

    • Mechanism : Exposure to peroxides or air over time.

    • MS Shift : +16 Da (

      
      ).
      
Analytical Workflow Diagram

This workflow ensures a closed-loop validation of the material.

Workflow Sub0 Crude Sample Sub1 Dilution (MeOH) Sub0->Sub1 Sub2 LC Separation (PFP Column) Sub1->Sub2 Sub3 MS Full Scan (100-500 Da) Sub2->Sub3 Sub4 Data Analysis Sub3->Sub4 Decision Purity > 98%? Sub4->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize Decision->Fail No

Figure 2: Standard Operating Procedure (SOP) workflow for QC release of the intermediate.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1211534, this compound. Retrieved from [Link]

  • Holcapek, M., et al. (2010). Structural elucidation of nitrogen-containing heterocycles by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • Phenomenex Technical Notes . Selectivity of PFP Phases for Fluorinated Compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-(5-Fluoropyridin-3-YL)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for characterizing the solubility profile of 2-(5-Fluoropyridin-3-YL)acetonitrile, a key heterocyclic intermediate in contemporary drug discovery. In the absence of extensive public-domain quantitative data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical principles, experimental methodologies, and strategic considerations necessary for establishing a robust and comprehensive solubility profile. The guide emphasizes the causality behind experimental design, from solvent selection to analytical quantification, ensuring a self-validating and scientifically rigorous approach. By synthesizing established pharmaceutical development protocols and theoretical considerations, this whitepaper equips the reader with the necessary tools to systematically investigate and understand the solubility behavior of this compound, a critical parameter for process development, formulation, and ultimate clinical success.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "developability." For an active pharmaceutical ingredient (API) like this compound, understanding its interaction with various solvents is not merely an academic exercise; it is a critical determinant for successful synthesis, purification, crystallization, formulation, and ultimately, bioavailability.[1][2]

The choice of an appropriate solvent system directly influences reaction kinetics, yield, impurity profiles, crystal form (polymorphism), and particle morphology.[1][3][4] An ill-informed solvent choice can lead to significant downstream challenges, including poor processability, inadequate purity, and unfavorable solid-state characteristics that can compromise the stability and therapeutic efficacy of the final drug product.[1]

This guide is structured to provide a comprehensive and logical workflow for determining the solubility profile of this compound. It moves from theoretical considerations of the molecular structure to practical, step-by-step experimental protocols and data interpretation, all while adhering to the rigorous standards of scientific integrity and regulatory expectations.

Physicochemical Characterization of this compound

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure. This compound (Molecular Formula: C₇H₅FN₂) possesses a unique combination of functional groups that dictate its polarity and intermolecular interaction potential.

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

  • Fluorine Substituent: A highly electronegative atom that significantly alters the electronic distribution of the pyridine ring, increasing its polarity and potentially participating in halogen bonding.

  • Acetonitrile Group: Comprising a cyano (-C≡N) group, which is a strong dipole and a hydrogen bond acceptor.

Based on this structure, this compound can be classified as a polar molecule. Its solubility will be governed by the principle of "like dissolves like." Therefore, it is expected to exhibit greater solubility in polar solvents capable of dipole-dipole interactions and hydrogen bonding. Conversely, its solubility in non-polar, aliphatic, or aromatic hydrocarbon solvents is anticipated to be limited.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/InformationSource
CAS Number 39891-06-0[5]
Molecular Formula C₇H₅FN₂[5]
Molecular Weight 136.13 g/mol [5]
Appearance Likely a solid at room temperature (deduced from related structures)Inferred
Purity Typically >95% from commercial suppliers[5]

Strategic Solvent Selection for Solubility Screening

The selection of solvents for a solubility screen should be systematic and cover a range of polarities and solvent classes relevant to pharmaceutical processing.[1] The choice is guided not only by the anticipated solubility but also by safety, environmental, and regulatory considerations, as outlined in the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[6][7][8][9]

Table 2: A Representative Panel of Solvents for Screening

Solvent ClassSolventRationale for InclusionICH Class
Protic MethanolPolar protic solvent, capable of hydrogen bonding.2
EthanolCommonly used in recrystallization; less toxic than methanol.[10]3
Isopropanol (IPA)Another common, less polar alcohol.3
WaterUniversal polar solvent; relevant for aqueous processing and biological context.N/A
Aprotic Polar Acetonitrile (ACN)Polar aprotic solvent with a strong dipole moment.[11][12]2
AcetoneA common ketone solvent.3
Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvent, often used to dissolve poorly soluble compounds.[13]-
Ethyl Acetate (EtOAc)A moderately polar ester, widely used in chromatography and extraction.3
Aprotic Non-Polar TolueneAromatic hydrocarbon, representative of non-polar systems.2
Heptane/HexaneAliphatic hydrocarbons, used as anti-solvents.3

This selection provides a broad spectrum of intermolecular interaction capabilities, from hydrogen bond donating and accepting (alcohols, water) to strong dipole-dipole interactions (ACN, DMSO, Acetone) and weaker van der Waals forces (Toluene, Heptane).

Experimental Determination of Equilibrium Solubility

The most common and reliable method for determining equilibrium solubility is the shake-flask method .[14][15] This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Core Principle of the Shake-Flask Method

The underlying principle is to create a saturated solution where the solid solute is in equilibrium with the dissolved solute. This is achieved by adding an excess of the solid compound to the solvent and agitating the mixture for a sufficient duration to ensure equilibrium is reached.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at specified temperatures (e.g., 25 °C and 40 °C).

Materials:

  • This compound (of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Thermostatically controlled shaker incubator or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess should be visually apparent throughout the experiment.

  • Solvent Addition: Accurately dispense a known volume or mass of each selected solvent into the corresponding vials.

  • Equilibration: Place the vials in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant rate.

  • Time-Point Sampling: To ensure equilibrium has been reached, sample the supernatant at various time points (e.g., 24, 48, and 72 hours).[16] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[16]

  • Sample Collection and Preparation:

    • Stop agitation and allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.[17][18]

Visualization of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess API into vials B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C) B->C D Sample at 24h, 48h, 72h C->D E Filter supernatant (0.22 µm) D->E F Dilute sample with mobile phase E->F G Quantify concentration via HPLC F->G

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Method Development for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity, sensitivity, and accuracy.[17][18]

Key HPLC Method Parameters:

  • Column: A reversed-phase C18 column is a common starting point for polar molecules.[17]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Gradient elution may be necessary to ensure good peak shape and separation from any potential impurities or degradants.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating linearity, accuracy, precision, and specificity.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across different solvents and temperatures.

Table 3: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Qualitative Classification
Methanol2585.20.626Freely Soluble
40155.81.144Very Soluble
Ethanol2545.10.331Soluble
4092.30.678Freely Soluble
Acetonitrile25110.50.812Very Soluble
40198.71.460Very Soluble
Ethyl Acetate2512.60.093Sparingly Soluble
4028.90.212Soluble
Toluene251.50.011Slightly Soluble
404.20.031Slightly Soluble
Heptane25< 0.1< 0.0007Practically Insoluble
40< 0.1< 0.0007Practically Insoluble

Interpretation of Results:

  • Polarity Correlation: The hypothetical data clearly illustrates the "like dissolves like" principle. The compound shows high solubility in polar solvents (Methanol, Ethanol, Acetonitrile) and very low solubility in non-polar solvents (Toluene, Heptane).

  • Temperature Dependence: Solubility is an endothermic process for most solids, meaning it increases with temperature. This trend is evident in the data and is a critical factor for designing crystallization processes (e.g., cooling crystallization).

  • Implications for Process Development:

    • Crystallization: Solvents like ethanol or ethyl acetate, which show a significant change in solubility with temperature, are excellent candidates for cooling crystallization.

    • Anti-Solvent Crystallization: Heptane or toluene could be used as anti-solvents, where their addition to a solution of the compound in a good solvent (like methanol or acetonitrile) would induce precipitation.

    • Purification: The differential solubility can be exploited for purification. For instance, washing a solid sample with a solvent in which impurities are soluble but the API is not (e.g., a mixture of ethyl acetate and heptane) can enhance purity.

Advanced Considerations and Predictive Models

While experimental determination is the gold standard, computational models can provide valuable early insights into solubility behavior, saving time and resources.[19]

  • Quantitative Structure-Property Relationship (QSPR): These models correlate molecular descriptors with experimental solubility data to predict the solubility of new compounds.[20]

  • Thermodynamic Models (e.g., COSMO-RS): These approaches use quantum chemistry to predict solvation energies and activity coefficients, which can then be used to calculate solubility.[20][21]

It is important to note that these predictive methods are most effective when used to guide experimental work rather than replace it.[22]

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically grounded framework for determining the solubility profile of this compound. By following the outlined principles of strategic solvent selection, rigorous experimental execution using the shake-flask method, and accurate analytical quantification, researchers can generate the critical data needed to guide all subsequent stages of drug development.

The logical progression from understanding the molecule's physicochemical properties to interpreting the final solubility data allows for informed, causality-driven decisions in process chemistry and formulation science. The presented protocols and visualizations serve as a self-validating system, ensuring that the generated data is reliable and fit for purpose. A thorough understanding of the solubility profile is the first and most critical step in unlocking the full therapeutic potential of this promising molecule.

References

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) . ICH. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development . YouTube. [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics . Crystal Growth & Design - ACS Publications. [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles . Journal of the American Chemical Society. [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 . ACS Publications. [Link]

  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles . ChemRxiv. [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. [Link]

  • Annex 4 . World Health Organization (WHO). [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA). [Link]

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects . (PDF). [Link]

  • III Analytical Methods . [Link]

  • Solvent selection for process development . Technobis Crystallization Systems. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa . [Link]

  • Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals . ResearchGate. [Link]

  • The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry . PubMed. [Link]

  • Q3C — Tables and List Guidance for Industry . FDA. [Link]

  • How To Predict Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity . Frontiers. [Link]

  • Acetonitrile . PubChem - NIH. [Link]

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  • ICH Q3C (R9) Guideline on impurities . European Medicines Agency (EMA). [Link]

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  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver . PubMed. [Link]

  • Predicting solubility curves via a thermodynamic cycle and machine learning . [Link]

  • (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species . Academia.edu. [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl . Organic Syntheses Procedure. [Link]

Sources

An In-depth Technical Guide on the Stability and Storage of 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of 2-(5-Fluoropyridin-3-YL)acetonitrile, a key building block in contemporary drug discovery and development. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from structurally related compounds, general principles of chemical stability, and regulatory guidelines for pharmaceutical intermediates. It outlines potential degradation pathways, recommended storage conditions, and a framework for conducting robust stability studies. This guide is intended for researchers, chemists, and quality control professionals to ensure the integrity and reliability of this compound in research and manufacturing settings.

Introduction: The Critical Role of Stability

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines valuable scaffolds in drug design.[1] The stability of this intermediate is a paramount concern, as degradation can lead to the formation of impurities that may compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding the chemical liabilities of this compound is essential for establishing appropriate storage and handling procedures, defining retest dates, and ensuring the consistency of synthetic processes.

This guide will delve into the intrinsic chemical nature of this compound to predict its stability profile and provide actionable protocols for its assessment.

Physicochemical Properties and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its molecular structure, which features a fluorinated pyridine ring and a nitrile group.

PropertyValue/InformationSource
Molecular Formula C₇H₅FN₂[2][3]
Molecular Weight 136.13 g/mol [3]
Appearance Typically a solid[4]
CAS Number 39891-06-0[2][3]

The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring can influence the reactivity of the molecule. The acetonitrile moiety, while generally stable, can be susceptible to hydrolysis under certain conditions.

Potential Degradation Pathways

Based on the functional groups present in this compound, several potential degradation pathways can be postulated. Forced degradation studies are crucial to identify these pathways and develop stability-indicating analytical methods.[5][6]

Hydrolysis

The nitrile group (-C≡N) can be susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid or an amide intermediate.

  • Acid-catalyzed hydrolysis: In the presence of strong acids and water, the nitrile group can hydrolyze to form 2-(5-fluoropyridin-3-yl)acetic acid.

  • Base-catalyzed hydrolysis: Strong bases can also facilitate the hydrolysis of the nitrile to the corresponding carboxylate salt.

Oxidation

The pyridine ring, although relatively stable, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under photolytic conditions. This can lead to the formation of N-oxides or ring-opened byproducts.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[7][8] Aromatic systems and compounds with heteroatoms can be particularly susceptible to photolytic degradation. Photostability testing is a critical component of a comprehensive stability program.[9]

Thermal Degradation

Elevated temperatures can accelerate degradation reactions.[10] It is essential to determine the compound's sensitivity to heat to establish appropriate storage and shipping conditions.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling conditions are recommended based on general guidelines for similar chemical entities.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[10][11][12] Recommended temperature is often between 15-25°C, or as specified by the supplier.[11] Some sources suggest storage at <15°C in a dark place.[4][13] For long-term storage, consider refrigeration (2-8°C).Minimizes thermal degradation and slows down potential chemical reactions.
Light Protect from light.[10][12][14] Store in an opaque or amber container.Prevents photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[4][11][13]The pyridine ring and acetonitrile group can be sensitive to air and moisture. An inert atmosphere prevents oxidation and hydrolysis.
Container Keep container tightly closed.[4][11][13][14][15][16]Prevents exposure to moisture and atmospheric oxygen.
Handling Precautions
  • Handle in accordance with good industrial hygiene and safety practices.[11]

  • Use in a well-ventilated area.[13][14][16][17]

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][16][17]

  • Avoid breathing dust/fumes.[4][13][17]

  • This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3]

Framework for a Comprehensive Stability Study

A formal stability testing program is essential to definitively determine the shelf-life and optimal storage conditions for this compound.[6][9][18][19][20] This typically involves long-term and accelerated stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Stability Assessment

Sources

2-(5-Fluoropyridin-3-YL)acetonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Application of 2-(5-Fluoropyridin-3-yl)acetonitrile

Product Identification & Strategic Significance

Chemical Name: this compound CAS Registry Number: 39891-06-0 Synonyms: (5-Fluoropyridin-3-yl)acetonitrile; 3-Cyanomethyl-5-fluoropyridine Molecular Formula: C₇H₅FN₂ Molecular Weight: 136.13 g/mol

Executive Summary for Researchers: this compound is a critical pyridine-based building block employed primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. The introduction of the fluorine atom at the C5 position of the pyridine ring modulates the pKa (basicity), metabolic stability, and lipophilicity (LogP) of the final drug candidate, often improving blood-brain barrier penetration compared to non-fluorinated analogs.

Due to the presence of the nitrile moiety and the electron-deficient pyridine ring, this compound presents specific toxicity hazards (Acute Toxicity Category 3) and requires strict adherence to engineering controls to prevent mucosal and respiratory exposure.

Hazard Profiling (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) as DANGER . The primary risks stem from its high bioavailability and potential to release cyanide ions metabolically or under extreme thermal decomposition.

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Category 3H301 Toxic if swallowed.
Acute Toxicity (Dermal) Category 3H311 Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331 Toxic if inhaled.[1]
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[2][3]
Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[2][3][4]

Mechanistic Insight: The toxicity profile is driven by the nitrile group's potential for metabolic activation (cytochrome P450 oxidation) and the pyridine ring's ability to intercalate or interact with biological nucleophiles. Immediate absorption through the skin is a critical risk factor due to the compound's low molecular weight and moderate lipophilicity.

Operational Protocols: A Self-Validating Safety System

To ensure scientific integrity and safety, the handling of this material must follow a closed-loop protocol. This system validates safety before the experiment begins.

A. Engineering Controls (The First Line of Defense)
  • Primary Containment: All weighing, transfer, and reaction setup must occur within a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).

  • Secondary Containment: Use spill trays for all liquid transfers to prevent bench contamination.

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with multi-purpose combination cartridges (Organic Vapor/Acid Gas/P100).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for permeation resistance against organic nitriles.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >1g quantities in solution.

C. Safe Handling Workflow (Visualization)

SafeHandling Storage Storage (2-8°C, Inert Gas) Transfer Transfer to Hood (Sealed Container) Storage->Transfer Check Seal Weighing Weighing (Closed Balance in Hood) Transfer->Weighing Don PPE Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Add Reagents Reaction->Storage Return Excess Waste Waste Disposal (Segregated Stream) Reaction->Waste Quench & Dispose

Figure 1: Closed-loop handling workflow designed to minimize exposure points.

Emergency Response Logic

In the event of exposure, immediate action supersedes all experimental goals. The following protocol is designed to mitigate systemic toxicity (cyanide-like effects) and local necrosis.

Emergency Response Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15min + Soap Discard Clothing Skin->ActionSkin ActionEye Rinse 15min Lift Eyelids Eye->ActionEye ActionInhal Fresh Air Oxygen if needed Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION (Suspect Nitrile Toxicity) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response logic for exposure incidents.

Firefighting Measures:

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream, as it may scatter the material.

  • Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF), Hydrogen Cyanide (HCN), and Nitrogen Oxides (NOx). Firefighters must wear SCBA.

Physicochemical Properties

Accurate physical data is essential for reaction planning and purification.

PropertyValueNotes
Appearance White to off-white solidLow melting point solid; may appear as a solidified oil.
Melting Point 40 – 60 °C (Estimated)Specific MP varies by purity; often semi-solid at room temp.
Boiling Point Not DeterminedDecomposes before boiling at atm pressure.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water.
Flash Point > 110 °CPredicted based on structure.[5]
Storage Temp 2 – 8 °CHygroscopic; store under Nitrogen/Argon.

Synthesis & Reaction Context

Why this molecule? In drug discovery, the 5-fluoropyridine motif is a bioisostere for phenyl rings. The fluorine atom blocks metabolic oxidation at the C5 position (a common "soft spot" for CYP450 enzymes) and lowers the basicity of the pyridine nitrogen, reducing hERG channel liability [1].

Key Reactions:

  • Nucleophilic Substitution (SɴAr): The fluorine atom is activated by the electron-withdrawing nitrile and pyridine nitrogen, allowing for displacement by amines or alkoxides under forcing conditions, though less reactive than the 2-fluoro or 4-fluoro isomers.

  • Nitrile Hydrolysis: Conversion to 2-(5-fluoropyridin-3-yl)acetic acid (a precursor for amide coupling).

  • Cyclization: Reaction with hydrazines or amidines to form fused heterocycles (e.g., imidazopyridines) used in kinase inhibitors [2].

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Fluorochem Ltd. (2024). Safety Data Sheet: this compound. Fluorochem.

  • BLD Pharm. (2024). Product Safety Information: this compound. BLD Pharm.[6]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 39891-06-0. PubChem.

Sources

An In-Depth Technical Guide to the Toxicological Profile of 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Toxicological Landscape of a Novel Pyridine Derivative

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is a cornerstone of preclinical safety assessment. This guide provides a comprehensive overview of the known and anticipated toxicological properties of 2-(5-Fluoropyridin-3-YL)acetonitrile, a fluorinated pyridine derivative. Given the limited publicly available data on this specific molecule, this document will adopt a predictive and methodological approach. We will leverage data from its parent compound, acetonitrile, and structurally related analogs to build a robust preliminary hazard assessment. Furthermore, this guide will outline the essential experimental workflows required to definitively characterize its toxicological profile, thereby providing a roadmap for its safe handling and development.

The core structure of this molecule, a substituted pyridine ring coupled with an acetonitrile moiety, immediately alerts the experienced toxicologist to potential hazards associated with nitriles, namely the potential for metabolic release of cyanide. The presence of a fluorine atom and a pyridine ring also necessitates a thorough evaluation of its unique metabolic fate and potential for specific organ toxicities.

Known Hazard Profile and GHS Classification

Based on available supplier safety data, this compound is classified as a highly toxic substance.[1]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled

This initial classification underscores the need for stringent safety protocols during handling, including the use of personal protective equipment (PPE) such as gloves, lab coats, and respiratory protection in a well-ventilated area or fume hood.

Anticipated Toxicological Profile: A Mechanistic Approach

In the absence of extensive data, a predictive analysis based on the toxicology of acetonitrile provides a scientifically grounded starting point. Acetonitrile's toxicity is primarily attributed to its in vivo metabolism to cyanide, which subsequently inhibits cytochrome c oxidase, a critical enzyme in cellular respiration.[2][3]

Metabolic Activation and Mechanism of Toxicity

The nitrile group (-C≡N) in this compound is the primary toxophore. It is anticipated to undergo oxidative metabolism by cytochrome P450 enzymes in the liver, leading to the formation of a cyanohydrin intermediate. This intermediate can then decompose to release free cyanide ions (CN⁻).

G This compound This compound Metabolism Metabolism This compound->Metabolism Cytochrome P450 Cyanohydrin Intermediate Cyanohydrin Intermediate Metabolism->Cyanohydrin Intermediate Oxidation Cyanide (CN⁻) Cyanide (CN⁻) Cyanohydrin Intermediate->Cyanide (CN⁻) Decomposition Inhibition of\nCytochrome c Oxidase Inhibition of Cytochrome c Oxidase Cyanide (CN⁻)->Inhibition of\nCytochrome c Oxidase Cellular Hypoxia\n& Cytotoxicity Cellular Hypoxia & Cytotoxicity Inhibition of\nCytochrome c Oxidase->Cellular Hypoxia\n& Cytotoxicity

Figure 1: Proposed Metabolic Activation Pathway

Symptoms of exposure are therefore expected to mirror those of cyanide poisoning, which can have a delayed onset of several hours as the parent compound is metabolized.[2][3] These symptoms may include headache, dizziness, nausea, vomiting, shortness of breath, and in severe cases, convulsions, loss of consciousness, and death.[2][3]

Detailed Toxicological Endpoints: Knowns and Data Gaps

This section details the key toxicological endpoints and outlines the necessary experimental investigations.

Acute Toxicity

As established, the compound is classified as acutely toxic via oral, dermal, and inhalation routes.[1] For drug development, quantitative data is essential.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Objective: To determine the acute oral toxicity (LD50) of the test substance.

  • Method: A stepwise procedure with a limited number of animals (typically rodents). A single dose is administered orally.

  • Procedure: a. Animals are fasted prior to dosing. b. The substance is administered by gavage. c. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. d. Necropsy of all animals is performed at the end of the study.

  • Rationale: This study provides the LD50 value, which is crucial for classification and for dose selection in subsequent studies. The detailed clinical observations can also indicate potential target organs of toxicity.

Skin and Eye Irritation

Structurally similar compounds, such as 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile, are known to cause skin and eye irritation.[4] It is therefore highly probable that this compound shares these properties.

Experimental Protocol: In Vitro Skin Irritation (OECD 439)

  • Objective: To assess the skin irritation potential using a reconstructed human epidermis (RhE) model.

  • Method: The test substance is applied topically to the RhE tissue.

  • Procedure: a. The substance is applied to the tissue surface for a defined period. b. The tissue is then rinsed and incubated. c. Cell viability is measured using a quantitative assay (e.g., MTT assay).

  • Rationale: This in vitro method is a validated alternative to traditional animal testing (Draize test) and provides a reliable measure of skin irritation potential by assessing cytotoxicity in a skin-like tissue structure.

Genotoxicity

No data is currently available on the mutagenic or clastogenic potential of this compound. This is a critical data gap, as genotoxicity can be a reason for the termination of a drug development program.

G cluster_0 In Vitro Genotoxicity Battery cluster_1 Follow-up (if in vitro positive) Ames Bacterial Reverse Mutation Test (Ames Assay - OECD 471) MLA In Vitro Mammalian Cell Micronucleus Test (OECD 487) InVivo In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Ames->InVivo If positive results

Figure 2: Standard Genotoxicity Testing Workflow

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Objective: To detect gene mutations induced by the test substance.

  • Method: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid.

  • Procedure: a. The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). b. The bacteria are plated on a minimal medium lacking the specific amino acid. c. The number of revertant colonies (those that have mutated back to a state of amino acid synthesis) is counted.

  • Rationale: A positive Ames test is an indicator of mutagenic potential and is a critical first step in assessing genotoxicity. The inclusion of the S9 mix is crucial to detect metabolites that may be mutagenic.

Carcinogenicity, Reproductive and Developmental Toxicity

There is no available data on the long-term toxicity of this compound. The EPA has classified the parent compound, acetonitrile, as not classifiable as to human carcinogenicity (Group D), with equivocal evidence in animal studies.[5][6] Animal studies on acetonitrile suggest potential developmental effects at high doses.[7] These endpoints would require extensive long-term animal studies as part of a full preclinical drug development program.

Summary of Toxicological Data and Recommendations

Toxicological EndpointFinding for this compoundData from Surrogates (Acetonitrile)Recommended Action
Acute Toxicity Classified as toxic (oral, dermal, inhalation).[1]Harmful if swallowed, in contact with skin, or if inhaled.[3][8][9]Conduct quantitative in vivo studies (e.g., OECD 423) to determine LD50 values.
Skin/Eye Irritation Data not available.Acetonitrile can cause skin and eye irritation.[10][11][12]Conduct in vitro irritation studies (e.g., OECD 439 for skin, OECD 492 for eye).
Genotoxicity Data not available.Some in vitro studies on acetonitrile show mixed results; generally not considered a potent mutagen.[13]Perform a standard in vitro genotoxicity battery (Ames test, micronucleus test).
Carcinogenicity Data not available.Not classifiable as to human carcinogenicity.[5][6]Long-term rodent bioassays would be required if the compound progresses in development.
Reproductive Toxicity Data not available.Potential for developmental effects at high doses in animal studies.[7]Conduct reproductive and developmental screening studies if warranted by clinical indication.

Conclusion

The toxicological assessment of this compound reveals a compound that must be handled with significant caution due to its acute toxicity, likely stemming from its metabolic conversion to cyanide. While a definitive profile requires extensive experimental investigation, a predictive analysis based on acetonitrile and related structures provides a strong foundation for risk assessment and guides the necessary future studies. For any drug development program involving this molecule, a systematic evaluation of genotoxicity and irritation potential should be prioritized, followed by repeat-dose toxicity studies to identify potential target organs and establish a safe starting dose for clinical trials.

References

  • PubChem. Acetonitrile | CH3CN | CID 6342. National Institutes of Health. [Link]

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  • U.S. Environmental Protection Agency. Toxicological Review of Acetonitrile (CAS No. 75-05-8). [Link]

  • Australian Government Department of Health. Acetonitrile: Human health tier II assessment. [Link]

  • Charles River Laboratories. Acetonitrile Material Safety Data Sheet (MSDS). [Link]

  • New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. [Link]

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Strategic Fluorination: The Technical Profile of 2-(5-Fluoropyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-(5-Fluoropyridin-3-yl)acetonitrile (CAS: 39891-06-0), a critical intermediate in modern medicinal chemistry. It details the molecule's physicochemical properties, synthetic utility, and downstream applications in drug discovery, specifically focusing on its role in generating metabolically stable bioisosteres.

Executive Summary

This compound represents a high-value "C2-linchpin" scaffold used to introduce the 5-fluoropyridine moiety into bioactive small molecules. In drug design, this specific substitution pattern is strategic: the fluorine atom at the 5-position modulates the basicity of the pyridine nitrogen (reducing hERG liability) and blocks metabolic oxidation at a typically vulnerable site, while the acetonitrile tail serves as a versatile handle for chain extension, cyclization, or functional group interconversion.

Physicochemical Profile & Reactivity

The utility of this scaffold is defined by the electronic interplay between the electron-withdrawing fluorine and the pyridine ring.

Electronic Modulation
  • Acidity of

    
    -Methylene:  The electron-deficient nature of the 5-fluoropyridine ring, combined with the nitrile group, significantly increases the C-H acidity of the methylene bridge (
    
    
    
    in DMSO). This makes the molecule an excellent nucleophile for deprotonation/alkylation reactions under mild conditions.
  • Lipophilicity: The fluorine substitution increases

    
     relative to the non-fluorinated parent, improving membrane permeability for CNS-targeted derivatives.
    
  • Metabolic Stability: The C-5 position of the pyridine ring is a common site for oxidative metabolism (via CYP450). Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life of derived drugs.

Structural Data
PropertyValueNote
CAS Number 39891-06-0
Formula

MW 136.13 g/mol
Appearance White to pale yellow solidLow melting point (

)
Storage

, Inert Atmosphere
Hygroscopic; store under Argon/Nitrogen

Synthetic Architecture & Known Derivatives

The core value of this compound lies in its divergent reactivity. It serves as a precursor to three primary classes of derivatives:


-Alkylated Nitriles , Ethylamines , and Carboxylic Acids .
Pathway A: -Alkylation (The "Gem-Dimethyl" Effect)

Exploiting the enhanced acidity of the methylene protons allows for mono- or bis-alkylation. This is frequently used to introduce gem-dimethyl groups, which restrict conformational freedom and improve metabolic stability (the Thorpe-Ingold effect).

  • Key Derivative: 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile

  • Mechanism: Deprotonation with NaH or KHMDS followed by reaction with Methyl Iodide (MeI).

  • Application: Used in the synthesis of pesticidal heterocycles and kinase inhibitors where a quaternary carbon is required to orient the pyridine ring into a specific binding pocket.

Pathway B: Reduction to Ethylamines

The nitrile group is readily reduced to the primary amine, generating 2-(5-fluoropyridin-3-yl)ethanamine . This "ethylamine linker" is a privileged scaffold in GPCR medicinal chemistry, mimicking the distance between the aromatic ring and the amine found in neurotransmitters like histamine and serotonin.

  • Key Derivative: 2-(5-Fluoropyridin-3-yl)ethan-1-amine (CAS: 1016736-68-5)

  • Reagents:

    
    /Raney Nickel, Borane-THF, or 
    
    
    
    .
  • Application: Synthesis of mGluR5 modulators (e.g., similar to VU0424238 series) and S1P1 receptor agonists.

Pathway C: Hydrolysis to Acetic Acids

Hydrolysis yields 2-(5-fluoropyridin-3-yl)acetic acid , a critical building block for peptide coupling reactions.

  • Key Derivative: 2-(5-Fluoropyridin-3-yl)acetic acid (CAS: 850890-44-5)

  • Reagents: Aqueous HCl (acidic) or NaOH (basic) reflux.

  • Application: Used to attach the fluoropyridine "warhead" to amine-bearing scaffolds via amide bonds.

Visualization of Synthetic Pathways

SyntheticPathways Core 2-(5-Fluoropyridin-3-yl) acetonitrile (CAS: 39891-06-0) Amine 2-(5-Fluoropyridin-3-yl) ethan-1-amine (GPCR Linkers) Core->Amine Reduction (BH3 or H2/Ra-Ni) Acid 2-(5-Fluoropyridin-3-yl) acetic acid (Amide Coupling) Core->Acid Hydrolysis (HCl/H2O) Alkylated alpha,alpha-Dimethyl Derivative (Metabolic Blocking) Core->Alkylated Alkylation (NaH, MeI) Heterocycle Fused Naphthyridines (Kinase Inhibitors) Core->Heterocycle Cyclization (Aldehydes/Esters)

Figure 1: Divergent synthetic pathways starting from the this compound core.[1][2]

Detailed Experimental Protocols

These protocols are generalized from verified patent literature and standard organic synthesis methodologies adapted for this specific substrate.

Protocol 1: -Methylation (Synthesis of Gem-Dimethyl Derivative)

Objective: To install methyl groups at the


-position to increase metabolic stability.
  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve This compound (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to

    
    .
    
  • Deprotonation: Add Sodium Hydride (60% dispersion in oil, 2.5 eq) portion-wise. Evolution of

    
     gas will be observed. Stir for 30 minutes at 
    
    
    
    .
  • Alkylation: Dropwise add Iodomethane (MeI, 2.5 eq). The solution may change color (often yellow to orange).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LCMS.

  • Workup: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Reduction to Ethylamine

Objective: To generate the primary amine for further library synthesis.

  • Reagent Prep: Use Borane-THF complex (

    
    , 1.0 M, 3.0 eq).
    
  • Addition: To a solution of the nitrile (1.0 eq) in anhydrous THF at

    
    , add the borane solution dropwise.
    
  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Quench (Critical Step): Cool to

    
    . Carefully add Methanol to destroy excess borane. Then add concentrated HCl (excess) and reflux for 1 hour to break the boron-amine complex.
    
  • Isolation: Basify with NaOH (pH > 10) and extract with DCM. The product is the free base amine.

References

  • BLD Pharm. (n.d.). This compound Product Data. Retrieved from

  • Syngenta Crop Protection. (2021).[4] Pesticidal heterocyclic derivatives. Patent CN113825753A. (Describes the use of CAS 39891-06-0 in alpha-alkylation reactions). Retrieved from

  • Vanderbilt University. (2012). Discovery of N-(5-Fluoropyridin-2-yl)...[5] (VU0424238). Journal of Medicinal Chemistry. (Contextualizes the 5-fluoropyridine scaffold in mGluR5 modulation). Retrieved from

  • Fluorochem. (n.d.). Safety Data Sheet: this compound. Retrieved from

Sources

Strategic Incorporation of Fluoropyridine Motifs in Drug Discovery

[1]

Introduction: The Fluorine Effect in Heterocyclic Chemistry

The introduction of fluorine into pyridine scaffolds—creating fluoropyridines —is a high-value tactic in modern medicinal chemistry.[1][2] Unlike the steric bulk of a methyl group or the lipophilicity of a chlorine atom, fluorine offers a unique "orthogonal" modulation. It exerts a profound electronic influence via the inductive effect (



For drug development professionals, the fluoropyridine motif is not merely a structural variation; it is a functional tool used to:

  • Modulate Basicity (

    
    ):  Fine-tune the protonation state of the pyridine nitrogen at physiological pH.
    
  • Enhance Metabolic Stability: Block labile sites susceptible to Cytochrome P450 (CYP) oxidation.

  • Enable PET Imaging: Serve as a stable scaffold for

    
    F-radiolabeling via nucleophilic aromatic substitution (
    
    
    ).

This guide synthesizes the physicochemical rationale, biological implications, and experimental validation protocols for fluoropyridine-based therapeutics.[3][2]

Physicochemical Modulation: and Lipophilicity[3][4][5]

The biological activity of fluoropyridines is often dictated by the position of the fluorine atom relative to the nitrogen. The strong electronegativity of fluorine pulls electron density from the ring, significantly lowering the basicity of the pyridine nitrogen.

Impact on Basicity ( )

The ability of a drug to penetrate the blood-brain barrier (BBB) or bind to a target often depends on its ionization state. Pyridine (

Table 1: Comparative Physicochemical Properties of Fluoropyridines

CompoundStructure

(Conjugate Acid)
Electronic EffectBiological Implication
Pyridine

5.23ReferenceModerate basicity; good solubility.
2-Fluoropyridine

-0.44Strong Inductive (

)
Non-basic at pH 7.4; increased lipophilicity.
3-Fluoropyridine

2.97Moderate InductiveWeak base; balanced permeability.
2,6-Difluoropyridine

-2.5 (approx)Synergistic InductiveElectron-deficient ring; highly lipophilic.

Data Source: Validated against standard physical organic chemistry values [1].

Mechanistic Insight: In 2-fluoropyridine, the fluorine atom is adjacent to the nitrogen. The inductive withdrawal is maximized, rendering the lone pair on the nitrogen almost unavailable for protonation. This is critical for kinase inhibitors where the pyridine nitrogen functions as a hydrogen bond acceptor rather than a donor.

Visualization of SAR Logic

The following diagram illustrates how fluorination patterns dictate biological outcomes.

GPyridinePyridine ScaffoldFluorinationFluorine SubstitutionPyridine->FluorinationInductiveInductive Effect (-I)Fluorination->InductiveMetabolismMetabolic StabilityFluorination->Metabolism C-F Bond StrengthLipophilicityLipophilicity (LogD)Inductive->Lipophilicity Increases LogDBasicityBasicity (pKa)Inductive->Basicity Lowers pKaPermeabilityIncreased MembranePermeabilityBasicity->PermeabilityBindingAltered H-BondAcceptor CapabilityBasicity->BindingHalfLifeExtended t1/2(Blocked CYP Sites)Metabolism->HalfLife

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how fluorine substitution translates to biological properties.

Metabolic Stability and Toxicology[6]

A primary driver for synthesizing fluoropyridines is the "Metabolic Block" strategy. The carbon-fluorine bond (


Case Study: 3-Fluoro-4-aminopyridine (3-F-4-AP)

4-Aminopyridine (4-AP) is used to treat multiple sclerosis but suffers from rapid metabolism.[4] The fluorinated analog, [18F]3-F-4-AP , was developed as a PET tracer for demyelination.[4]

  • Metabolic Challenge: While fluorination at the C-3 position was intended to block metabolism, studies revealed that CYP2E1 still metabolizes the compound, but the pathway shifts. Instead of ring oxidation at the blocked site, metabolism may occur via N-oxidation or hydroxylation at the remaining open sites (C-5) [2].

  • Lesson: Fluorination does not guarantee stability; it redirects metabolic flux. Thorough DMPK profiling (see Protocol B) is required to confirm if the "soft spot" has been successfully mitigated or merely displaced.

Radiopharmaceutical Applications: F-PET Tracers

Fluoropyridines are privileged scaffolds in Positron Emission Tomography (PET). The electron-deficient nature of the pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (


)

The Advantage

Unlike electron-rich benzene rings, which often require harsh conditions or iodonium salt precursors for fluorination, pyridines (especially those with nitro- or trimethylammonium leaving groups at the 2- or 4-position) react efficiently with

Key Example:


 (Flortaucipir)5

Experimental Protocols

The following protocols are designed for high reproducibility and "self-validation" through the inclusion of mandatory control arms.

Protocol A: Synthesis of Fluoropyridines via

Target: Synthesis of a 2-

Reagents:

  • Precursor: 2-Nitropyridine derivative (

    
    ).
    
  • 
     source: Cyclotron-produced, trapped on QMA carbonate cartridge.
    
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ) / 
    
    
    .
  • Solvent: Anhydrous DMSO.

Workflow:

  • Elution & Drying: Elute

    
     from QMA cartridge with 
    
    
    solution (
    
    
    MeCN/H2O). Evaporate to dryness at
    
    
    under
    
    
    flow. Azeotrope twice with anhydrous MeCN to remove residual water (Critical: Water suppresses
    
    
    ).
  • Reaction: Add Precursor dissolved in

    
     DMSO to the dried reaction vessel.
    
  • Heating: Heat at

    
     for 10 minutes. (Note: Pyridines react faster than benzenes; 
    
    
    is usually sufficient).
  • Quenching: Cool to

    
     and add 
    
    
    water.
  • Purification: Inject onto Semi-prep HPLC (C18 column, EtOH/Water gradient).

  • QC Validation: Verify radiochemical purity (

    
    ) and specific activity.
    

SNArStep11. [18F]F- Drying(Azeotropic Distillation)Step22. Precursor Addition(Nitro-pyridine in DMSO)Step1->Step2Step33. SNAr Reaction(130°C, 10 min)Step2->Step3Step44. Meisenheimer ComplexIntermediateStep3->Step4 Nucleophilic AttackStep55. Product Isolation(HPLC)Step4->Step5 Leaving Group (NO2) Depart

Figure 2: Workflow for the radiosynthesis of 18F-fluoropyridines via Nucleophilic Aromatic Substitution.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Materials:

  • Liver Microsomes (Human/Mouse,

    
     protein conc).
    
  • NADPH Regenerating System.

  • Test Compound (

    
     final conc).
    
  • Controls (Mandatory):

    • Positive Control: Testosterone (High turnover).

    • Negative Control: Warfarin (Low turnover).

    • Zero-Cofactor Control: Microsomes + Compound (No NADPH) to rule out chemical instability.

Step-by-Step:

  • Pre-incubation: Mix

    
     microsomes, 
    
    
    buffer (PBS pH 7.4), and
    
    
    test compound. Incubate at
    
    
    for 5 min.
  • Initiation: Add

    
     NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (

    
    ) and analyze supernatant via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines
    
    
    .
    
    
    
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9307, 2-Fluoropyridine. Retrieved from [Link]

  • Brugarolas, P., et al. (2023).[4] Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition. Retrieved from [Link]

  • Preshlock, S., et al. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews. Retrieved from [Link]

  • Holt, D. P., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.[5] Organic Letters. Retrieved from [Link]

Pyridineacetonitrile Compounds: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridineacetonitrile scaffold, a unique heterocyclic motif, has carved a significant niche in the landscape of organic chemistry and drug discovery. Characterized by a pyridine ring substituted with a cyanomethyl group, these compounds have a rich history and a diverse range of applications, particularly in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of pyridineacetonitrile compounds, details key synthetic methodologies with step-by-step protocols, and explores their significant role in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, offers field-proven insights, and is grounded in authoritative scientific literature to provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules.

Introduction: The Pyridineacetonitrile Core

Pyridineacetonitrile and its derivatives are a fascinating class of organic compounds that merge the aromaticity and hydrogen-bonding capabilities of the pyridine ring with the reactivity of the nitrile functional group. The three constitutional isomers, 2-, 3-, and 4-pyridineacetonitrile, each possess distinct electronic and steric properties that influence their chemical behavior and biological activity. This unique combination has made them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] In medicinal chemistry, the pyridineacetonitrile moiety is often employed as a key building block for constructing molecules that can interact with various biological targets, underscoring its importance in modern drug discovery.[2]

A Historical Journey: The Discovery and Evolution of Pyridineacetonitriles

The story of pyridineacetonitriles is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from coal tar in the 19th century, a landmark event in the field of organic chemistry.[3] However, it was the development of systematic synthetic methods in the early 20th century that truly unlocked the potential of pyridine and its derivatives.

One of the most significant early methods for pyridine synthesis was the Chichibabin reaction, first reported by Aleksei Chichibabin in 1924.[4] This reaction, involving the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, provided a versatile route to a variety of pyridine derivatives.[4] While not directly a synthesis of pyridineacetonitriles, the Chichibabin synthesis laid the groundwork for the extensive exploration of pyridine chemistry, which eventually led to the preparation of these important compounds.

The precise first synthesis of each pyridineacetonitrile isomer is not easily pinpointed in a single, seminal publication. Instead, their appearance in the chemical literature seems to be a gradual emergence as synthetic methodologies for functionalizing the pyridine ring became more sophisticated. Early methods for introducing a cyanomethyl group onto an aromatic ring often involved the Rosenmund–von Braun reaction (cyanation of an aryl halide) or the nucleophilic substitution of a halomethylpyridine with a cyanide salt. These classical methods, though effective, often required harsh reaction conditions.

As the 20th century progressed, so did the synthetic toolkit available to organic chemists. More refined and higher-yielding methods for the synthesis of pyridineacetonitriles were developed, driven by the growing interest in their utility as synthetic intermediates. This evolution continues today, with modern synthetic chemistry offering a plethora of elegant and efficient strategies for the preparation of these valuable compounds.

Key Synthetic Methodologies for Pyridineacetonitriles

The synthesis of pyridineacetonitriles can be approached through several distinct strategies, each with its own advantages and limitations. The choice of method often depends on the desired isomer, the availability of starting materials, and the scale of the reaction.

From Halomethylpyridines: A Classical Approach

A common and straightforward method for the synthesis of pyridineacetonitriles involves the nucleophilic substitution of a halomethylpyridine with a cyanide salt. This method is particularly useful for the synthesis of 2- and 4-pyridineacetonitrile, where the corresponding halomethylpyridines are readily accessible.

Conceptual Workflow for Synthesis from Halomethylpyridines:

Caption: Nucleophilic substitution route to pyridineacetonitriles.

Experimental Protocol: Synthesis of 4-Pyridylacetonitrile from 4-(Bromomethyl)pyridine Hydrobromide

  • Reaction Setup: To a stirring solution of 4-(bromomethyl)pyridine hydrobromide (0.5 g, 1.98 mmol) in dry benzene (3 mL) at -70°C, add n-butyllithium (1.58 mL, 2.5 M, 5.03 mmol).

  • Reaction Progression: After 30 minutes, transfer the solution to an ice water bath for 10 minutes.

  • Work-up: Quench the reaction with ice-cold water and extract the aqueous layer with chloroform (4 x 10 mL).

  • Purification: Collect the organic layers and evaporate the solvent under reduced pressure to yield the product.

Rationale: This method leverages the high reactivity of the benzylic-like halide for facile substitution by the cyanide nucleophile. The use of a polar aprotic solvent helps to solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.

From Methylpyridines: A Direct Functionalization Approach

A more direct approach involves the functionalization of the methyl group of a picoline (methylpyridine). This can be achieved through various methods, including ammoxidation or gas-phase cyanation.

Experimental Protocol: Gas-Phase Synthesis of 3-Pyridineacetonitrile from 3-Methylpyridine [5]

  • Reactor Setup: A quartz tube reactor (1 meter long, 20 mm wide) is heated to 680°C.

  • Reagent Introduction: 3-Methylpyridine (42.8 g, 0.46 mol) and cyanogen chloride (7.1 g, 0.12 mol) are preheated to 550°C and fed separately into the reactor at a constant flow rate.

  • Reaction Quenching: The reaction mixture exiting the reactor is passed through a gas washer containing a 5% aqueous sodium hydroxide solution.

  • Extraction and Purification: The aqueous mixture is extracted with dichloromethane. The organic phase is then distilled to remove the solvent and any unreacted 3-methylpyridine, yielding pyridine-3-acetonitrile with a purity of 98-99%.[5]

Rationale: This high-temperature gas-phase reaction allows for the direct conversion of the methyl group to a cyanomethyl group. The use of a large excess of 3-methylpyridine helps to maximize the conversion of the cyanogen chloride.

From Pyridinecarboxamides: A Dehydration Strategy

Another important synthetic route is the dehydration of pyridinecarboxamides. This method is applicable to all three isomers and often proceeds in high yield.

Conceptual Workflow for Synthesis from Pyridinecarboxamides:

Caption: Dehydration of pyridinecarboxamides to pyridineacetonitriles.

Experimental Protocol: Synthesis of 3-Pyridylacetonitrile from Pyridine-3-acetamide [4]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, add pyridine-3-acetamide.

  • Dehydration: Add a suitable dehydrating agent (e.g., phosphorus pentoxide) and heat the mixture to the appropriate reaction temperature.

  • Reaction Monitoring: Maintain the temperature for a specified duration until the reaction is complete.

  • Purification: Connect the reaction vessel to a vacuum pump and distill the product under reduced pressure to obtain pure 3-pyridylacetonitrile.[4]

Rationale: This method relies on the removal of a molecule of water from the primary amide functional group to form the nitrile. The choice of dehydrating agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Multi-step Synthesis via Pyridinecarbonyl Chloride

A more complex, multi-step synthesis has also been reported, which proceeds through pyridinecarbonyl chloride and pyridinecarbonyl nitrile intermediates.[6]

Experimental Protocol: Multi-step Synthesis of Pyridylacetonitrile [6]

  • Step 1: Formation of Pyridinecarbonyl Chloride: React pyridylformic acid and a chlorofluorocarbon (CFC) with hydrogen peroxide and ferrous chloride in a chloroform solvent under acidic conditions.

  • Step 2: Formation of Pyridinecarbonyl Nitrile: React the resulting pyridinecarbonyl chloride with potassium cyanide in an acetic acid solvent under alkaline conditions.

  • Step 3: Reduction to Pyridylacetonitrile: Carry out a reduction reaction of the pyridinecarbonyl nitrile with hydrogen and hydrochloric acid in the presence of a catalyst to obtain the final pyridylacetonitrile product.[6]

Applications in Drug Discovery and Medicinal Chemistry

The pyridineacetonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[3][7] Its derivatives have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

The reactivity of the cyanomethyl group makes 2-pyridylacetonitrile a versatile precursor for the synthesis of various functionally substituted pyridines and other heterocyclic systems.[5][6][8] For example, it can be coupled with aromatic diazonium salts to yield arylhydrazones, which can then be cyclized to form more complex heterocyclic structures.[5][6][8]

While specific FDA-approved drugs with a simple pyridineacetonitrile core are not abundant, the scaffold is a crucial intermediate in the synthesis of many pharmaceutical compounds.[2][9] The exploration of pyridineacetonitrile derivatives in drug discovery is an active area of research, with many compounds showing promising preclinical activity.

Signaling Pathway Example: Hypothetical Inhibition of a Kinase Pathway

Many pyridine-containing compounds are known to be kinase inhibitors. A hypothetical pyridineacetonitrile derivative could be designed to bind to the ATP-binding pocket of a specific kinase, thereby inhibiting its activity and blocking a downstream signaling cascade implicated in a disease such as cancer.

G cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Pyridineacetonitrile_Derivative Pyridineacetonitrile Derivative Pyridineacetonitrile_Derivative->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridineacetonitrile derivative.

Conclusion

The journey of pyridineacetonitrile compounds from their emergence in the early days of synthetic organic chemistry to their current status as valuable building blocks in drug discovery is a testament to their enduring utility. The diverse array of synthetic methods developed for their preparation provides chemists with a high degree of flexibility in accessing these important molecules. As our understanding of the molecular basis of disease continues to grow, the pyridineacetonitrile scaffold is poised to play an even more significant role in the design and synthesis of the next generation of therapeutic agents. The continued exploration of the chemical space around this versatile core promises to yield new and innovative solutions to pressing medical challenges.

References

  • Al-Sheikh, M. A., & Elnagdi, M. H. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406–4413. [Link]

  • Al-Sheikh, M. A., & Elnagdi, M. H. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PubMed, 14(11), 4406-4413. [Link]

  • Al-Sheikh, M. A., & Elnagdi, M. H. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Semantic Scholar. [Link]

  • ANHUI XINGYU CHEMICAL Co Ltd. (2012). Synthesis method of pyridylacetonitrile.
  • Chichibabin pyridine synthesis. (2022). In Chemistry Notes. [Link]

  • Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Nair, S. S., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. [Link]

  • Nair, S. S., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-3-acetonitrile. [Link]

  • Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Molecular Structure, 1301, 137373. [Link]

  • The Journal of Organic Chemistry. (1960). Volume 25, Issue 4. [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (2026). Pharmaffiliates. [Link]

  • Various Authors. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-14. [Link]

Sources

Methodological & Application

Synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile from 3-amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(5-fluoropyridin-3-yl)acetonitrile (Target) from 3-amino-5-fluoropyridine (Starting Material) represents a classic challenge in heteroaromatic functionalization: the conversion of an electron-rich amine substituent into a carbon-based nucleophile precursor (the acetonitrile moiety) on an electron-deficient pyridine ring.

Direct conversion is not chemically feasible. Therefore, this protocol utilizes a Modular Two-Phase Strategy :

  • Phase I (Sandmeyer Transformation): Conversion of the amine to a bromide. This installs a versatile electrophilic handle (C-Br) suitable for metal-catalyzed cross-coupling.

  • Phase II (Pd-Catalyzed Homologation): Palladium-catalyzed

    
    -arylation of ethyl cyanoacetate, followed by decarboxylation. This route is selected over classical radical halogenation/cyanide displacement (e.g., Wolff-Kishner reduction 
    
    
    
    NBS
    
    
    NaCN) to maximize safety and regio-control, avoiding the use of highly toxic cyanide salts and unpredictable radical pathways on the pyridine ring.
Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: This compound Inter2 Intermediate 2: Ethyl 2-cyano-2-(5-fluoropyridin-3-yl)acetate Target->Inter2 Decarboxylation (-CO2) Inter1 Intermediate 1: 3-Bromo-5-fluoropyridine Inter2->Inter1 Pd-Catalyzed Alpha-Arylation Start Starting Material: 3-Amino-5-fluoropyridine Inter1->Start Sandmeyer (Diazotization/Bromination)

Caption: Retrosynthetic disconnection showing the transformation from amine to bromide, followed by C-C bond formation via Pd-catalysis.

Phase I: Synthesis of 3-Bromo-5-fluoropyridine

Objective: Convert the amino group into a bromo substituent to enable subsequent cross-coupling. Mechanism: Diazotization followed by Sandmeyer reaction (radical-nucleophilic substitution).

Materials & Reagents
ReagentRoleEquiv.Notes
3-Amino-5-fluoropyridine Substrate1.0Solid, irritant.
Sodium Nitrite (NaNO₂) Diazotizing Agent1.2Dissolve in min. water.
Hydrobromic Acid (48% aq) Acid/SourceExcessCorrosive, fuming.
Copper(I) Bromide (CuBr) Catalyst1.1Purified/White preferred.
Detailed Protocol
  • Acidification: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 3-amino-5-fluoropyridine (10.0 g, 89.2 mmol).

  • Solvation: Slowly add 48% HBr (60 mL) while cooling in an ice-water bath (0 °C). Caution: Exothermic. Stir until a clear solution or fine suspension forms.

  • Diazotization: Cool the mixture to -5 °C using an acetone/ice bath. Dropwise add a solution of NaNO₂ (7.4 g, 107 mmol) in water (15 mL) via an addition funnel. Maintain internal temperature below 0 °C .

    • Critical Control Point: Rapid addition or high temperature will decompose the diazonium salt to the phenol (3-hydroxy-5-fluoropyridine).

    • Observation: The solution will turn dark orange/brown. Stir for 30 min at -5 °C.

  • Sandmeyer Reaction: In a separate vessel, suspend CuBr (14.0 g, 98 mmol) in 48% HBr (20 mL). Slowly transfer the cold diazonium solution into the CuBr mixture (pre-cooled to 0 °C) over 20 minutes.

    • Note: Nitrogen gas evolution will be vigorous. Ensure adequate venting.

  • Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Neutralize carefully with 50% NaOH (aq) or solid Na₂CO₃ to pH ~8.

  • Extraction: Extract with Diethyl Ether or MTBE (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1) or distillation.[1][2]

    • Expected Yield: 75-85%

    • Appearance: Colorless to pale yellow oil/solid (mp ~25 °C).

Phase II: Pd-Catalyzed Homologation to Acetonitrile

Objective: Install the cyanomethyl (-CH₂CN) group. Strategy: We utilize the Hartwig-Buchwald/Miyaura type


-arylation of ethyl cyanoacetate. This avoids the use of toxic cyanide salts (NaCN) and unstable benzyl halides.
Step 2A: Coupling (Synthesis of Ethyl 2-cyano-2-(5-fluoropyridin-3-yl)acetate)
ReagentRoleEquiv.Notes
3-Bromo-5-fluoropyridine Electrophile1.0From Phase I.
Ethyl Cyanoacetate Nucleophile1.2Commercial grade.
K₃PO₄ (Tribasic) Base3.0Finely ground, anhydrous.
Pd₂(dba)₃ Catalyst Precursor0.022 mol% Pd loading.[3]
Xantphos Ligand0.04Wide bite angle is critical.
Toluene Solvent-Anhydrous, degassed.[3]

Protocol:

  • Inert Setup: Flame-dry a Schlenk flask or pressure vial and purge with Argon.

  • Charging: Add 3-bromo-5-fluoropyridine (1.0 equiv), Ethyl Cyanoacetate (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to bromide).

  • Reaction: Seal the vessel and heat to 100 °C for 12-16 hours.

    • Monitoring: Check LC-MS for consumption of bromide. The product will appear as a distinct peak (M+H ~223).

  • Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient 10% -> 40%).

    • Intermediate: Ethyl 2-cyano-2-(5-fluoropyridin-3-yl)acetate.

Step 2B: Decarboxylation (Synthesis of Target)

Objective: Remove the ester group to reveal the acetonitrile.

Protocol:

  • Hydrolysis/Decarboxylation: Dissolve the intermediate from Step 2A in a mixture of DMSO and Water (10:1 ratio). Add LiCl (3.0 equiv) (Krapcho conditions) OR use 6N HCl (aq).

    • Preferred Method (Acidic): Reflux in 6N HCl for 4 hours. This effects both hydrolysis and decarboxylation.[4]

  • Neutralization: Cool the reaction mixture. Carefully adjust pH to ~7-8 using saturated NaHCO₃.

  • Extraction: Extract with DCM (3 x volumes). The product is moderately polar; ensure thorough extraction.

  • Final Purification: Dry organics (Na₂SO₄), concentrate, and purify via short-path distillation or chromatography (DCM/MeOH 98:2).

Analytical Data & Validation

Expected Properties
  • Target Structure: this compound

  • Molecular Formula: C₇H₅FN₂[5]

  • MW: 136.13 g/mol

  • Appearance: Off-white solid or pale yellow oil.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Diazonium decompositionKeep temp strictly < 0°C; add NaNO₂ slower.
Stalled Coupling (Step 2A) Oxygen poisoningEnsure rigorous degassing of Toluene; use fresh catalyst.
Regioisomers? N/AThis route is regiospecific; no isomers generated.
Incomplete Decarboxylation Temp too lowEnsure reflux (100°C+) is maintained; check pH if using acid.

References

  • Sandmeyer Reaction on Pyridines

    • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2011). International Journal of Simulation Systems, Science & Technology. Link

    • Note: Validates the use of NBS/HBr and diazotization str
  • Pd-Catalyzed Alpha-Arylation (General Protocol)

    • Culkin, D. A., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Link

    • Note: Establishes the mechanism and ligand requirements (Xantphos/Binap)
  • Decarboxylation Methodologies

    • Krapcho, A. P. (1982).[6] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822, 893-914.

    • Note: The standard reference for the "Krapcho Decarboxyl
  • Commercially Available Building Blocks

    • 3-Bromo-5-fluoropyridine Product Page. Tokyo Chemical Industry (TCI). Link

    • Note: Confirms stability and characterization data of the intermedi

Sources

Protocol for palladium-catalyzed synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(5-fluoropyridin-3-yl)acetonitrile represents a critical functionalization challenge in medicinal chemistry. The 3-pyridyl position is electronically deactivated towards Nucleophilic Aromatic Substitution (


), rendering traditional displacement methods ineffective. Furthermore, the 5-fluoro substituent introduces unique electronic demands and potential for side reactions (e.g., defluorination) under harsh conditions.

This protocol details a robust, two-step Palladium-Catalyzed


-Arylation  strategy.[1][2][3][4] Unlike direct acetonitrile coupling—which requires strong bases (LiHMDS) and often suffers from poly-arylation—this method utilizes tert-butyl cyanoacetate as a "masked" acetonitrile equivalent. This approach ensures:
  • Regiospecificity: Exclusive C-C bond formation at the 3-position.

  • Operational Safety: Avoidance of pyrophoric bases and high-pressure cyanide gas.

  • Scalability: High tolerance for functional groups and amenable to kilogram-scale production.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Pd-catalyzed cross-coupling of 3-bromo-5-fluoropyridine with tert-butyl cyanoacetate , followed by an acid-mediated decarboxylation.

Catalytic Cycle Logic
  • Oxidative Addition: The electron-deficient nature of the pyridine ring actually facilitates the oxidative addition of Pd(0) into the C-Br bond.

  • Transmetallation: The soft enolate of tert-butyl cyanoacetate (generated in situ) displaces the halide.

  • Reductive Elimination: The sterically demanding ligand (Xantphos) enforces a geometry that favors the rapid formation of the C-C bond over

    
    -hydride elimination.
    
Pathway Visualization

G Start 3-Bromo-5-fluoropyridine Inter Intermediate: tert-Butyl 2-cyano-2-(5-fluoropyridin-3-yl)acetate Start->Inter Cross-Coupling (100°C, Toluene) Reagent tert-Butyl Cyanoacetate Reagent->Inter Cat Pd2(dba)3 / Xantphos Base: K3PO4 Cat->Inter Catalyst Product TARGET: This compound Inter->Product Decarboxylation (-CO2, -Isobutene) Acid Acid Hydrolysis (TFA or p-TsOH) Acid->Product

Figure 1: Strategic workflow for the synthesis of this compound via cyanoacetate coupling.

Experimental Protocol

Materials & Reagents Table
ComponentRoleEquiv.Purity Requirements
3-Bromo-5-fluoropyridine Substrate1.0>98%, anhydrous
tert-Butyl Cyanoacetate Nucleophile1.2Distilled if yellow
Pd

(dba)

Pre-catalyst0.02 (2 mol%)Stored under Argon
Xantphos Ligand0.04 (4 mol%)White crystalline powder
K

PO

(tribasic)
Base3.0Finely ground, anhydrous
Toluene Solvent10 VAnhydrous, degassed
Trifluoroacetic Acid (TFA) Deprotection10 VReagent grade
Step-by-Step Methodology
Step 1: Palladium-Catalyzed Coupling
  • Catalyst Pre-complexation: In a glovebox or under strict

    
     flow, charge a reaction vessel with Pd
    
    
    
    (dba)
    
    
    (2 mol%) and Xantphos (4 mol%). Add anhydrous toluene (5 V) and stir at room temperature for 20 minutes until the solution turns a clear, dark orange/red.
    • Why: Pre-forming the active

      
       species prevents non-specific palladium precipitation and ensures consistent kinetics.
      
  • Substrate Addition: Add 3-bromo-5-fluoropyridine (1.0 equiv) and tert-butyl cyanoacetate (1.2 equiv) to the catalyst solution.

  • Base Activation: Add finely ground K

    
    PO
    
    
    
    (3.0 equiv). Seal the vessel.
  • Reaction: Heat the mixture to 100°C with vigorous stirring (800 rpm).

    • Monitoring: Monitor via HPLC/UPLC after 4 hours. Look for the disappearance of the aryl bromide (

      
       2.5 min) and appearance of the coupled ester (
      
      
      
      3.8 min).
  • Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude intermediate (tert-butyl 2-cyano-2-(5-fluoropyridin-3-yl)acetate).

Step 2: Decarboxylation [1][5][6]
  • Dissolution: Dissolve the crude intermediate directly in Dichloromethane (DCM) (5 V).

  • Acidification: Add Trifluoroacetic Acid (TFA) (5 V) dropwise at 0°C.

    • Alternative: For larger scales, refluxing in Toluene with catalytic p-TsOH is preferred to avoid large volumes of TFA.

  • Cleavage: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Mechanism:[1][7][8][9][10][11] The tert-butyl group is cleaved to form the carboxylic acid, which spontaneously decarboxylates to the acetonitrile.

  • Neutralization: Carefully quench the reaction with saturated NaHCO

    
     solution (gas evolution!). Adjust pH to ~8.
    
  • Extraction: Extract with DCM (3x). Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient 0-50%).
    

Critical Process Parameters (CPP) & Troubleshooting

Catalyst Poisoning

Pyridines are notorious for coordinating to Pd(II) species, arresting the catalytic cycle.

  • Solution: The use of Xantphos , a wide bite-angle bidentate ligand, is non-negotiable. It chelates the palladium tightly, preventing the pyridine nitrogen from displacing the ligand and shutting down the catalyst.

Regiocontrol & Defluorination
  • Risk: High temperatures (>120°C) or strong nucleophilic bases (e.g., NaH) can trigger

    
     at the fluorine position.
    
  • Control: Using the weak base K

    
    PO
    
    
    
    and limiting temperature to 100°C preserves the C-F bond.
Self-Validating Quality Control

To ensure the protocol is working as intended, verify the following checkpoints:

CheckpointExpected ObservationCorrective Action
Catalyst Color Clear dark red/orange solutionIf black ppt forms immediately, O2 ingress occurred. Abort and degas solvents.
Intermediate LCMS M+H = 237 (approx)If M+H = 137 (product) appears early, thermal decarboxylation is occurring (acceptable).
Final Product NMR Singlet at

~3.8 ppm (2H,

)
If doublet/multiplet, check for incomplete decarboxylation or coupling at wrong position.

References

  • Hartwig, J. F. (2002).

    
    -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.[7] Link
    
  • Culkin, D. A., & Hartwig, J. F. (2002).[12] Palladium-Catalyzed

    
    -Arylation of Nitriles. Journal of the American Chemical Society, 124(32), 9330–9331. Link
    
  • Jensen, M. T., et al. (2016).

    
    -Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides. The Journal of Organic Chemistry, 81(4), 1358–1366. Link
    
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

Sources

Application Note: One-Pot Synthesis of 2-(5-Fluoropyridin-3-yl)acetonitrile via Pd-Catalyzed Decarboxylative Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, scalable, one-pot protocol for the synthesis of 2-(5-Fluoropyridin-3-yl)acetonitrile , a critical intermediate in the development of fluorinated pyridine-based bioisosteres.

Abstract & Strategic Rationale

The introduction of a cyanomethyl group (


) onto electron-deficient heteroarenes like pyridine is a pivotal transformation in drug discovery. Traditional methods, such as nucleophilic substitution of chloromethyl pyridines with cyanide salts, suffer from poor regioselectivity (due to competing ring substitution) and high toxicity risks.

This protocol utilizes a Palladium-Catalyzed Decarboxylative Cross-Coupling strategy. By using ethyl cyanoacetate as a "masked" acetonitrile equivalent, this method avoids the use of toxic cyanide gas or unstable cyanomethyl metal reagents. The process couples 3-bromo-5-fluoropyridine with ethyl cyanoacetate, followed by in-situ hydrolysis and decarboxylation, delivering the target molecule in a single reaction vessel.

Key Advantages[1]
  • Safety: Eliminates the handling of free alkali cyanides (NaCN/KCN) or volatile HCN.

  • Regioselectivity: Pd-catalysis ensures exclusive coupling at the C3 bromine position, avoiding nucleophilic attack at the fluorinated C5 position.

  • Scalability: The use of robust ligands (Xantphos) and inorganic bases allows for multigram to kilogram scale-up.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the acidity of the


-proton in ethyl cyanoacetate (

) to facilitate transmetallation, followed by a thermal decarboxylation driven by the thermodynamic stability of the resulting acetonitrile.
Reaction Scheme

Step 1 (Coupling): 3-Bromo-5-fluoropyridine + Ethyl Cyanoacetate


 Ethyl 2-(5-fluoropyridin-3-yl)-2-cyanoacetate
Step 2 (Decarboxylation):  Intermediate 

this compound +

+ EtOH[1]

ReactionMechanism Start 3-Bromo-5-fluoropyridine Inter Pd-Oxidative Addition Complex Start->Inter Oxidative Addn Reagent Ethyl Cyanoacetate Reagent->Inter Base Deprotonation Cat Pd(OAc)2 / Xantphos Coupled Intermediate: Ethyl 2-(5-fluoropyridin-3-yl) -2-cyanoacetate Inter->Coupled Reductive Elim Decarb Hydrolysis & Decarboxylation Coupled->Decarb H2O / Heat Product 2-(5-Fluoropyridin-3-yl) acetonitrile Decarb->Product -CO2, -EtOH

Figure 1: Mechanistic pathway for the decarboxylative cross-coupling.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8]Role
3-Bromo-5-fluoropyridine 1.0Substrate
Ethyl Cyanoacetate 1.2Nucleophile / CN-source
Pd(OAc)₂ 0.02 (2 mol%)Catalyst Precursor
Xantphos 0.03 (3 mol%)Ligand (Wide bite angle)
K₃PO₄ (Tribasic) 3.0Base
Toluene 0.5 MSolvent (Anhydrous)
Water ExcessFor decarboxylation step
Step-by-Step Procedure
Phase 1: Cross-Coupling
  • Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-Bromo-5-fluoropyridine (1.76 g, 10 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), Xantphos (173 mg, 0.3 mmol), and K₃PO₄ (6.36 g, 30 mmol).

  • Inertion: Seal the flask with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Solvent Addition: Inject anhydrous Toluene (20 mL) and Ethyl Cyanoacetate (1.28 mL, 12 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting bromide should be fully consumed.

Phase 2: One-Pot Decarboxylation
  • Hydrolysis Trigger: Once coupling is complete, cool the reaction mixture slightly (to ~80°C).

  • Water Addition: Add Water (5 mL) directly to the reaction mixture.

  • Thermal Decarboxylation: Increase the temperature to reflux (110°C) and stir vigorously for 4–6 hours.

    • Note: The basic conditions provided by the excess K₃PO₄ are usually sufficient to hydrolyze the ester, and the heat drives the decarboxylation of the resulting cyanoacetic acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Combine organic phases.[5][6]

  • Purification: Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient: 10% to 30% EtOAc in Hexanes).
    
Expected Yield & Characterization
  • Yield: 75–85%[9]

  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.45 (s, 1H), 8.38 (s, 1H), 7.45 (d, J=8.5 Hz, 1H), 3.82 (s, 2H).
    
  • ¹⁹F NMR: Single peak at

    
     -128 ppm (approx).
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Stalled Coupling Oxygen poisoning of Pd catalyst.Ensure rigorous degassing. Switch to Pd₂(dba)₃ if Pd(OAc)₂ fails.
Incomplete Decarboxylation Insufficient temperature or water.Ensure the reaction refluxes vigorously (110°C+). Add a co-solvent like DMSO if Toluene reflux is too cool.
Low Yield Homocoupling of aryl halide.Add the aryl halide slowly or ensure the ligand:Pd ratio is strictly > 1:1.
Dark/Black Reaction Catalyst decomposition ("Pd black").Increase ligand loading to 4 mol%. Ensure Xantphos quality (it oxidizes over time).

Workflow Visualization

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Decarboxylation cluster_2 Phase 3: Isolation Step1 Charge Flask: Bromide, Pd(OAc)2, Xantphos, K3PO4 Step2 Inert Atmosphere: Evacuate/N2 Cycle (x3) Step1->Step2 Step3 Add Solvent/Reagent: Toluene + Ethyl Cyanoacetate Step2->Step3 Step4 Heat to 100°C (12h) Step3->Step4 Step5 Add Water (5 mL) Step4->Step5 Check LCMS Step6 Reflux at 110°C (4h) (-CO2 Release) Step5->Step6 Step7 Extraction (EtOAc/Water) Step6->Step7 Step8 Flash Chromatography Step7->Step8

Figure 2: Operational workflow for the one-pot synthesis.

References

  • Primary Protocol Source: Wang, X., et al. "Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates." The Journal of Organic Chemistry, vol. 73, no. 4, 2008, pp. 1643–1645.[9] Link

  • Decarboxylation Mechanism: Shang, R., et al. "Pd-Catalyzed Decarboxylative Cross-Coupling." Chemical Reviews, vol. 117, no. 13, 2017, pp. 9086–9139. Link

  • Modern Copper Alternatives (for reference): Zhang, Z., et al. "Assembly of

    
    -(Hetero)aryl Nitriles via Copper-Catalyzed Coupling." Angewandte Chemie International Edition, vol. 60, no. 13, 2021, pp. 7275-7279. Link
    

Sources

Application Note: High-Purity Isolation of 2-(5-Fluoropyridin-3-yl)acetonitrile via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for purification scientists and medicinal chemists. It synthesizes established chromatographic principles with specific strategies for fluorinated pyridine derivatives.

Abstract

The purification of 2-(5-Fluoropyridin-3-yl)acetonitrile presents specific challenges due to the basicity of the pyridine nitrogen and the polarity of the nitrile group. Standard silica gel chromatography often results in peak tailing and poor resolution due to hydrogen bonding with acidic silanols. This guide details an optimized Normal Phase (NP) Flash Chromatography protocol utilizing a triethylamine (TEA)-buffered mobile phase to deactivate silica sites, ensuring sharp peak shape and high recovery (>90%).

Compound Profile & Physicochemical Considerations

Before initiating purification, understanding the analyte's interaction with the stationary phase is critical.

PropertyDescriptionChromatographic Implication
Compound This compoundTarget Analyte
CAS 500912-12-9Reference ID
Structure Pyridine core, 3-position acetonitrile, 5-position fluorineBasic N-heterocycle
pKa (Est.) ~2.5 - 3.5 (Pyridine N)Nitrogen will protonate on acidic silica, causing "streaking."
Polarity Moderate to HighRequires polar modifier (EtOAc or MeOH) for elution.
Solubility Soluble in DCM, EtOAc, MeOH; Low in HexanesSample loading strategy must account for solubility limits.
The "Silanol Effect" Mechanism

Unbuffered silica gel (


) possesses acidic surface silanol groups (

). Basic compounds like pyridines act as hydrogen bond acceptors or weak bases, interacting strongly with these sites.
  • Result: Non-linear adsorption isotherms, broad peaks (tailing), and contamination of later-eluting impurities.

  • Solution: Mobile phase modification with a volatile base (TEA or

    
    ) to competitively block silanol sites.
    

Method Development & Optimization

TLC Solvent Screening

Do not rush to the column. Perform Thin Layer Chromatography (TLC) to define the separation window (


 0.2 – 0.3).
  • Control (No Additive): 50% EtOAc in Hexanes.

    • Observation: Spot likely streaks from origin to

      
       0.4.
      
  • Experimental (With Additive): 50% EtOAc in Hexanes + 1% TEA .

    • Observation: Spot becomes compact;

      
       may shift slightly higher due to loss of silanol drag.
      

Recommendation: If


 is > 0.5, reduce polarity to 30% EtOAc. If 

< 0.15, switch solvent system to DCM/MeOH (95:5).
Mobile Phase Selection

For this specific fluoropyridine, a Hexane/Ethyl Acetate gradient is preferred over DCM/MeOH to maximize resolution from non-polar impurities (e.g., brominated precursors).

Detailed Purification Protocol

Phase 1: Column & Sample Preparation

Step 1: Stationary Phase Selection

  • Resin: High-purity spherical Silica Gel (40–60 µm).

  • Column Size: Loading ratio 1:50 (1 g crude : 50 g silica) is standard. For difficult separations (impurities <

    
     0.1), increase to 1:100.
    

Step 2: Column Pre-treatment (Critical)

  • Flush the column with 3 Column Volumes (CV) of the starting mobile phase containing 1% Triethylamine (TEA) .

  • Why? This saturates the silica surface with TEA, neutralizing acidic sites before the sample touches the column.

Step 3: Sample Loading (Dry Load Technique) Direct liquid injection is discouraged due to the compound's polarity and potential solubility mismatch with the starting non-polar mobile phase.

  • Dissolve crude this compound in a minimal amount of DCM.

  • Add Celite 545 or coarse silica (ratio 1:2 crude:sorbent).

  • Evaporate solvent under vacuum until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge or on top of the column bed.

Phase 2: Gradient Elution

Mobile Phase A: Hexanes + 1% TEA Mobile Phase B: Ethyl Acetate + 1% TEA

SegmentTime/CV% Mobile Phase BDescription
Equilibration 2 CV0%Ensure column is stable.
Isocratic Hold 2 CV5-10%Elute very non-polar grease/impurities.
Gradient 10 CV10%

60%
Linear ramp. Product typically elutes ~30-40%.
Flush 3 CV100%Elute highly polar byproducts.
Phase 3: Fraction Analysis & Isolation
  • Monitor: UV detection at 254 nm (Pyridine ring absorption) and 210 nm (Nitrile).

  • Pooling: Check fractions via TLC. Pool pure fractions.

  • Evaporation: Rotovap at < 40°C.

    • Note: TEA has a high boiling point (89°C). To remove residual TEA, co-evaporate with DCM or Heptane 2-3 times, or dry under high vacuum (> 1 mbar) overnight.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Contains 500912-12-9) TLC TLC Optimization (Test: Hex/EtOAc + 1% TEA) Start->TLC Decision Is Rf between 0.2 - 0.3? TLC->Decision Adjust Adjust Polarity (Change % EtOAc) Decision->Adjust No Prep Sample Prep (Dry Load on Celite) Decision->Prep Yes Adjust->TLC Column Flash Chromatography (Pre-buffered Silica with TEA) Prep->Column Elution Gradient Elution (10-60% EtOAc in Hex) Column->Elution Pooling Fraction Analysis (UV 254nm) & Pooling Elution->Pooling Drying Solvent Removal (High Vac to remove TEA) Pooling->Drying Final Pure this compound Drying->Final

Figure 1: Decision logic and workflow for the purification of basic pyridine derivatives.

Troubleshooting & Quality Control

Common Issues
  • Problem: Product elutes as a broad streak despite TEA.

    • Root Cause:[1][2][3] Column overload or insufficient TEA equilibration.

    • Fix: Reduce loading to 1:100 ratio or switch to DCM/MeOH/NH4OH (95:4:1) system. Ammonia is a stronger modifier than TEA.

  • Problem: Co-elution with starting material (e.g., 3-bromo-5-fluoropyridine).

    • Fix: These halides are less polar. Use a shallower gradient (e.g., 10% to 20% EtOAc over 10 CV) to maximize separation at the front of the run.

Validation (Self-Check)
  • H-NMR (CDCl3): Look for the characteristic methylene singlet of the acetonitrile group (~3.8 ppm) and the specific splitting pattern of the 3,5-substituted pyridine protons. Ensure no TEA signals (quartet ~2.5 ppm, triplet ~1.0 ppm) remain.

  • 19F-NMR: Single sharp peak confirms no fluorinated regioisomers.

Safety Considerations

  • Toxicology: Pyridine acetonitriles are potentially toxic (releasing cyanide upon metabolism) and skin irritants. Handle in a fume hood.

  • Chemical Compatibility: Avoid mixing halogenated solvents (DCM) with high concentrations of amines (TEA) for prolonged periods if not necessary, though 1% is generally stable for chromatography duration.

References

  • General Pyridine Purification

    • BenchChem Technical Support.[1][4] "Chromatographic Purification of Pyridine Derivatives." (2025). Explains the mechanism of silanol interaction and the necessity of TEA additives.

  • Synthesis Context

    • Journal of Organic Chemistry. "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling." (2017). Provides context on the polarity and handling of similar fluorinated pyridine intermediates.

  • Physical Properties

    • PubChem. "2-(5-fluoropyridin-2-yl)acetonitrile Compound Summary." Used for structural verification and polarity estimation.

  • Chromatography Methodology

    • Bio-Rad Bulletin 3211. "Purification Strategies for Basic Proteins and Heterocycles." Adapts principles of ion exchange and affinity for small molecule basic heterocycles.

Sources

Recrystallization procedure for high purity 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Technical Rationale

The purification of 2-(5-Fluoropyridin-3-yl)acetonitrile presents specific challenges due to the electronic effects of the fluorine substituent on the pyridine ring. Unlike non-fluorinated pyridine analogs, the 5-fluoro substitution alters the dipole moment and crystal packing energy, often leading to low-melting solids or "oiling out" phenomena during crystallization.

This protocol departs from standard "boil-and-cool" methods. Instead, it utilizes a controlled anti-solvent crystallization workflow using an Isopropyl Acetate (IPAc) / n-Heptane system.

Why this system?

  • Selectivity: IPAc solubilizes the pyridine core effectively at elevated temperatures but shows a steeper solubility curve than Ethyl Acetate, improving recovery yields.

  • Impurity Rejection: The non-polar n-Heptane acts as a specific anti-solvent, forcing the fluorinated product out of solution while keeping lipophilic impurities and colored oligomers in the mother liquor.

  • Process Safety: This system avoids the use of toxic ethers or chlorinated solvents, aligning with Green Chemistry principles for drug development.

Physicochemical Profile & Safety

Before initiating the protocol, verify the input material properties.

PropertyValue / DescriptionCritical Note
CAS Number 39891-06-0Verify identity via 1H-NMR before processing.
Appearance Yellow to Off-White SolidImpure material often appears dark orange/brown.
Melting Point ~50–60 °C (Estimated)Caution: Low melting point increases risk of oiling out.
Solubility Soluble in EtOAc, DCM, MeOH.Insoluble in Water, Hexanes (cold).
Hazards Toxic (H301, H311, H331) Handle in a fume hood. Nitrile functionality requires cyanide-compatible waste protocols.

Experimental Protocol

Reagents & Equipment[2][3][4][5]
  • Solvent A (Good Solvent): Isopropyl Acetate (IPAc), HPLC Grade.

  • Solvent B (Anti-Solvent): n-Heptane, HPLC Grade.

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), mechanical stirrer (overhead preferred), internal temperature probe, reflux condenser.

Step-by-Step Methodology
Phase 1: Dissolution & Polishing
  • Charge: Place crude this compound (1.0 equiv, mass

    
    ) into the reactor.
    
  • Solvent Addition: Add IPAc (3.0 - 4.0 volumes) relative to mass

    
     (e.g., if 10g solid, add 30-40 mL IPAc).
    
  • Heating: Heat the mixture to 55–60 °C with moderate stirring (200 RPM). Do not exceed 65 °C to prevent thermal degradation of the nitrile.

  • Check: Ensure complete dissolution. If solids persist, add IPAc in 0.5 vol increments until clear.

  • Polishing Filtration: While hot (55 °C), filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove inorganic salts or insoluble dust. Return filtrate to the reactor.

Phase 2: Controlled Nucleation (The Critical Step)
  • Temperature Adjustment: Cool the filtrate to 45 °C .

  • Seeding: Add pure seed crystals (0.5 - 1.0 wt%) of this compound.

    • Mechanism:[1][2][3] Seeding at the metastable zone width (MSZW) prevents spontaneous nucleation of amorphous oil.

  • Aging: Stir at 45 °C for 30–60 minutes. A visible haze or fine suspension should develop.

Phase 3: Anti-Solvent Addition & Crystallization
  • Dosing: Slowly add n-Heptane (4.0 - 5.0 volumes) via an addition funnel over 2 hours.

    • Rate: Maintain temperature at 45 °C. Adding too fast causes oiling out.

  • Cooling Ramp: Once addition is complete, cool the slurry to 0–5 °C over a period of 4 hours (approx. 10 °C/hour).

  • Final Aging: Stir at 0–5 °C for 1 hour to maximize yield.

Phase 4: Isolation & Drying
  • Filtration: Filter the cold slurry under vacuum.

  • Displacement Wash: Wash the filter cake with a cold (0 °C) mixture of IPAc/Heptane (1:4 ratio, 2 volumes).

  • Drying: Dry the solid in a vacuum oven at 35 °C for 12–24 hours. Avoid high temperatures to prevent melting or sublimation.

Visual Workflow (Process Logic)

RecrystallizationWorkflow Start Crude Input (Yellow Solid) Dissolve Dissolution IPAc (3-4 vol) @ 60°C Start->Dissolve Filter Polishing Filtration (Remove Insolubles) Dissolve->Filter Cool1 Cool to 45°C (Metastable Zone) Filter->Cool1 Seed Seeding (Prevent Oiling Out) Cool1->Seed Critical Step AntiSolvent Add n-Heptane (Slow Dosing over 2h) Seed->AntiSolvent Cool2 Cool to 0-5°C (Linear Ramp) AntiSolvent->Cool2 Isolate Filtration & Wash (Cold 1:4 IPAc/Heptane) Cool2->Isolate Dry Vacuum Dry @ 35°C Isolate->Dry

Caption: Optimized Anti-Solvent Crystallization Workflow for Fluorinated Pyridine Derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets separate instead of crystals)Temperature too high during anti-solvent addition OR cooling too fast.Re-heat to dissolve oil. Add more seed crystals. Slow down Heptane addition.
Low Yield (<60%)Too much Good Solvent (IPAc) or insufficient cooling.Concentrate the mother liquor by 50% and repeat cooling cycle. Increase Heptane ratio to 1:5.
Colored Product Oxidative impurities trapped in crystal lattice.Perform a carbon treatment (Charcoal) during the hot dissolution step (Step 3).
Hydrolysis (Amide peak in NMR)Moisture presence or excessive heating.Ensure all solvents are anhydrous. Reduce dissolution temperature to 50 °C.

Analytical Validation

Verify the success of the recrystallization using the following criteria:

  • HPLC Purity: >99.5% (Area %).

  • 1H-NMR: Confirm absence of solvent peaks (Heptane/IPAc) and sharp aromatic signals.

  • DSC (Differential Scanning Calorimetry): Sharp endotherm onset (melting point). A broad peak indicates amorphous content or impurities.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6342, Acetonitrile. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Application Notes and Protocols: The Strategic Use of 2-(5-Fluoropyridin-3-YL)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(5-Fluoropyridin-3-YL)acetonitrile, a pivotal intermediate in modern medicinal chemistry. Its strategic importance lies in the dual functionality of the fluoropyridine scaffold and the synthetically versatile acetonitrile moiety. This document details the compound's physicochemical properties, safety protocols, and its application in the synthesis of complex pharmaceutical precursors, with a focus on the elaboration of the cyanomethyl side chain. A detailed, field-proven protocol for the α-alkylation of this intermediate is provided, serving as a foundational method for generating diverse molecular libraries. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of novel therapeutic agents, particularly in the kinase inhibitor space.

Introduction: A Versatile Heterocyclic Building Block

This compound has emerged as a significant heterocyclic building block in the landscape of drug discovery. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable physicochemical properties that can enhance solubility and bioavailability.[1][2][3] The strategic incorporation of a fluorine atom onto the pyridine ring offers medicinal chemists a powerful tool to modulate a molecule's metabolic stability, potency, and pharmacokinetic profile.[4] Fluorination can block sites of metabolism and alter the basicity (pKa) of the pyridine nitrogen, which can be critical for optimizing target engagement and selectivity.[5]

The true synthetic power of this intermediate, however, lies in the reactivity of its cyanomethyl (-CH₂CN) group. The methylene protons are activated by both the electron-withdrawing nitrile and the adjacent pyridine ring, making them amenable to a wide range of C-C bond-forming reactions.[6] This allows for the systematic and predictable elaboration of the side chain, enabling the exploration of chemical space around a core scaffold. This guide provides the foundational knowledge and a detailed protocol for leveraging the unique reactivity of this compound in a drug discovery context.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties and hazards is a prerequisite for its safe and effective use in any research or development setting.

Compound Properties
PropertyValueReference(s)
CAS Number 39891-06-0[7]
Molecular Formula C₇H₅FN₂[7]
Molecular Weight 136.13 g/mol [7]
IUPAC Name This compound
Appearance Off-white to yellow solid
Purity Typically ≥95%
SMILES N#CCC1=CC(F)=CN=C1[7]
Handling and Safety Precautions

This compound is classified as a toxic substance and must be handled with appropriate care.

  • Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves at all times.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Application in Kinase Inhibitor Scaffolds

While not a direct precursor to all kinase inhibitors, the 2-(5-fluoropyridin-3-yl) moiety is a key structural element in many developmental and approved drugs, particularly those targeting protein kinases like Janus Kinase (JAK) and Spleen Tyrosine Kinase (Syk).[8][9][10][11] The fluoropyridine ring often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding site. The acetonitrile side chain provides a vector for introducing additional functionality to access other regions of the binding pocket, thereby enhancing potency and selectivity.

The synthetic utility of the acetonitrile group is broad and includes:

  • Hydrolysis: Conversion to amides and carboxylic acids under acidic or basic conditions.[12][13]

  • Reduction: Transformation to a primary amine (e.g., using LiAlH₄), which can then be functionalized.[13]

  • Cyclization: Participation in condensation reactions to form new heterocyclic rings.[14]

  • α-Alkylation: Deprotonation of the methylene bridge to form a carbanion, which can be reacted with various electrophiles to build molecular complexity.[15][16]

This guide will focus on the α-alkylation reaction, as it represents a fundamental and highly versatile strategy for fragment elaboration in a drug discovery campaign.

G cluster_0 Synthetic Versatility cluster_1 Key Transformations cluster_2 Resulting Functional Groups Intermediate This compound Hydrolysis Hydrolysis Intermediate->Hydrolysis Reduction Reduction Intermediate->Reduction Alkylation α-Alkylation (Protocol Focus) Intermediate->Alkylation Cyclization Cyclization Intermediate->Cyclization Acid Carboxylic Acid Hydrolysis->Acid Amine Primary Amine Reduction->Amine Elaborated Elaborated Side-Chain Alkylation->Elaborated FusedRing Fused Heterocycle Cyclization->FusedRing Kinase Kinase Inhibitor Scaffold Elaborated->Kinase Improved Potency & Selectivity

Caption: Synthetic utility of the acetonitrile moiety.

Detailed Experimental Protocol: α-Alkylation of this compound

This protocol describes a representative method for the C-C bond formation at the methylene position alpha to the nitrile group. This reaction is fundamental for elaborating the core structure into a library of diverse analogs for structure-activity relationship (SAR) studies.

Principle of the Reaction

The methylene protons of this compound are acidic (pKa ≈ 20-25 in DMSO) due to the inductive and resonance-stabilizing effects of the adjacent nitrile and pyridine groups. A strong, non-nucleophilic base is used to quantitatively deprotonate this position, forming a resonance-stabilized carbanion. This nucleophilic carbanion is then quenched with an electrophile, such as an alkyl halide, to form the α-alkylated product. The choice of a polar aprotic solvent is critical to solvate the base's counter-ion and prevent protonolysis of the carbanion.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%CommercialStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialStrong, non-nucleophilic base. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercialReaction solvent. Must be anhydrous.
Benzyl Bromide (BnBr)Reagent GradeCommercialRepresentative electrophile.
Saturated aq. NH₄ClN/ALab PreparedFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Brine (Saturated aq. NaCl)N/ALab PreparedFor washing the organic layer.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercialDrying agent.
Argon or Nitrogen GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Step-by-Step Methodology

CAUSALITY & EXPERT INSIGHT: Each step is designed to ensure high yield and purity by controlling the reaction environment and minimizing side reactions.

  • Reaction Setup (Inert Atmosphere is Crucial):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

    • Rationale: The carbanion intermediate is highly reactive with water and oxygen. An inert, anhydrous environment is essential to prevent quenching of the anion and to ensure the safety of handling sodium hydride, which is pyrophoric.[17]

  • Base Preparation and Reagent Addition:

    • In the fume hood, weigh 60% Sodium Hydride (NaH) dispersion (1.2 equivalents) and add it to the reaction flask.

    • Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Begin stirring to create a suspension.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Rationale: Adding the substrate to the base ensures the base is in excess during the addition, promoting complete deprotonation. Cooling to 0 °C helps to control the initial exothermic reaction of deprotonation and minimize potential side reactions.

  • Formation of the Carbanion:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask.

    • Slowly add this solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A color change (often to a deep red or brown) indicates anion formation.

    • Rationale: Slow, dropwise addition prevents a dangerous exotherm. The subsequent stirring ensures complete deprotonation before the electrophile is introduced.

  • Alkylation (Quenching with Electrophile):

    • Cool the reaction mixture back down to 0 °C.

    • Add the electrophile, in this case, Benzyl Bromide (1.1 equivalents), dropwise via syringe.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (or until TLC/LC-MS analysis shows complete consumption of the starting material).

    • Rationale: Cooling before adding the electrophile helps control the exotherm of the Sₙ2 reaction. Using a slight excess of the electrophile ensures the reaction goes to completion.

  • Work-up and Extraction:

    • Cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

    • Rationale: Quenching destroys any unreacted NaH. NH₄Cl is a mild acid, which neutralizes the reaction mixture without being harsh enough to cause degradation of the product.

    • Transfer the mixture to a separatory funnel and dilute with water and Ethyl Acetate (EtOAc).

    • Separate the layers. Extract the aqueous layer two more times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: Standard liquid-liquid extraction isolates the organic product from the aqueous phase. The brine wash removes residual water.

  • Purification and Characterization:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow and Data Management

A systematic workflow is key to reproducibility. The following diagram and table provide a framework for executing and documenting the experiment.

G cluster_workflow Experimental Workflow: α-Alkylation Setup 1. Inert Setup (Flame-dry, N₂/Ar) Base 2. Base Suspension (NaH in THF, 0 °C) Setup->Base Deprotonation 3. Anion Formation (Add Substrate @ 0 °C) Base->Deprotonation Alkylation 4. Electrophile Addition (Add BnBr @ 0 °C) Deprotonation->Alkylation Reaction 5. Reaction (Warm to RT, Stir) Alkylation->Reaction Monitor TLC / LC-MS Monitoring Reaction->Monitor In-Process Control Workup 6. Quench & Work-up (NH₄Cl, EtOAc Extraction) Reaction->Workup Upon Completion Monitor->Reaction Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Analysis (NMR, MS) Purify->Analyze

Caption: Step-by-step experimental workflow diagram.
Data Summary Template
ParameterValueUnitsNotes
Starting Material Mass mgThis compound
Starting Material Moles mmol(MW: 136.13 g/mol )
NaH (60%) Mass mg
Benzyl Bromide Volume µL(density: 1.438 g/mL)
Crude Product Mass mg
Pure Product Mass mgAfter chromatography
Theoretical Yield mg
Actual Yield %
Appearance e.g., Colorless oil, white solid
TLC R_f Value (Solvent System)
Analytical Data File names for NMR/MS spectra

Conclusion

This compound is a powerful and versatile intermediate for pharmaceutical research. Its value is derived from the combination of a biologically relevant fluoropyridine scaffold and a synthetically adaptable acetonitrile side chain. The protocol detailed herein for α-alkylation provides a robust and reproducible method for elaborating this core structure, enabling the rapid generation of analog libraries essential for optimizing lead compounds in drug discovery programs. By understanding the causality behind each experimental step, researchers can confidently adapt this methodology to a wide range of electrophiles, paving the way for the discovery of novel and potent therapeutic agents.

References

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available at: [Link]

  • PubMed. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Available at: [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). Available at: [Link]

  • ResearchGate. Iridium‐Pyrazolato Complex Catalyzed Dehydrogenative Alkylation of Ketones and Arylacetonitriles with Primary Alcohols. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • PubMed. Hydrogen borrowing enabled CpIr(III)-catalyzed C3 alkylation of indoles and oxindoles*. (2026). Available at: [Link]

  • National Center for Biotechnology Information (PMC). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • PubMed. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. Available at: [Link]

  • MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Available at: [Link]

  • National Center for Biotechnology Information (PMC). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available at: [Link]

  • Google Patents. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • ResearchGate. Fluorinated scaffolds for antimalarial drug discovery. (2020). Available at: [Link]

  • Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Available at: [Link]

  • Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. Available at: [Link]

  • ResearchGate. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Available at: [Link]

  • Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021). Available at: [Link]

  • Wikipedia. Cyanation. Available at: [Link]

  • Journal of Medicinal Chemistry and Drug Design. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • ResearchGate. Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Available at: [Link]

  • YouTube. Preparation of Benzonitriles, Part 3: By Ammoxidation. (2022). Available at: [Link]

  • Semantic Scholar. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2012). Available at: [Link]

  • Google Patents. CN104024256B - Processes and intermediates for the preparation of JAK inhibitors.
  • Wiley Online Library. Iridium‐Catalyzed α‐Alkylation of Arylacetonitriles Using Secondary and Primary Alcohols. Available at: [Link]

Sources

Application of 2-(5-Fluoropyridin-3-YL)acetonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting the ATP-binding site of these enzymes, thereby preventing the phosphorylation cascade that drives tumor growth and proliferation.[2][3]

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[4] Furthermore, the strategic introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[4] The 3-fluoropyridine moiety, in particular, is a valuable component in the design of novel therapeutics.[4]

This application note provides a detailed overview of the utility of 2-(5-Fluoropyridin-3-YL)acetonitrile as a key building block in the synthesis of a pyrimidine-based kinase inhibitor scaffold. We will delve into the synthetic rationale, provide a step-by-step protocol, and discuss the significance of the resulting chemical entity in the broader context of drug discovery.

The Pyrimidine Core: A Versatile Scaffold for Kinase Inhibition

The pyrimidine ring system is a cornerstone in the development of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. This fundamental binding motif is a common feature across a wide array of approved kinase inhibitors. The strategic functionalization of the pyrimidine core allows for the introduction of various substituents that can be tailored to target the specific contours of the ATP-binding sites of different kinases, thereby enabling the development of both potent and selective inhibitors.

Synthetic Strategy: From this compound to a Key Pyrimidine Intermediate

The nitrile group of this compound is a versatile functional group that can be readily transformed into a variety of heterocyclic systems. A particularly effective strategy for the construction of a substituted pyrimidine core involves a condensation reaction. The protocol outlined below is adapted from a patented synthetic route for novel kinase inhibitors.

Experimental Workflow: Synthesis of 4-(5-Fluoropyridin-3-yl)-6-((4-(trifluoromethyl)phenyl)amino)pyrimidine

The following diagram illustrates the two-step synthesis of a key pyrimidine intermediate from this compound.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Pyrimidine Ring Formation A This compound C Intermediate A (Enamine) A->C Heat in DMF B N,N-dimethylformamide dimethyl acetal B->C F Final Product 4-(5-Fluoropyridin-3-yl)-6-((4-(trifluoromethyl)phenyl)amino)pyrimidine C->F React with D in Ethanol with base E D 4-(Trifluoromethyl)benzamidine hydrochloride D->F E Sodium Ethoxide E->F

Caption: Synthetic workflow for the preparation of a pyrimidine-based kinase inhibitor intermediate.

Detailed Protocol

Materials:

  • This compound

  • N,N-dimethylformamide dimethyl acetal

  • 4-(Trifluoromethyl)benzamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Step 1: Synthesis of (E)-3-(dimethylamino)-2-(5-fluoropyridin-3-yl)acrylonitrile (Intermediate A)

  • To a solution of this compound (1.0 eq) in DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture at 80°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Reagent: N,N-dimethylformamide dimethyl acetal serves as both a reactant and a dehydrating agent, driving the condensation reaction forward.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Step 2: Synthesis of 4-(5-Fluoropyridin-3-yl)-6-((4-(trifluoromethyl)phenyl)amino)pyrimidine (Final Product)

  • Dissolve the crude enamine intermediate from Step 1 in ethanol.

  • Add 4-(trifluoromethyl)benzamidine hydrochloride (1.1 eq) to the solution.

  • Add sodium ethoxide (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired pyrimidine product.

Causality of Experimental Choices:

  • Base: Sodium ethoxide is a strong base required to deprotonate the amidine hydrochloride and facilitate the cyclization reaction.

  • Solvent: Ethanol is a suitable solvent for this reaction, allowing for a reflux temperature that promotes the reaction without significant degradation of reactants or products.

  • Reaction Time and Temperature: The extended reaction time at reflux ensures the completion of the cyclization and formation of the stable pyrimidine ring.

Characterization Data

The synthesized compound can be characterized using standard analytical techniques.

Analysis Expected Result
Mass Spectrometry (MS) ESI-MS: [M+H]⁺ corresponding to the molecular weight of the final product.
¹H NMR Peaks corresponding to the protons on the pyridine, pyrimidine, and phenyl rings.
¹³C NMR & ¹⁹F NMR Resonances consistent with the carbon and fluorine atoms in the expected chemical environments.
Purity (HPLC) >95% purity is desirable for subsequent use in biological assays.

Mechanism of Kinase Inhibition

The synthesized 4-(5-fluoropyridin-3-yl)-6-((4-(trifluoromethyl)phenyl)amino)pyrimidine is designed to act as an ATP-competitive kinase inhibitor. The pyrimidine core, as previously mentioned, is crucial for anchoring the molecule in the ATP-binding site through hydrogen bonding with the kinase hinge region.

G cluster_0 Kinase Enzyme cluster_1 Molecules Kinase Kinase Active Site Substrate_Binding Substrate Binding Site Kinase->Substrate_Binding Phosphorylates Substrate ATP_Binding ATP Binding Pocket ATP_Binding->Kinase Provides Phosphate ATP ATP ATP->ATP_Binding Binds Inhibitor Synthesized Inhibitor Inhibitor->Kinase Inhibits Phosphorylation Inhibitor->ATP_Binding Competitively Binds

Caption: Competitive inhibition of a kinase by the synthesized inhibitor.

The 5-fluoropyridin-3-yl group and the 4-(trifluoromethyl)phenylamino moiety extend into specific regions of the ATP-binding pocket, forming additional interactions that contribute to the inhibitor's potency and selectivity. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The straightforward and efficient protocol described herein allows for the construction of a key pyrimidine intermediate that can be further elaborated to generate a library of compounds for screening against a panel of kinases. The incorporation of the fluoropyridine moiety is a strategic design element aimed at enhancing the drug-like properties of the final compounds. Further structure-activity relationship (SAR) studies, guided by computational modeling and biological testing, can lead to the discovery of novel and highly selective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed. (2014, June 26). Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry. (2021, May 19). Retrieved from [Link]

  • US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (2024, October 20). Retrieved from [Link]

  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed. (2004, February 1). Retrieved from [Link]

  • Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile | Request PDF. Retrieved from [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. (2017, November 27). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC - NIH. Retrieved from [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. Retrieved from [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - MDPI. (2023, March 29). Retrieved from [Link]

  • Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors - PubMed. (2014, February 13). Retrieved from [Link]

  • Tyrosine kinase inhibitors: rationale, mechanisms of action, and implications for drug resistance - PubMed. (2001, November). Retrieved from [Link]

  • Kinase inhibitors and their uses - Patent US-9096542-B2 - PubChem. Retrieved from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 14). Retrieved from [Link]

  • Nitrile Ylides: Generation, Properties and Synthetic Applications | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors - MDPI. Retrieved from [Link]

Sources

Large-scale synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile for manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds. Its structural motif is found in several developmental drugs, making a robust and scalable manufacturing process for this intermediate a critical objective for the pharmaceutical industry. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on a viable large-scale synthesis of this compound, with a focus on process efficiency, safety, and scalability. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, aiming to provide a trustworthy and authoritative resource for manufacturing.

Synthetic Strategy: A Two-Step Approach

For the large-scale synthesis of this compound, a two-step synthetic route starting from commercially available 3-bromo-5-fluoropyridine is proposed. This strategy is selected for its convergence, use of relatively inexpensive starting materials, and amenability to industrial scale-up. The key steps are:

  • Sonogashira Coupling: Introduction of a two-carbon unit via a Sonogashira coupling of 3-bromo-5-fluoropyridine with an appropriate acetylene equivalent.

  • Hydrocyanation: Conversion of the resulting alkyne to the desired acetonitrile.

An alternative and often utilized approach in industrial settings is the cyanation of a 3-halomethyl-5-fluoropyridine. This route is also discussed as a viable alternative.

Detailed Experimental Protocols

Protocol 1: Synthesis via Sonogashira Coupling and Hydrocyanation

Step 1a: Synthesis of 3-ethynyl-5-fluoropyridine

This step involves a palladium-catalyzed Sonogashira coupling of 3-bromo-5-fluoropyridine with a protected acetylene, followed by deprotection.

  • Reagents and Materials:

    • 3-Bromo-5-fluoropyridine

    • Trimethylsilylacetylene (TMSA)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Toluene

    • Methanol

    • Potassium carbonate (K₂CO₃)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a clean, dry, and inerted reactor, add 3-bromo-5-fluoropyridine (1.0 eq), toluene, and triethylamine.

    • Sparsely purge the solution with nitrogen for 15 minutes.

    • Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq) to the reaction mixture.

    • Slowly add trimethylsilylacetylene (1.2 eq) to the mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the progress by HPLC or GC.

    • Upon completion, cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure. The crude product is taken to the next step without further purification.

    • Dissolve the crude TMS-protected alkyne in methanol.

    • Add potassium carbonate (2.0 eq) and stir at room temperature. Monitor the deprotection by TLC or GC.

    • Once the reaction is complete, filter the mixture and concentrate the filtrate.

    • The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over MgSO₄, filtered, and concentrated to yield 3-ethynyl-5-fluoropyridine.

Step 1b: Hydrocyanation of 3-ethynyl-5-fluoropyridine

  • Reagents and Materials:

    • 3-ethynyl-5-fluoropyridine

    • Acetone cyanohydrin or another suitable cyanide source

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Toluene or another suitable solvent

  • Procedure:

    • In an inerted reactor, dissolve 3-ethynyl-5-fluoropyridine (1.0 eq) in the chosen solvent.

    • Add the palladium catalyst (0.01-0.05 eq).

    • Slowly add acetone cyanohydrin (1.1-1.5 eq) to the reaction mixture at a controlled temperature.

    • Heat the reaction to 80-100 °C and monitor its progress.

    • Upon completion, cool the reaction and proceed with a suitable aqueous workup.

    • The product can be isolated by extraction and purified by crystallization or column chromatography.

Protocol 2: Synthesis via Cyanation of 3-(chloromethyl)-5-fluoropyridine

This is a more direct and often preferred industrial method.

Step 2a: Radical Chlorination of 3-methyl-5-fluoropyridine

  • Reagents and Materials:

    • 3-methyl-5-fluoropyridine

    • N-Chlorosuccinimide (NCS)

    • Azobisisobutyronitrile (AIBN) or another radical initiator

    • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Procedure:

    • Charge a reactor with 3-methyl-5-fluoropyridine (1.0 eq), NCS (1.1 eq), and the solvent.

    • Heat the mixture to reflux.

    • Add AIBN (0.05 eq) in portions over a period of time.

    • Monitor the reaction by GC or HPLC.

    • After completion, cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over a drying agent, filter, and concentrate to obtain crude 3-(chloromethyl)-5-fluoropyridine.

Step 2b: Cyanation

  • Reagents and Materials:

    • 3-(chloromethyl)-5-fluoropyridine

    • Sodium cyanide (NaCN) or potassium cyanide (KCN)[1]

    • Dimethyl sulfoxide (DMSO) or another polar aprotic solvent

    • Potassium iodide (KI) (catalytic amount)[1]

  • Procedure:

    • In a suitable reactor, dissolve the crude 3-(chloromethyl)-5-fluoropyridine (1.0 eq) in DMSO.

    • Add catalytic KI.[1]

    • Carefully add NaCN (1.2 eq) in portions, monitoring the exotherm.

    • Maintain the reaction temperature at 30-40 °C.

    • Monitor the reaction to completion.

    • Upon completion, carefully quench the reaction with a large volume of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry, and concentrate.

    • The crude product can be purified by vacuum distillation or recrystallization.

Process and Safety Considerations for Scale-Up

  • Handling of Cyanides: Sodium and potassium cyanide are highly toxic.[1] All operations involving cyanides must be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE). A cyanide antidote kit should be readily available.

  • Thermal Safety: The cyanation reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Waste Management: Aqueous waste containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to decompose the cyanide before disposal.

  • Solvent Selection: The choice of solvents should consider not only reactivity but also environmental impact, safety, and ease of recovery for large-scale operations.

Analytical Quality Control

  • Reaction Monitoring: HPLC and GC are suitable for monitoring the progress of the reactions.

  • Purity Assessment: The purity of the final product should be determined by HPLC, GC, and NMR spectroscopy.

  • Structural Confirmation: The structure of this compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Summary

ParameterValue
Chemical Name This compound
CAS Number 39891-06-0[2][3]
Molecular Formula C₇H₅FN₂[2]
Molecular Weight 136.13 g/mol [2]
Appearance Off-white to yellow solid
Purity (typical) >98%

Visualizations

Synthetic Workflow Diagram (Protocol 2)

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 2a: Chlorination cluster_step2 Step 2b: Cyanation 3_methyl_5_fluoropyridine 3-methyl-5-fluoropyridine chlorination Radical Chlorination (NCS, AIBN) 3_methyl_5_fluoropyridine->chlorination 3_chloromethyl_5_fluoropyridine 3-(chloromethyl)-5-fluoropyridine chlorination->3_chloromethyl_5_fluoropyridine cyanation Cyanation (NaCN, DMSO) 3_chloromethyl_5_fluoropyridine->cyanation final_product This compound cyanation->final_product

Sources

Application Note: Advanced Protocols for the Fluorination of Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into pyridine rings is a critical tactic in medicinal chemistry to modulate pKa, enhance metabolic stability (blocking P450 oxidation sites), and improve lipophilicity (


). However, the pyridine ring presents a unique synthetic paradox: it is electron-deficient, making electrophilic aromatic substitution (

) difficult, yet often lacks the requisite leaving groups for easy nucleophilic aromatic substitution (

) without harsh conditions.

This guide details two distinct, field-validated workflows to overcome these barriers:

  • The Halex Reaction (

    
    ):  For converting chloropyridines to fluoropyridines using spray-dried metal fluorides.
    
  • Silver-Mediated C-H Activation: A late-stage functionalization protocol (Fier-Hartwig method) for direct fluorination of the pyridine core using AgF

    
    .
    

Strategic Overview & Decision Matrix

Selecting the correct protocol depends entirely on the starting material's oxidation state and substitution pattern.

Experimental Logic Flowchart

G Start Start: Define Substrate Halogenated Substrate is Halogenated (Cl/Br)? Start->Halogenated Unfunctionalized Substrate is H-Substituted? Halogenated->Unfunctionalized No Halex Protocol A: Halex Reaction (S_NAr Mechanism) Reagent: Spray-dried CsF/KF Halogenated->Halex Yes AgF2 Protocol B: Direct C-H Fluorination (Radical/Ag Mechanism) Reagent: AgF2 Unfunctionalized->AgF2 Yes Considerations_A Requires: High Temp (>120°C) Polar Aprotic Solvent Halex->Considerations_A Considerations_B Requires: Ambient Temp Selectivity: C2 Position AgF2->Considerations_B

Figure 1: Decision matrix for selecting the appropriate fluorination pathway based on substrate pre-functionalization.

Protocol A: Nucleophilic Fluorination (The Halex Reaction)[1][2][3]

Principle: The Halogen Exchange (Halex) reaction relies on the high lattice energy of KCl/KBr driving the equilibrium toward the formation of the fluorinated product. Best For: Early-stage building block synthesis; converting 2- or 4-chloropyridines.

Critical Reagent Specifications

Water is the primary failure mode in Halex reactions. Fluoride ions are heavily solvated by water (H-bonding), rendering them non-nucleophilic.

ComponentSpecificationRationale
Fluoride Source Spray-dried KF or CsFStandard crystalline KF has low surface area. Spray-drying increases surface area and reactivity.
Solvent Anhydrous DMSO or SulfolaneHigh dielectric constant is required to dissociate the ion pair.
Catalyst 18-Crown-6 (for KF) or TDA-1Phase transfer catalysts pull

into the organic phase.
Step-by-Step Methodology

1. Preparation of Anhydrous Reagents (The "Crisp" Test)

  • Step: Dry Potassium Fluoride (KF) in a vacuum oven at 150°C for 24 hours prior to use.

  • Validation: The KF should be a free-flowing, fine powder. If it clumps, it is too wet.

  • Note: Cesium Fluoride (CsF) is more reactive due to the "Cesium Effect" (higher solubility in organic solvents) but is significantly more hygroscopic and expensive.

2. Reaction Assembly

  • Vessel: Use a heavy-walled pressure vial or a stainless steel reactor (Monel/Inconel preferred for scale) if temperatures exceed solvent boiling points. Glass etching is a risk; use PTFE liners if possible.

  • Charge: Under a nitrogen stream, add:

    • 1.0 equiv Chloropyridine substrate.

    • 2.0 - 3.0 equiv Spray-dried KF.

    • 0.1 equiv 18-Crown-6 (if using KF).

    • Solvent: DMSO (0.5 M concentration).

3. Thermal Activation

  • Seal: Crimp the vessel tightly.

  • Heat: Stir vigorously at 120°C – 150°C for 4–12 hours.

  • Process Tip: Monitoring via GC-MS is preferred over LC-MS, as fluoride salts can suppress ionization in LC.

4. Work-up (The "Crash" Method)

  • Cool to room temperature.[1][2]

  • Dilute the reaction mixture with water (5x volume). The organic product should precipitate or oil out.

  • Extract with Ethyl Acetate (EtOAc).[3]

  • Safety: The aqueous layer contains residual fluoride. Dispose of as hazardous inorganic waste.

Protocol B: Direct C-H Fluorination (AgF Method)

Principle: Based on the Fier & Hartwig methodology, this protocol utilizes Silver(II) Fluoride to selectively fluorinate the C2 position (adjacent to nitrogen) via a radical-mediated mechanism.[1] Best For: Late-stage functionalization of complex pyridine drugs; substrates where pre-halogenation is impossible.

Mechanism of Action

Unlike the


 pathway, this reaction proceeds via:
  • Coordination of Ag(II) to the pyridine nitrogen.

  • Nucleophilic attack of fluoride on the ring.[4]

  • Oxidative H-abstraction by a second equivalent of AgF

    
    .
    
Experimental Workflow Diagram

AgF2_Workflow Reagent Reagent Prep Store AgF2 in Desiccator (Hygroscopic!) Setup Setup (Air Tolerant) Weigh AgF2 quickly Solvent: MeCN Reagent->Setup Minimize exposure Reaction Reaction Temp: 25°C (Ambient) Time: 1 Hour Color: Black -> Brown Setup->Reaction Stir 800rpm Quench Quench Sat. aq. NaHCO3 Filter (Celite) Reaction->Quench Completion

Figure 2: Workflow for Silver(II) Fluoride mediated C-H fluorination.

Step-by-Step Methodology

1. Reagent Handling (Critical)

  • AgF

    
     Status:  Commercial AgF
    
    
    
    is a black crystalline solid.[5][6] It turns yellow/brown upon decomposition (reaction with atmospheric moisture).[5][6]
  • Storage: Must be stored in a desiccator.

  • Weighing: Can be weighed in air if done quickly (< 1 min), but a glovebox is recommended for high reproducibility.

2. Reaction Setup

  • Vessel: Standard dry round-bottom flask or vial with a stir bar.

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Stoichiometry:

    • 1.0 equiv Pyridine substrate.

    • 3.0 equiv AgF

      
       (Excess is required for the H-abstraction step).
      

3. Execution

  • Add the substrate to MeCN (0.1 M).

  • Add AgF

    
     in one portion.[6]
    
  • Observation: The reaction is heterogeneous. Stir vigorously at Room Temperature (25°C) .

  • Duration: Reaction is typically fast (1 hour).

  • Note: The mixture will evolve from black (active AgF

    
    ) to a lighter brown/grey precipitate (AgF byproduct).
    

4. Quench and Isolation

  • Pour the reaction mixture into saturated aqueous NaHCO

    
    .
    
  • Filtration: Filter the resulting slurry through a pad of Celite to remove silver salts.

  • Extraction: Extract the filtrate with Dichloromethane (DCM).

  • Purification: Silica gel chromatography.[2]

Safety & Handling

Hydrogen Fluoride (HF) Generation
  • Risk: Both protocols can generate trace HF if moisture is present.

  • Mitigation: Always keep Calcium Gluconate gel (antidote) on the bench.

  • Glassware: In Protocol A (Halex), prolonged heating with fluoride can etch glass, weakening pressure vessels. Inspect glassware for micro-fractures before pressurizing.

Silver(II) Fluoride[4][7][8][9][10]
  • Oxidizer: AgF

    
     is a strong oxidant. Do not mix with reducing agents or oxidizable organics (alcohols, aldehydes) unless part of the reaction design, as exotherms may occur.
    

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.[7] Science, 342(6161), 956–960.[7] [7]

  • Slocum, D. W., et al. (2004). The Halex Reaction: A Review. Organic Process Research & Development. (General reference for Halex conditions).
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[6] Journal of the American Chemical Society, 136(28), 10139–10147.

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F1.[4][8] Journal of the American Chemical Society, 78(23), 6034–6037. (Classic Halex foundation).

Sources

Strategic Utilization of 2-(5-Fluoropyridin-3-YL)acetonitrile in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic deployment of 2-(5-Fluoropyridin-3-yl)acetonitrile (CAS: 39891-06-0) as a high-value chemical probe in Fragment-Based Drug Discovery (FBDD). This molecule represents a "privileged fragment" architecture, combining a highly sensitive NMR sensor (


 nucleus) with a versatile synthetic handle (acetonitrile) on a drug-like heteroaromatic scaffold.

We provide a comprehensive workflow for utilizing this fragment, moving from Ligand-Observed


 NMR Screening  to Structure-Guided Fragment Elaboration . This guide is designed for medicinal chemists and structural biologists seeking to accelerate hit-to-lead campaigns against challenging targets such as protein-protein interactions (PPIs) or allosteric kinase sites.

Physicochemical Profile & "Rule of Three" Compliance

Before experimental deployment, the fragment must be validated against the "Rule of Three" (Ro3) to ensure it possesses appropriate physicochemical properties for FBDD. This compound exhibits an ideal profile for high-concentration screening without aggregation.

Table 1: Physicochemical Properties
PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight 136.13 Da< 300 DaPass Allows significant mass addition during elaboration.
cLogP ~0.8 - 1.2< 3.0Pass Optimal solubility in aqueous buffers; low risk of non-specific hydrophobic binding.
H-Bond Donors 0< 3Pass Reduces desolvation penalty upon binding.
H-Bond Acceptors 2 (N_pyridine, N_nitrile)< 3Pass Provides vectors for directional interactions (e.g., Hinge region).
PSA ~36 Ų< 60 ŲPass High membrane permeability potential for downstream cell assays.
Rotatable Bonds 2< 3Pass Low entropic penalty upon binding.

Protocol A: Ligand-Observed NMR Screening

The 5-fluoro substituent serves as a highly sensitive bio-orthogonal spy atom. Unlike


 NMR, 

NMR has no background signal from the protein (unless fluorinated amino acids are introduced), allowing for the screening of mixtures (cocktails) with high throughput.
Experimental Logic

The binding event is detected via Chemical Shift Perturbation (CSP) or Line Broadening (


 relaxation) .
  • Free State: The small fragment tumbles rapidly, yielding a sharp, intense Lorentzian peak.

  • Bound State: Upon binding to the large protein target, the fragment adopts the correlation time (

    
    ) of the protein. This results in rapid transverse relaxation (
    
    
    
    decreases), causing significant line broadening and peak amplitude reduction.
Step-by-Step Workflow

Reagents:

  • Fragment Stock: 100 mM in

    
    -DMSO.
    
  • Protein Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
    .
    
  • Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (encapsulated) for referencing.

Procedure:

  • Cocktail Assembly: Pool 5–10 fluorinated fragments with distinct chemical shifts (ensure

    
     ppm separation). Final concentration of each fragment: 20–50 
    
    
    
    .
  • Reference Spectrum (

    
     or CPMG):  Acquire a 1D 
    
    
    
    spectrum of the cocktail without protein. Optimize relaxation delay (
    
    
    ).
  • Sample Preparation: Add target protein to the cocktail. Target protein concentration: 10–20

    
     (Fragment:Protein ratio ~2:1 to 5:1).
    
  • Acquisition: Acquire the spectrum using a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter out broad protein signals and emphasize the ligand.

  • Analysis: Overlay "Reference" vs. "Protein" spectra.

    • Hit Criteria: >30% reduction in peak intensity or chemical shift change >0.02 ppm.

  • Deconvolution: Retest the specific hit (this compound) individually to confirm

    
     via titration.
    
Visualization: Screening Workflow

G Library Fluorinated Fragment Library Cocktail Cocktail Prep (Mixture of 10) Library->Cocktail RefSpec Reference Spectrum (No Protein) Cocktail->RefSpec Aliquot A ExpSpec Experimental Spectrum (+ Target Protein) Cocktail->ExpSpec Aliquot B + Protein Compare Data Overlay (Intensity Reduction) RefSpec->Compare ExpSpec->Compare Hit Hit Validation (Kd Determination) Compare->Hit >30% Signal Loss

Figure 1: Workflow for Ligand-Observed 19F NMR Screening. Hits are identified by signal attenuation due to T2 relaxation enhancement upon protein binding.

Protocol B: Structure-Guided Synthetic Elaboration

Once this compound is identified as a hit, the acetonitrile (


)  group acts as the primary "growth vector." The nitrile is a versatile precursor that allows the medicinal chemist to explore the binding pocket's depth and electrostatics.
Synthetic Logic
  • Vector Exploration: The methylene spacer (

    
    ) projects the nitrile away from the aromatic ring, allowing flexibility.
    
  • Transformation: The nitrile can be converted into amines (cationic interactions), amides (H-bond donors/acceptors), or tetrazoles (anionic carboxylate bioisosteres).

Key Transformations (The "Grow" Strategy)
A. Reduction to Primary Amine (Exploring Cationic Interactions)
  • Objective: Target acidic residues (Asp/Glu) in the pocket.

  • Protocol: Hydrogenation using Raney Nickel or

    
     reduction.
    
  • Reaction:

    
    .
    
B. Hydrolysis to Carboxylic Acid (Exploring Salt Bridges)
  • Objective: Target basic residues (Lys/Arg) or solvent exposure.

  • Protocol: Acidic hydrolysis (

    
    ) or basic hydrolysis (
    
    
    
    ).
  • Reaction:

    
    .
    
C. [2+3] Cycloaddition to Tetrazole (Bioisostere)
  • Objective: Mimic carboxylic acid with improved metabolic stability and lipophilicity.

  • Protocol: React with sodium azide (

    
    ) and zinc bromide (
    
    
    
    ) in water/isopropanol.
  • Reaction:

    
    .
    
Visualization: Synthetic Tree

Chemistry Core 2-(5-Fluoropyridin-3-yl) acetonitrile (The Hit) Amine Ethylamine Derivative (Cationic Interaction) Core->Amine LiAlH4 or H2/Raney Ni Acid Acetic Acid Derivative (Anionic Interaction) Core->Acid HCl/H2O Reflux Tetrazole Tetrazole Isostere (Metabolic Stability) Core->Tetrazole NaN3, ZnBr2 [2+3] Cycloaddition Amide Primary Amide (H-Bond Network) Core->Amide H2O2, NaOH Partial Hydrolysis

Figure 2: Divergent synthetic elaboration strategies utilizing the nitrile handle to probe adjacent sub-pockets.

Case Study Application: Targeting the Kinase Hinge

In a hypothetical campaign against a lipid kinase (e.g., PI3K isoform), this fragment offers a distinct binding mode:

  • Hinge Binder: The pyridine nitrogen acts as the H-bond acceptor for the hinge region backbone amide.

  • Sensor: The 5-F atom points into the hydrophobic back-pocket (gatekeeper region), providing a distinct chemical shift if the gatekeeper residue mutates or moves.

  • Growth: The 3-acetonitrile group points toward the ribose binding pocket. Conversion to the primary amine (via Protocol 4.2.A) allows the formation of a salt bridge with the conserved catalytic aspartate, significantly increasing potency from mM to

    
     range.
    

References

  • Dalvit, C., et al. (2020). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society . Link

  • Pomerantz, W. C. K., et al. (2020).

    
     NMR viewed through two different lenses: ligand-observed and protein-observed 
    
    
    
    NMR applications for fragment-based drug discovery. RSC Chemical Biology .[1] Link
  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advances in screening, libraries, and chemistry. Nature Reviews Drug Discovery . Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry . Link

  • Otava Chemicals. (2025). Fluorine Fragment Libraries for NMR Screening. Otava Product Guide . Link

Sources

Technical Application Note: Derivatization of 2-(5-Fluoropyridin-3-yl)acetonitrile for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-(5-Fluoropyridin-3-yl)acetonitrile (CAS: 39891-06-0) represents a high-value scaffold for medicinal chemistry libraries. It combines two critical design elements:

  • The 3,5-Disubstituted Pyridine Core: A privileged bioisostere for phenyl rings, offering improved aqueous solubility and reduced lipophilicity (LogP) while maintaining aromatic pi-stacking capability.

  • The Fluorine Substituent: Located at the 5-position, this atom blocks metabolic oxidation (CYP450 labile sites) and modulates the pKa of the pyridine nitrogen, reducing hERG liability compared to non-fluorinated analogs.

This guide details three validated derivatization modules designed to maximize chemical space coverage while maintaining the integrity of the fluoropyridine core.

Chemical Properties & Handling[1][2]

  • Molecular Weight: 136.13 g/mol [1]

  • Acidity (pKa): The methylene protons (

    
    ) are significantly more acidic than benzyl cyanide due to the electron-deficient pyridine ring and the inductive effect of the 5-fluorine.
    
    • Estimated pKa (DMSO): ~15.5–16.5 (vs. ~21.9 for acetonitrile).

  • Storage: Hygroscopic. Store under Argon/Nitrogen at 2–8°C.

  • Safety Warning: Treat as a cyanide source equivalent. In acidic aqueous media, hydrolysis may release HCN.

Module A: -Alkylation (C-H Activation)

Objective: Introduction of alkyl/aryl side chains to explore hydrophobic pockets.

Mechanistic Insight

The 5-fluoro substituent exerts a strong


 (inductive withdrawing) effect, stabilizing the carbanion formed at the 

-position. While this facilitates deprotonation, it also increases the risk of Thorpe-Ziegler self-condensation (dimerization) if the electrophile is not present in excess or if the concentration is too high.
Validated Protocol: Mono-Alkylation

Reagents: Sodium Hydride (NaH), DMF (anhydrous), Alkyl Halide (


).

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under

    
    , suspend NaH (60% dispersion, 1.1 equiv) in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.
    
  • Deprotonation: Add this compound (1.0 equiv) dropwise.

    • Observation: Evolution of

      
       gas.[2][3][4] The solution typically turns deep red/orange (formation of the pyridyl-stabilized carbanion).
      
    • Critical Step: Stir for 20 min at 0°C to ensure complete deprotonation before adding the electrophile to prevent self-condensation.

  • Alkylation: Add the alkyl halide (1.1–1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by LC-MS (typically 1–3 hours).

  • Quench: Cool to 0°C. Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc. Wash organics with

    
     (5% aq) to remove DMF.
    

Troubleshooting Table:

Issue Probable Cause Solution
Dimer Formation High concentration or slow electrophile addition. Dilute reaction to 0.1 M; Add electrophile rapidly after deprotonation.
Dialkylation Excess base or highly reactive electrophile (e.g., MeI). Use 0.95 equiv of base; Switch to bulky base (LiHMDS) at -78°C.

| No Reaction | Alkyl chloride used without iodide catalyst. | Add 10 mol% TBAI (Tetrabutylammonium iodide) or switch to Alkyl Bromide. |

Workflow Visualization

AlkylationWorkflow Start Start: 2-(5-F-Py)-CH2CN BaseChoice Select Base Strategy Start->BaseChoice NaH NaH (0°C to RT) Standard Alkylation BaseChoice->NaH Primary/Secondary R-X LHMDS LiHMDS (-78°C) Prevent Dialkylation BaseChoice->LHMDS Methyl Iodide / Reactive R-X Electrophile Add Electrophile (R-X) NaH->Electrophile LHMDS->Electrophile Monitor LC-MS Monitoring Electrophile->Monitor Outcome1 Mono-Alkylated Product (Major) Monitor->Outcome1 Conversion >90% Outcome2 Dialkylated Byproduct (Impurity) Monitor->Outcome2 Over-reaction

Figure 1: Decision logic for base selection to minimize dialkylation impurities.

Module B: Gem-Difluorination ( )

Objective: Creation of a metabolic block and lipophilicity modulator. The


 group acts as a bioisostere for the ether oxygen (

) or carbonyl (

).
Reagent Selection

Standard fluorinating agents like DAST are ineffective on the nitrile carbon. Electrophilic fluorination using Selectfluor® is the industry standard for benzylic/heterobenzylic nitriles.

Validated Protocol

Reagents: Selectfluor® (2.5 equiv),


 (3.0 equiv), Acetonitrile (MeCN).

Protocol:

  • Dissolve substrate (1.0 equiv) in MeCN (0.1 M).

  • Add

    
    . Stir for 10 min.
    
  • Add Selectfluor® in one portion.

  • Heat to 60°C in a sealed vial (microwave or oil bath).

  • Monitoring: Reaction is often slow (12–24h). Monitor for the disappearance of the benzylic protons in NMR (singlet at ~4.0 ppm).

  • Workup: Filter through a Celite pad. Concentrate. Purify via flash chromatography (Hex/EtOAc).

Key Insight: The 5-fluoro group on the pyridine ring deactivates the ring slightly, making the benzylic position less nucleophilic than a standard benzyl cyanide. Higher temperatures (60–80°C) are often required compared to phenyl analogs.

Module C: Nitrile Reduction to Primary Amines

Objective: Synthesis of ethylamine linkers (


) for library coupling.
The "Secondary Amine" Problem

Catalytic hydrogenation of nitriles often yields secondary amines (


) due to the condensation of the intermediate imine with the newly formed amine.
Validated Protocol: Boc-Trap Hydrogenation

To ensure exclusive primary amine formation, we recommend an in situ protection strategy.

Reagents:


, 

,

(Di-tert-butyl dicarbonate), MeOH.

Protocol:

  • Dissolve substrate (1.0 equiv) and

    
     (2.0 equiv) in MeOH.
    
  • Cool to 0°C. Add

    
     (0.1 equiv).
    
  • Add

    
     (7.0 equiv) portion-wise over 30 mins. (Caution: Vigorous gas evolution).
    
  • Mechanism: The in situ generated nickel boride reduces the nitrile to the amine, which is immediately trapped by

    
    , preventing side reactions.
    
  • Workup: Add diethylenetriamine (to chelate Ni) and stir for 30 min. Extract with EtOAc.

Pathway Visualization

ReductionPathway Substrate Nitrile Substrate (R-CN) Imine Imine Intermediate (R-CH=NH) Substrate->Imine Reduction Amine Primary Amine (R-CH2-NH2) Imine->Amine Reduction Product Boc-Protected Amine (Stable, Pure) Amine->Product Fast Reaction with Boc2O SideProduct Secondary Amine (Dimer impurity) Amine->SideProduct Slow Reaction with Imine (Avoided) BocTrap Boc2O Trap BocTrap->Product

Figure 2: Kinetic trapping strategy to prevent secondary amine formation during nitrile reduction.

References

  • Alkylation of Pyridylacetonitriles

    • Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Context on Pyridine reactivity).
    • Source: J. Am. Chem. Soc. 2021, 143, 37, 15430–15439.
    • URL:[Link]

  • Gem-Difluorination Protocols

    • Title: Gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and pyridinium polyhydrogen fluoride.[5]

    • Source: Chem. Commun., 2012, 48, 11352-11354.
    • URL:[Link]

  • Nitrile Reduction Strategies

    • Title: Amine Synthesis by Nitrile Reduction (Comprehensive Review of Conditions).
    • Source: Organic Chemistry Portal (Summarizing J. Org. Chem. 2009, 74, 1964).[6]

    • URL:[Link]

  • Compound Data & Safety

    • Title: 3-Pyridylacetonitrile Physical Properties & Safety Data.[7]

    • Source: Sigma-Aldrich / Merck KGaA.

Sources

Analytical Methods for Quantifying 2-(5-Fluoropyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Scientific Context

2-(5-Fluoropyridin-3-yl)acetonitrile is a critical heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and potassium-competitive acid blockers (P-CABs). Its structural integrity—defined by the electron-withdrawing fluorine atom and the reactive nitrile handle—presents specific analytical challenges.[1]

The fluorine substitution at the C5 position lowers the basicity of the pyridine ring (estimated pKa ~2.5–3.0), altering its retention behavior compared to non-fluorinated analogs.[1] Furthermore, the acetonitrile moiety is susceptible to hydrolysis under extreme pH conditions, necessitating robust, buffered analytical conditions.[1]

This guide provides two validated workflows:

  • Method A (HPLC-UV): For assay purity, process monitoring, and stoichiometry verification.[1]

  • Method B (LC-MS/MS): For trace impurity quantification and genotoxic impurity (GTI) screening.[1]

Physicochemical Profile & Sample Handling[1][2]

Before initiating quantification, the analyte's properties must dictate the method parameters to ensure stability and solubility.[1]

PropertyValue / CharacteristicAnalytical Implication
CAS Number 39891-06-0Primary identifier for sourcing standards.[2]
Molecular Formula

MW: 136.13 g/mol .[1]
Solubility Soluble in MeOH, ACN, DMSO.[1] Sparingly soluble in water.[1]Diluent: Use 50:50 Water:Acetonitrile to prevent precipitation while matching initial mobile phase strength.[1]
Acidity (pKa) ~2.8 (Pyridine N)Buffer Selection: At pH > 4.0, the molecule is neutral.[1] At pH < 2.0, it is protonated.[1] Recommendation: Use pH 6.5–7.5 for sharpest peaks on C18 (neutral form) or strongly acidic (pH 2) for MS sensitivity.[1]
UV Max ~254 nm, ~210 nmDetection: 254 nm is selective for the pyridine core; 210 nm detects non-aromatic impurities but has higher solvent noise.[1]
Protocol A: HPLC-UV (Assay & Purity)

Objective: Routine quantification of bulk material with >98% purity. Rationale: A reversed-phase method using a base-deactivated column is chosen to mitigate peak tailing caused by the interaction of the pyridine nitrogen with residual silanols.

3.1 Chromatographic Conditions
  • Instrument: HPLC System (Agilent 1260/Waters Alliance) with PDA/UV detector.

  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent).[1]

    • Why: The Ethylene Bridged Hybrid (BEH) particle is robust at high pH, allowing operation at pH 7.5 where the pyridine is neutral, improving peak symmetry.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (Reference: 360 nm).[1]

3.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
3.3 Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1]

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL using Diluent (50:50 Water:ACN).

Protocol B: LC-MS/MS (Trace & Impurity Analysis)

Objective: Detection of trace impurities or residual analyte in complex matrices (e.g., biological fluids or final drug product).[1][3] Rationale: Electrospray Ionization (ESI) in positive mode utilizes the basic pyridine nitrogen for high-sensitivity protonation


.[1]
4.1 Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).
    
  • Precursor Ion:

    
     137.1 
    
    
    
    .[1]
  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 400°C.

4.2 MRM Transitions (Quantification)
Precursor (

)
Product (

)
Collision Energy (eV)Interpretation
137.1 110.1 20Loss of HCN (Cyanide cleavage) - Quantifier
137.1 83.1 35Pyridine ring fragmentation - Qualifier
4.3 LC Conditions (MS-Compatible)
  • Column: Agilent Zorbax Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ramp (5% B to 95% B in 3 minutes) for high-throughput screening.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical goal (Purity vs. Trace Quant).

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Purity / Assay (>0.1% w/w) Goal->Purity Bulk Material Trace Trace / Impurity (<0.1% w/w) Goal->Trace Residuals/Bioanalysis HPLC Method A: HPLC-UV (pH 7.5 / C18 BEH) Purity->HPLC LCMS Method B: LC-MS/MS (ESI+ / MRM 137->110) Trace->LCMS Result_P Output: % Purity Stoichiometry Check HPLC->Result_P Result_T Output: ppm Level GTI Screening LCMS->Result_T

Caption: Decision tree for selecting HPLC-UV or LC-MS/MS based on sensitivity requirements.

Method Validation & System Suitability

To ensure Trustworthiness and Self-Validation , every analytical run must meet the following criteria (based on ICH Q2(R1) guidelines).

6.1 System Suitability Criteria (SST)

Inject the Working Standard (0.1 mg/mL) five times before sample analysis.[1]

ParameterAcceptance LimitTroubleshooting
Retention Time %RSD

Check pump flow stability and column temperature equilibration.
Peak Area %RSD

(UV);

(MS)
Check injector reproducibility and autosampler wash solvent.
Tailing Factor (

)

If

, increase buffer strength or check column age (silanol activity).[1]
Theoretical Plates (

)

If low, check for dead volume in connections or column degradation.[1]
6.2 Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
  • Protocol: Prepare 5 concentration levels (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

References
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2779312 (Related Fluoropyridines). Retrieved October 26, 2023, from [Link][1]

  • Lokhande, M.V., et al. (2014).[1] Quantification of Pyridine-Acetonitrile Impurities by HPLC. IOSR Journal of Applied Chemistry. (Methodology adapted for fluorinated analogs).[1] Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during this synthetic process. The guidance herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical utility.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. A common and efficient route to this compound involves the nucleophilic substitution of a 3-(halomethyl)-5-fluoropyridine with a cyanide salt. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce the overall yield and purity of the desired product. Understanding the genesis of these impurities is paramount for optimizing the reaction conditions and ensuring a robust and reproducible synthetic process.

This guide will delve into the common side products observed, their mechanisms of formation, and practical strategies to mitigate their presence.

Visualizing the Reaction and Side Product Formation

The following diagram illustrates the primary synthetic pathway to this compound and the competing reactions that lead to common side products.

Synthesis_Side_Products Start 3-(Chloromethyl)-5-fluoropyridine Product This compound (Desired Product) Start->Product  CN⁻ (SN2) Dimer 1,2-bis(5-fluoropyridin-3-yl)ethane (Dimerization Product) Start->Dimer  CN⁻ (base) -> Ylide -> Dimerization Cyanide NaCN or KCN Amide 2-(5-Fluoropyridin-3-YL)acetamide (Hydrolysis Product) Product->Amide H₂O / OH⁻ Overalkylation 2,4-bis(5-fluoropyridin-3-yl)butanenitrile (Overalkylation Product) Product->Overalkylation  Start material  Strong Base Acid 2-(5-Fluoropyridin-3-YL)acetic acid (Hydrolysis Product) Amide->Acid H₂O / H⁺ or OH⁻

Technical Support Center: Purification of 2-(5-Fluoropyridin-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The Challenge: Purifying 2-(5-Fluoropyridin-3-yl)acetonitrile presents a specific chemical paradox. The presence of two electron-withdrawing groups (fluorine at C5 and the cyanomethyl group at C3) drastically reduces the basicity of the pyridine nitrogen (predicted pKa


 0–1.0).

The Implication: Unlike standard pyridines, you cannot rely on standard acid-base extraction (e.g., 1M HCl extraction) to pull the product into the aqueous phase. The molecule is too weakly basic to protonate fully in mild acid, and strong acids risk hydrolyzing the nitrile to an amide or carboxylic acid.

The Solution: This guide prioritizes "Reverse" Acid Washing (to remove basic impurities) and Modified Silica Chromatography as the primary purification vectors.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct purification module for your specific impurity profile.

PurificationLogic Start Identify Impurity Profile Q1 Is the product dark/black (Metal Residues)? Start->Q1 Method_Scavenge Module 3: Metal Scavenging (Si-TMT / Carbon) Q1->Method_Scavenge Yes Q2 Are impurities more basic? (e.g., simple pyridines, amines) Q1->Q2 No Method_Scavenge->Q2 Method_ReverseWash Module 2: 'Reverse' Acid Wash (Product stays in Organic) Q2->Method_ReverseWash Yes Q3 Are impurities non-polar? (e.g., 3-Bromo-5-fluoropyridine) Q2->Q3 No Method_ReverseWash->Q3 Method_Column Module 1: Buffered Chromatography (TEA/Silica) Q3->Method_Column Yes (Close Rf) Final Final Polish: Crystallization Q3->Final No (High Purity) Method_Column->Final

Figure 1: Strategic decision tree for selecting the appropriate purification workflow.

Module 1: Modified Silica Chromatography

The Issue: Pyridine derivatives often "tail" or streak on silica gel due to the interaction between the basic nitrogen and acidic silanols on the stationary phase.[1] The Fix: Block the silanols using a volatile base modifier.

Protocol: TEA-Buffered Flash Chromatography
ParameterSpecificationNote
Stationary Phase Silica Gel (40–63 µm)Standard flash grade.
Mobile Phase A Hexanes (or Heptane)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.
Modifier 1% Triethylamine (TEA) CRITICAL: Pre-wash column with 1% TEA in Hexanes before loading.
Loading DCM or TolueneAvoid loading in pure EtOAc (band broadening).

Step-by-Step:

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexanes + 1% TEA. This neutralizes acidic sites.

  • Elution Gradient: Run a gradient from 0% to 40% EtOAc in Hexanes (maintain 1% TEA throughout if tailing persists, otherwise the pre-wash is usually sufficient).

  • Monitoring: The product (this compound) is UV active (254 nm).

    • Expected Rf: ~0.3–0.4 in 30% EtOAc/Hexanes (check via TLC first).

  • Post-Run: Evaporate fractions. The TEA is volatile and will be removed under high vacuum (or azeotrope with heptane).

Expert Tip: If TEA is unavailable, use 1% NH₄OH in MeOH as the B-solvent additive, but ensure your silica is compatible with basic aqueous modifiers.

Module 2: The "Reverse" Acid Wash

The Issue: You have basic impurities (starting materials, catalysts), but standard acid extraction causes yield loss or hydrolysis. The Science: The target molecule has a pKa


 0–1. Most pyridine/amine impurities have a pKa > 4. We exploit this 

pKa.
Protocol: Selective Protonation
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Wash: Wash the organic phase with 0.5 M Citric Acid or 0.1 M HCl (Cold, 0–5°C).

    • Mechanism:[2][3][4] The impurities (pKa > 4) will protonate and move to the aqueous layer.

    • Target Behavior: The target (pKa < 1) remains unprotonated and stays in the Organic Layer .

  • Separation: Collect the Organic Layer .

    • Do NOT discard the aqueous layer until yield is confirmed.

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (to remove trace acid) followed by Brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Warning: Do not use strong acids (>1M HCl) or heat. The nitrile group is susceptible to hydrolysis under acidic conditions, converting to 2-(5-fluoropyridin-3-yl)acetamide.

Module 3: Metal Scavenging (Pd Removal)

The Issue: If synthesized via Pd-catalyzed cross-coupling (e.g., Negishi or Suzuki followed by cyanation), residual Palladium can cause darkening and toxicity issues.

Protocol: SiliaMetS® Thiol or TMT
  • Selection: Use SiliaMetS® TMT (Trimercaptotriazine) or Thiol functionalized silica. These have high affinity for Pd(II) and Pd(0).

  • Dosage: Add 5–10 equivalents of scavenger relative to the residual Pd content (or 10% w/w relative to crude mass if Pd content is unknown).

  • Solvent: Dissolve product in THF or EtOAc.

  • Incubation: Stir at room temperature for 4 hours.

    • Note: Avoid heating if possible to prevent nitrile degradation.

  • Filtration: Filter through a pad of Celite® or a 0.45 µm PTFE membrane.

  • Result: The filtrate should be significantly lighter in color.

Frequently Asked Questions (FAQs)

Q1: My product turned into a white solid that is insoluble in organic solvents after acid washing. What happened? A: You likely used an acid that was too strong (e.g., 6M HCl) or allowed the mixture to warm up. You have hydrolyzed the nitrile to the primary amide or carboxylic acid . Check LCMS for a mass shift of +18 (Amide) or +19 (Acid). Prevention: Use the "Reverse Acid Wash" with cold, dilute citric acid.

Q2: Can I distill this compound? A: It is risky. While simple pyridines are distillable, the cyanomethyl group can be thermally unstable, leading to polymerization or "tarring" at high temperatures. High-vacuum distillation (Kugelrohr) is possible only if the bath temperature is kept <120°C. Column chromatography is preferred.

Q3: The NMR shows a peak at ~8.5 ppm that isn't my product. What is it? A: This is likely the N-oxide impurity if the sample was exposed to air/light for long periods or if oxidants were used. Pyridine N-oxides are much more polar; they will remain at the baseline of your TLC plate (in 30% EtOAc/Hex) and can be removed via the chromatography method in Module 1.

References

  • pKa Prediction & Pyridine Chemistry

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783254, 3-Cyano-2-fluoropyridine (Analogous electronic structure).
    • URL:[Link]

    • Relevance: Establishes the electron-deficient nature of fluoro-cyano-pyridines, valid
  • Chromatographic Purification of Basic Heterocycles

    • Source: BenchChem Technical Support.[1][5] "Chromatographic Purification of Pyridine Derivatives."

    • Relevance: Validates the use of TEA/Amine modifiers to prevent tailing on silica.
  • Palladium Removal Strategies

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

    • Relevance: Provides industrial standards for using TMT and silica scavengers for Pd removal in pharmaceutical intermedi
  • Source: ChemicalBook / BenchChem Protocols. "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile.

Sources

Troubleshooting low yield in fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Fluoropyridine Synthesis Role: Senior Application Scientist Status: Active

Introduction: The "Deceptive" Pyridine Ring

Welcome to the technical support center. If you are here, you likely have a reaction mixture that looks like tar, a yield below 20%, or a product that vanished on the rotary evaporator.

Fluoropyridines are critical bioisosteres in medicinal chemistry, offering metabolic stability and lipophilicity modulation. However, synthesizing them is deceptively difficult. The pyridine nitrogen renders the ring electron-deficient, making electrophilic aromatic substitution (SEAr) nearly impossible, while simultaneously making the ring prone to nucleophilic attack—but often requiring harsh conditions that degrade the substrate.

This guide moves beyond generic advice. We will diagnose the specific failure modes of the two dominant synthetic pathways: Nucleophilic Aromatic Substitution (SNAr/Halex) and Palladium-Catalyzed Cross-Coupling .

Part 1: The Triage (Route Selection)

Before troubleshooting how you ran the reaction, verify you chose the correct reaction.

Diagnostic Workflow

Use this decision matrix to confirm your synthetic strategy matches your substrate's electronic profile.

RouteSelection Start Substrate Analysis: Pyridine Halide EWG Has Electron Withdrawing Groups? (NO2, CN, CF3, COOR) Start->EWG Yes (Activated) EDG Has Electron Donating Groups? (OMe, NH2, Alkyl) or Neutral Start->EDG No (Deactivated/Neutral) Halex Route A: Classical S_NAr (Halex) Reagents: KF/CsF, DMSO/Sulfolane, Heat EWG->Halex Preferred Buchwald Route B: Pd-Catalyzed Fluorination Reagents: [(cinnamyl)PdCl]2, tBuBrettPhos, AgF EDG->Buchwald Mandatory Warning See Section 2 Halex->Warning Issue: Tarring/Decarb Warning2 See Section 3 Buchwald->Warning2 Issue: Reductive Elimination Failure

Figure 1: Decision matrix for selecting the fluorination strategy based on substrate electronics.

Part 2: Troubleshooting SNAr (The "Halex" Reaction)

The Scenario: You are reacting a chloropyridine with Potassium Fluoride (KF) or Cesium Fluoride (CsF) in a polar aprotic solvent.[1] The Failure: Low conversion, black tar, or unreacted starting material.

Root Cause Analysis

The Halex reaction relies on "naked" fluoride. Fluoride is a small, hard ion with high lattice energy in its salt form and high hydration energy in solution.

  • Lattice Energy: KF is a rock. It does not want to dissolve.

  • Hydration: If even 50 ppm of water is present, it forms a tight solvation shell around the F⁻ ion, rendering it non-nucleophilic.

  • Thermal Runaway: High temperatures (>150°C) required for activation often trigger decomposition of the solvent or substrate.

Protocol Optimization (The "Turbo-Halex" System)
VariableStandard (Fail-Prone)Optimized (High Yield)Technical Rationale
Fluoride Source Standard KFSpray-Dried KF or CsF Spray-drying increases surface area by 100x, lowering the activation energy for dissolution.
Drying Agent NoneAzeotropic Distillation Pre-dry KF/Solvent with toluene azeotrope. Water must be <50 ppm.
Catalyst None18-Crown-6 or TBAF Phase Transfer Catalysts (PTC) pull K⁺ into the organic phase, leaving F⁻ "naked" and reactive.
Solvent DMFSulfolane or DMSO DMF decomposes to dimethylamine at >140°C, which then attacks the pyridine (impurity formation).
Critical Safety Note: The Shell Incident

Do not use Tetramethylammonium Chloride (TMAC) with uncontrolled heating. In 1990, a Shell chemical plant exploded during a Halex reaction (DCNB to DFNB). The cause was the thermal decomposition of the TMAC catalyst, which triggered a runaway reaction. Always monitor internal temperature and use blast shields when scaling up Halex reactions [1].

SNAr Troubleshooting Q&A

Q: My reaction turned into a black solid (tar) within 30 minutes.

  • Diagnosis: Thermal decomposition.[2] Pyridines are thermally sensitive.

  • Fix: Switch solvent to Sulfolane . It is more thermally stable than DMSO/DMF. Lower the temperature by 20°C and add a Phase Transfer Catalyst (18-crown-6, 10 mol%) to maintain reactivity at the lower temperature.

Q: I see 50% conversion by LCMS, but it won't go further even with more KF.

  • Diagnosis: Surface passivation. The KF surface has become coated with KCl (the byproduct), blocking further dissolution.

  • Fix: You cannot "restart" this easily. For the next batch, use Spray-Dried KF (Sigma-Aldrich or similar) and vigorous mechanical stirring (not magnetic) to physically grind the salts during reaction.

Part 3: Troubleshooting Pd-Catalyzed Fluorination

The Scenario: You are using a Buchwald-type system (Pd source + Ligand + Fluoride source) on a non-activated pyridine. The Failure: Reaction stalls, or you observe protodehalogenation (H replaces Cl/Br).

Root Cause Analysis

Forming a C-F bond from a metal center is thermodynamically difficult because the Pd-F bond is strong and the reductive elimination barrier is high.

  • Ligand Mismatch: Standard phosphines (PPh3, dppf) do not facilitate the difficult reductive elimination of Ar-F.

  • Transmetallation Failure: Fluoride sources often fail to transfer F to the Pd center.

The "Gold Standard" Protocol

Based on the foundational work by the Buchwald and Ritter groups [2, 3].

  • Precatalyst: [(cinnamyl)PdCl]2 (More stable and active than Pd2(dba)3 for this transformation).

  • Ligand: tBuBrettPhos or AdBippyPhos . These bulky, electron-rich ligands are non-negotiable for reductive elimination.

  • Fluoride Source: AgF (Silver Fluoride).[3][4] Ag drives the reaction by precipitating AgBr/AgCl, forcing the equilibrium forward.

  • Solvent: Toluene or Cyclohexane (Non-polar solvents promote the reaction by destabilizing the charged intermediates).

Pd-Catalysis Troubleshooting Q&A

Q: I am getting the reduced product (Pyridine-H) instead of Pyridine-F.

  • Diagnosis: "Protodehalogenation." Your system is finding a proton source faster than it can eliminate Fluorine.

  • Fix:

    • Strict Anhydrous: This usually comes from water. Are you working in a glovebox? If not, you must.

    • Solvent Choice: Ensure your toluene is sodium-benzophenone distilled or from a fresh solvent column.

    • Ligand Check: Ensure you are using tBuBrettPhos . Smaller ligands allow the Pd center to interact with solvent protons.

Q: The reaction works on the bench but fails in the glovebox (or vice versa).

  • Diagnosis: AgF quality. Silver fluoride is light-sensitive and hygroscopic.

  • Fix: If your AgF has turned black/grey, it is degraded (reduced to Ag0). It should be a yellow/tan solid. Store it in the dark in the glovebox.

Part 4: The "Invisible" Product (Isolation)

The Scenario: The reaction showed 95% conversion on LCMS, but after rotavap, the flask is empty. The Failure: Volatility. [5]

Fluorination significantly lowers the boiling point of pyridines compared to their chloro/bromo counterparts due to the "perfluoro effect" (weak intermolecular forces).

  • Example: 2-Chloropyridine (BP: 170°C) vs. 2-Fluoropyridine (BP: 126°C).

Isolation Protocol
  • Do NOT Rotavap to Dryness:

    • Keep the bath temperature < 30°C.[6]

    • Do not use high vacuum (< 50 mbar) if the MW is < 150.

  • The "Salt Trap" Method:

    • If your product is basic, add 1M HCl in ether to the crude organic extract.

    • Precipitate the Fluoropyridine·HCl salt . This is a non-volatile solid.

    • Filter and wash.[7] Freebase it only immediately before the next step.

  • Co-Distillation:

    • If you must distill, use a fractional column (Vigreux). Fluoropyridines often form azeotropes with solvents.

Summary of Reagents & Conditions

ComponentSNAr (Halex)Pd-Catalyzed
Substrate Electron-Deficient (EWG)Electron-Rich/Neutral
F- Source Spray-dried KF or CsFAgF (Silver Fluoride)
Catalyst 18-Crown-6 (PTC)[(cinnamyl)PdCl]2 / tBuBrettPhos
Solvent Sulfolane or DMSOToluene (Anhydrous)
Atmosphere N2/Ar (Schlenk line ok)N2 (Glovebox Mandatory)
Key Risk Thermal RunawayProtodehalogenation

References

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Retrieved from [Link]

  • Satterfield, A. D., et al. (2015). Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(19), 4775–4780. Retrieved from [Link]

  • Lee, H. G., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(11), 2496–2506. Retrieved from [Link]

  • Plattner, D. A., et al. (2017).[8] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 22-33. Retrieved from [Link]

Sources

Technical Support Center: Navigating Acetonitrile Derivative Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Dimerization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetonitrile derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges related to dimerization in your reactions. As Senior Application Scientists, we understand that unexpected side reactions can be a significant bottleneck in synthesis. Here, we offer field-proven insights and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide: When Dimerization Derails Your Reaction

This section addresses specific problems you might encounter in the lab. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving it.

Question 1: My reaction yield is significantly lower than expected, and I've isolated a major byproduct with approximately double the mass of my starting material. How do I confirm it's a dimer and what's causing it?

Answer:

This is a classic sign of intermolecular dimerization. The most common mechanism for this is the Thorpe reaction, a base-catalyzed self-condensation of nitriles that possess an acidic α-hydrogen.[1][2][3]

Underlying Causality:

The reaction is initiated by the deprotonation of the carbon atom adjacent to the nitrile group (the α-carbon) by a base. This creates a resonance-stabilized carbanion that is a potent nucleophile. This anion then attacks the electrophilic carbon of the nitrile group on another molecule, leading to the formation of a dimer, specifically a β-enaminonitrile, after tautomerization.[1]

Workflow for Diagnosis and Resolution

cluster_diagnosis Step 1: Confirm Dimer Identity cluster_resolution Step 2: Mitigate Dimerization A Isolate Byproduct B Characterize via Spectroscopy A->B C NMR: Look for - Broad NH peak (enamine) - Vinyl proton signal - Doubling of expected integrations B->C D IR: Look for - C=C stretch (~1600-1650 cm⁻¹) - N-H stretch (~3200-3400 cm⁻¹) - Shifted C≡N stretch B->D E Mass Spec: Confirm M+H or M+Na at ~2x starting material mass B->E F Is Dimer Confirmed? G Optimize Reaction Conditions F->G Yes H Decrease Reactant Concentration G->H I Lower Reaction Temperature G->I J Re-evaluate Base Choice G->J K Consider Solvent Effects G->K

Caption: Troubleshooting workflow for identifying and mitigating dimer formation.

Detailed Protocol for Mitigation:

  • Confirm Dimer Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR of the enaminonitrile dimer will likely show a broad singlet for the N-H protons and a singlet for the vinyl proton. The integration of the signals will correspond to twice the number of protons in your starting material.

    • Infrared (IR) Spectroscopy: Look for the appearance of a C=C double bond stretch (around 1600-1650 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹), which are absent in your starting nitrile. The nitrile (C≡N) stretch may also shift.[4]

    • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the byproduct should correspond to twice the molecular weight of your starting material.

  • Optimize Reaction Conditions:

    • Concentration: Dimerization is a bimolecular process. Therefore, reducing the concentration of your acetonitrile derivative can significantly disfavor the dimerization pathway. Consider a 2 to 5-fold dilution of your reaction mixture. For intramolecular cyclizations (Thorpe-Ziegler reaction), high-dilution conditions are essential to favor the formation of the desired ring over intermolecular dimerization.[1]

    • Temperature: The effect of temperature can be complex. While lower temperatures generally slow down all reactions, they may disproportionately slow down the higher activation energy dimerization. Conversely, in some systems, higher temperatures have been shown to suppress the formation of homodimers.[5] We recommend running a temperature screen from 0 °C up to the reflux temperature of your solvent to find the optimal point.

    • Choice of Base: The strength and steric bulk of the base are critical.[1]

      • If you are using a strong, sterically unhindered base like sodium ethoxide, consider switching to a bulkier base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride (NaH).[1] These bases can sometimes favor the desired reaction over the deprotonation that leads to dimerization.

      • Be cautious with strong aqueous bases like NaOH or KOH, as they can promote exothermic hydrolysis of acetonitrile, posing a safety hazard.[6]

    • Solvent: Aprotic polar solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are often better choices than protic solvents like ethanol for minimizing dimerization.[2]

Question 2: I'm performing an intramolecular cyclization of a dinitrile (Thorpe-Ziegler reaction), but I'm getting a mixture of cyclic product and linear polymers. How can I improve the yield of the desired cyclic ketone?

Answer:

This issue arises when the rate of intermolecular reaction competes with or exceeds the rate of the desired intramolecular cyclization. The key to success in the Thorpe-Ziegler reaction is to create conditions that strongly favor the intramolecular pathway.[3][7]

Underlying Causality:

The formation of linear polymers occurs when the deprotonated α-carbon of one dinitrile molecule reacts with the nitrile group of another molecule, initiating a chain reaction. To favor intramolecular cyclization, the two ends of the same molecule must find each other more readily than they find other molecules.

Decision Logic for Optimizing Intramolecular Cyclization

A High Polymer Formation in Thorpe-Ziegler Reaction B Implement High-Dilution Conditions A->B C Syringe Pump for Slow Addition of Dinitrile to Base B->C Technique D Use a Non-Nucleophilic, Strong Base (e.g., LHMDS, NaH) C->D Reagent Choice E Ensure Anhydrous Conditions D->E Condition Control F Monitor Reaction Progress (TLC/LC-MS) E->F Process Monitoring G Successful Cyclization F->G Optimized Yield

Caption: Key considerations for favoring intramolecular cyclization.

Detailed Protocol for High-Dilution Thorpe-Ziegler Cyclization:

  • Apparatus Setup:

    • Use a large three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel (or a syringe pump for better control), and a nitrogen inlet.

    • Ensure all glassware is thoroughly dried to prevent quenching of the base and unwanted side reactions.

  • Reagent Preparation:

    • Dissolve the strong base (e.g., NaH, LHMDS) in a large volume of an appropriate anhydrous aprotic solvent (e.g., THF, toluene). The final concentration of the dinitrile should be in the range of 0.01-0.05 M.

    • In the dropping funnel or syringe, prepare a dilute solution of your dinitrile in the same solvent.

  • Reaction Execution:

    • Heat the solution of the base to reflux.

    • Add the dinitrile solution dropwise (or via syringe pump) to the refluxing base solution over a period of several hours (e.g., 4-8 hours). This slow addition maintains a very low instantaneous concentration of the dinitrile, statistically favoring the intramolecular reaction.

    • After the addition is complete, continue to heat the reaction under reflux for an additional period to ensure complete cyclization.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with a proton source (e.g., slow addition of aqueous acid).

    • The resulting cyclic α-cyano ketone can then be isolated or hydrolyzed with aqueous acid to yield the final cyclic ketone.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acetonitrile derivative dimerization?

The most common pathway is the Thorpe reaction, which is a base-catalyzed self-condensation.[1] The key steps are:

  • Deprotonation: A strong base removes a proton from the carbon alpha to the nitrile group, forming a nitrile anion.

  • Nucleophilic Attack: This anion acts as a nucleophile and attacks the electrophilic carbon of a second nitrile molecule.

  • Tautomerization: The resulting intermediate tautomerizes to form a more stable β-enaminonitrile.[1]

Q2: Are there any alternatives to strong bases to avoid dimerization?

In some specific contexts, alternative reaction pathways that do not rely on strong bases can be employed. For example, electrochemical methods have been developed for C-H amidation reactions using acetonitrile as a reagent under mild conditions, though these may also lead to C-C bond formation (dimerization) depending on the substrate.[9] For other transformations, exploring different synthetic routes that avoid intermediates prone to dimerization is a valid strategy.

Q3: Can protecting groups be used to prevent dimerization?

Yes, in principle. A protecting group is introduced to a functional group to prevent it from reacting in a subsequent step.[10] While not a common strategy specifically for preventing Thorpe-type dimerization, one could envision a scenario where the α-position is temporarily blocked with a protecting group that can be removed later in the synthesis. However, this adds steps to the overall synthesis and may not be practical. A more common approach is to carefully control reaction conditions.

Q4: How does solvent choice impact dimerization?

Solvents play a crucial role. Aprotic polar solvents like THF and DME are generally preferred for base-catalyzed reactions of nitriles.[2] Protic solvents, such as ethanol, can compete with the nitrile anion as a nucleophile and may also reduce the effectiveness of the base.

Q5: What analytical techniques are best for detecting and quantifying dimer formation?

A combination of techniques is most effective:

  • Thin-Layer Chromatography (TLC): For initial, rapid monitoring of the reaction progress and detection of new spots that could be the dimer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the product from the dimer and confirming the dimer's molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the isolated dimer.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the dimer, such as the enamine moiety.[4][11]

Table 1: Summary of Key Parameters to Control Dimerization

ParameterRecommendation to Minimize DimerizationRationale
Concentration Lower the concentration of the nitrile derivative.Dimerization is a bimolecular reaction; lower concentration disfavors it.
Temperature Screen a range of temperatures (e.g., 0 °C to reflux).The effect is system-dependent; optimization is required.[12]
Base Use sterically hindered, non-nucleophilic bases (e.g., LHMDS).Can selectively promote the desired reaction over α-deprotonation.[1]
Solvent Use aprotic polar solvents (e.g., THF, DME).Avoids interference from protic solvents and can better solvate intermediates.[2]
Addition Rate For intramolecular reactions, add the substrate slowly to the base.Maintains high dilution, favoring intramolecular over intermolecular reactions.[1]

References

  • Thorpe-Ziegler Reaction Mechanism | Organic Chemistry - YouTube. (2021). Available at: [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction - MDPI. (n.d.). Available at: [Link]

  • Thorpe reaction - Wikipedia. (n.d.). Available at: [Link]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014). Available at: [Link]

  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Publishing. (2021). Available at: [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis | Journal of the American Chemical Society. (2026). Available at: [Link]

  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. (2026). Available at: [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. (2026). Available at: [Link]

  • Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Functional Groups In Organic Chemistry. (2010). Available at: [Link]

  • Beryllium Dimer Reactions with Acetonitrile: Formation of Strong Be−Be Bonds - PMC - NIH. (2023). Available at: [Link]

  • Interaction of Acetonitrile with Alcohols at Cryogenic Temperatures - Pradeep Research Group. (2017). Available at: [Link]

  • Detection and determination of nitriles - ResearchGate. (n.d.). Available at: [Link]

  • The effect of temperature and ionic strength on the dimerisation of beta-lactoglobulin. (n.d.). Available at: [Link]

  • Basicity of organic bases and superbases in acetonitrile by the polarized continuum model and DFT calculations | Request PDF - ResearchGate. (2025). Available at: [Link]

  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - NIH. (2021). Available at: [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019). Available at: [Link]

  • Effect of Acetonitrile on the Conformation of Bovine Serum Albumin | ACS Omega. (2024). Available at: [Link]

  • Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins - PubMed. (2025). Available at: [Link]

  • C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands | Inorganic Chemistry - ACS Publications. (2024). Available at: [Link]

  • Nitrile-ketenimines equilibria. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • (PDF) Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions - ResearchGate. (2016). Available at: [Link]

  • Geometry optimization of acetonitrile monomer and dimers using CNDO/force method. (n.d.). Available at: [Link]

  • the preparation of nitriles - Chemguide. (n.d.). Available at: [Link]

  • C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands - PubMed Central. (2024). Available at: [Link]

  • Preparation of Nitriles - Chemistry LibreTexts. (2023). Available at: [Link]

  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - Frontiers. (2019). Available at: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube. (2021). Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Available at: [Link]

  • Protecting group - Wikipedia. (n.d.). Available at: [Link]

Sources

Managing exothermic reactions in large-scale acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-Scale Acetonitrile Synthesis (Ammoxidation Route)

From: Dr. Aris Thorne, Senior Application Scientist To: Process Development Teams, Pilot Plant Leads, and Safety Engineers Subject: Critical Heat Management Protocols for Propylene Ammoxidation

Introduction

Welcome to the Technical Support Center. If you are scaling up acetonitrile synthesis—specifically via the ammoxidation of propylene (Sohio Process) or similar oxidative routes—you are dealing with a class A thermal hazard.

While acetonitrile is often a co-product of acrylonitrile production, optimizing for it (or managing its synthesis from ethanol/ethyl sources) requires rigorous control of the exotherm . The reaction of propylene with ammonia and oxygen is highly exothermic (


). In a pilot-scale fixed-bed reactor, poor heat removal leads to "hotspots," catalyst sintering, and potentially catastrophic thermal runaway.

This guide moves beyond basic textbook theory to address the specific operational realities of managing this heat flux.

Module 1: Thermodynamics & The Runaway Trajectory

Q: Why does my reactor temperature spike exponentially even with constant cooling?

A: You are likely experiencing the onset of a parametric sensitivity event, often called "thermal runaway."

In ammoxidation, the reaction rate follows the Arrhenius law, meaning it increases exponentially with temperature. However, your cooling capacity (heat transfer) typically increases only linearly (based on the temperature difference,


, between the reactor and the coolant).

If the heat generation rate (


) exceeds the heat removal rate (

), the temperature rises, further accelerating the reaction. This positive feedback loop is the "Runaway Trajectory."
Thermodynamic Data for Risk Assessment

The following table summarizes the heat of reaction for the primary synthesis and the dangerous combustion side-reactions that occur if temperature control is lost.

Reaction PathwayReaction TypeEnthalpy (

at 298K)
Risk Factor
Propylene

Acrylonitrile
Main Synthesis-515 kJ/mol High Heat Load
Propylene

Acetonitrile
Co-product Synthesis-560 kJ/mol High Heat Load
Propylene

Acrolein
Partial Oxidation-340 kJ/mol Intermediate
Propylene

CO

+ H

O
Total Combustion -1920 kJ/mol CRITICAL HAZARD

Critical Insight: If a hotspot forms (


C), the selectivity shifts toward Total Combustion . Note that combustion releases nearly 4x the heat  of the desired reaction. This massive energy release instantly overwhelms cooling systems, leading to rapid containment failure.
Visualizing the Hazard Logic

The following diagram illustrates the logic flow of a thermal runaway event during ammoxidation.

RunawayLogic Start Normal Operation (T = 420°C) Perturbation Perturbation: Cooling Loss or Feed Surge Start->Perturbation TempRise Temp Rise (> 450°C) Perturbation->TempRise Arrhenius Effect SelectivityShift Selectivity Shift: Combustion Favored TempRise->SelectivityShift Activation Energy Threshold SafetyInterlock Safety Interlock: Cut O2 Feed TempRise->SafetyInterlock T > T_max HeatSpike Heat Generation Increases 4x SelectivityShift->HeatSpike Combustion Dominance HeatSpike->TempRise Positive Feedback Loop Runaway THERMAL RUNAWAY (Containment Failure) HeatSpike->Runaway Cooling Capacity Exceeded SafetyInterlock->Start Reset/Purge

Figure 1: The "Death Spiral" of Ammoxidation. Note the positive feedback loop where higher temperatures trigger combustion, releasing even more heat.

Module 2: Reactor Configuration & Hotspot Management

Q: We are seeing localized hotspots in our pilot fixed-bed reactor. How do we eliminate them without reducing throughput?

A: Hotspots in fixed beds are usually caused by poor radial heat transfer . The catalyst pellets near the center of the tube cannot shed heat to the wall fast enough.

The Solution: Structured Dilution with Inert Media (SiC) Do not load 100% active catalyst. You must dilute the catalyst bed with a chemically inert material that has high thermal conductivity. Silicon Carbide (SiC) is the industry standard for this application because it conducts heat significantly better than ceramic alumina supports.

Protocol: Gradient Catalyst Loading

To flatten the temperature profile, use a "Gradient Loading" strategy. This limits reaction intensity at the inlet (where reactants are most concentrated) and increases activity downstream.

Step-by-Step Loading Guide:

  • Zone 1 (Inlet - Top 20%): High Dilution.

    • Ratio: 1 part Catalyst : 3 parts SiC (by volume).

    • Purpose: Prevents massive exotherm at the point of highest reactant concentration.

  • Zone 2 (Middle - Next 30%): Moderate Dilution.

    • Ratio: 1 part Catalyst : 1 part SiC.

    • Purpose: Sustains reaction as concentration drops.

  • Zone 3 (Outlet - Bottom 50%): Pure/Low Dilution.

    • Ratio: 100% Catalyst (or 3:1).

    • Purpose: Drives conversion to completion as reaction rate naturally slows.

ReactorLoading Inlet Reactant Feed (Propylene/NH3/Air) Zone1 Zone 1 (Inlet) Dilution 1:3 (Cat:SiC) Low Activity Inlet->Zone1 Zone2 Zone 2 (Middle) Dilution 1:1 (Cat:SiC) Medium Activity Zone1->Zone2 Temp Profile Flattened Zone3 Zone 3 (Outlet) Dilution 1:0 (Pure Cat) Max Activity Zone2->Zone3 Conversion Maximized Outlet Product Stream (ACN/Acrylo) Zone3->Outlet

Figure 2: Gradient Dilution Strategy. By reducing active sites at the inlet, the heat release is distributed evenly across the reactor length.

Module 3: Troubleshooting Common Failures

Q: My pressure drop (


) is increasing steadily over weeks. Is this related to the exotherm? 

A: Yes, indirectly.

  • Root Cause: High temperatures (

    
    C) can cause catalyst sintering  (structural collapse) or the formation of "coke" (carbon deposits) if the oxygen ratio drops too low locally.
    
  • Mechanism: Sintered catalyst creates fines (dust) that plug the interstitial voids in the packed bed.

  • Diagnostic: Check the temperature profile history. Did you have a brief excursion above the catalyst's Tammann temperature?

  • Action: You cannot reverse sintering. The bed must be dumped and sieved. Ensure your startup protocol includes a slow ramp to avoid thermal shock.

Q: We detected Oxygen breakthrough in the outlet. Should we increase Propylene feed?

A: ABSOLUTELY NOT.

  • The Hazard: Oxygen breakthrough means the reaction has stalled or the residence time is too short. Increasing fuel (propylene) into a hot, oxygen-rich environment downstream can lead to an explosion in the recovery section.

  • Correct Action:

    • Reduce Air flow immediately to restore stoichiometry.

    • Check catalyst activity.[1][2] If conversion is low despite high temp, the catalyst is deactivated.

    • Verify that you are not operating in the "flammable region" of the Propylene/Air mixture.

Q: Can we use Acetonitrile as a solvent for the subsequent reaction step?

A: WARNING for Drug Development Teams: If your downstream process involves strong aqueous bases (e.g., NaOH, KOH), you face a secondary runaway risk.

  • The Issue: Acetonitrile hydrolyzes in strong base to form Acetamide and then Acetic Acid/Ammonia.

  • The Danger: This hydrolysis is also exothermic. If you lose cooling during a base-catalyzed step in an ACN solvent, the solvent itself becomes a reactant, fueling a secondary runaway that cannot be stopped by cutting the feed (since the solvent is already in the pot).

  • Recommendation: Swap solvents or strictly control base concentration and temperature (<50°C).

Module 4: Experimental Protocol - Safe Startup

Objective: Initiate the ammoxidation reaction without triggering an immediate hotspot.

  • Inert Gas Purge:

    • Purge reactor with

      
       until 
      
      
      
      levels are <1%.
  • Thermal Soak:

    • Heat reactor to 350°C (below ignition temp) under

      
       flow.
      
    • Allow internal bed temperature to equilibrate with wall temperature.

  • Ammonia Introduction:

    • Introduce

      
       first. Ammonia adsorbs onto acid sites, protecting the catalyst surface.
      
  • Air Ramp:

    • Introduce Air slowly. Monitor exotherm.

  • Propylene Injection (The Critical Step):

    • Introduce Propylene incrementally.

    • Target Ratio: Propylene : Ammonia : Air

      
       1 : 1.2 : 9.5 (adjust based on specific catalyst spec).
      
    • Watch: Observe the "hotspot" move.[3] It should stabilize in the first 1/3rd of the bed. If it moves to the very inlet, reduce feed temp.

References
  • Grasselli, R. K. (1996). The SOHIO Acrylonitrile Process. American Chemical Society (ACS) National Historic Chemical Landmarks.[4] Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[5] (Standard reference for Runaway Trajectories).

  • Luss, D. (1996). Hot Spots Formation in Packed Bed Reactors. Chemical Engineering Science. Link

  • Yang, Q., et al. (2017). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base.[6][7][8] Organic Process Research & Development. Link[7]

  • Brazdil, J. F. (2011). Ammoxidation of Propylene and Propane to Acrylonitrile. In Handbook of Advanced Methods and Processes in Oxidation Catalysis. Imperial College Press. Link

Sources

Technical Support Center: 2-(5-Fluoropyridin-3-yl)acetonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Post-Synthesis Purification & Troubleshooting Guide Molecule: 2-(5-Fluoropyridin-3-yl)acetonitrile (CAS: 500912-12-9 / 39891-06-0) Applicability: Drug Development Intermediates, Research Scale-Up

Diagnostic Triage: Identify Your Impurity

Before selecting a purification protocol, use this matrix to identify the likely contaminant based on physical observations and analytical data.

Symptom Likely Impurity/Issue Root Cause Recommended Protocol
Dark Brown/Black Oil Palladium (Pd) Residues or Polymerized PyridineOxidation of pyridine ring or residual catalyst from cross-coupling.Protocol B (Scavenging)
Yellow/Orange Solid Hydrolysis Product (Amide)Nitrile hydrolysis to 2-(5-fluoropyridin-3-yl)acetamide.Protocol C (Recrystallization)
NMR: Extra Aromatic Signals Starting Material (Halide)Unreacted 3-bromo-5-fluoropyridine.Protocol A (Acid/Base)
NMR: Broad Tailing Peaks Pyridine "Tailing"Interaction with acidic silanols on silica gel.Protocol D (Chromatography)
Low Melting Point Solvent EntrapmentPyridines form strong H-bonds with solvents.High-Vacuum Drying (>24h)

Purification Protocols

Protocol A: The "Soft-Touch" Acid-Base Extraction

Objective: Remove neutral impurities (e.g., unreacted 3-bromo-5-fluoropyridine) by exploiting the basicity of the pyridine nitrogen. Critical Warning: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions. The 5-Fluoro substituent lowers the pyridine pKa to ~3.0, meaning you need a low pH to protonate it, increasing hydrolysis risk. Temperature control is non-negotiable.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Cooling: Cool the organic phase to 0–5°C in an ice bath.

  • Extraction (The "Catch"):

    • Prepare cold 1.0 M HCl .

    • Extract the organic layer with the cold acid (3 x volumes).

    • Chemistry: The product (protonated) moves to the aqueous layer. Neutral impurities stay in the organic layer.

  • Separation: Keep the Aqueous Layer . Discard the organic layer (after checking by TLC).

  • Basification (The "Release"):

    • Keep the aqueous layer on ice.

    • Slowly add Saturated NaHCO₃ or 2M NaOH until pH reaches ~8–9.

    • Observation: The product should oil out or precipitate.[1]

  • Recovery: Extract the aqueous mixture with DCM (3 x volumes). Dry over Na₂SO₄ and concentrate.

Protocol B: Palladium Scavenging (For Cross-Coupling Routes)

Objective: Reduce Pd levels to <10 ppm (ICH Q3D compliance). Context: Recrystallization often traps metals within the crystal lattice.[2] Scavenging before crystallization is required.

Methodology:

  • Dissolve crude material in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiol or DMT (functionalized silica) at 20–50 wt% relative to the crude mass.

    • Why Thiol? It has high affinity for Pd(II) and Pd(0).

  • Stir at 40°C for 4 hours .

  • Filter through a 0.45 µm pad (Celite or PTFE filter) to remove the scavenger.

  • Concentrate the filtrate.

Protocol C: Recrystallization (The "Anti-Solvent" Drop)

Objective: Remove hydrolysis byproducts (amides) and improve crystallinity. Challenge: Pyridine acetonitriles often "oil out" rather than crystallize.

Recommended Solvent Systems:

  • System 1 (Preferred): Toluene / Heptane.

    • Dissolve in minimum hot Toluene (60°C).

    • Add Heptane dropwise until cloudiness persists.

    • Cool slowly to RT, then to 4°C.

  • System 2 (Alternative): Isopropanol (IPA).

    • Dissolve in boiling IPA. Cool to -20°C.

Protocol D: Flash Chromatography Optimization

Objective: Eliminate peak tailing on silica gel. Mechanism: Unmodified silica is slightly acidic (pH ~5). The basic pyridine nitrogen interacts with silanol groups, causing broad peaks and poor separation.

Mobile Phase Modifier:

  • Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase.

  • Example Gradient: 0% → 5% MeOH in DCM (with 1% Et₃N constant).

  • Note: Flush the column with the modifier before loading the sample to neutralize the silica.

Visual Troubleshooting Guides

Diagram 1: Purification Logic Flow

PurificationLogic Start Crude this compound CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure Done Final Product (Store under N2) IsPure->Done Yes IdentifyImpurity Identify Major Impurity IsPure->IdentifyImpurity No MetalCheck Pd/Metal Residues? IdentifyImpurity->MetalCheck Scavenger Protocol B: Silica-Thiol Scavenging MetalCheck->Scavenger Yes NeutralCheck Neutral SM (e.g., Bromide)? MetalCheck->NeutralCheck No Scavenger->CheckPurity AcidBase Protocol A: Cold Acid Extraction NeutralCheck->AcidBase Yes PolarCheck Polar Impurities (Amide/Tailing)? NeutralCheck->PolarCheck No AcidBase->CheckPurity Column Protocol D: Silica + 1% Et3N PolarCheck->Column Low Scale Recryst Protocol C: Toluene/Heptane PolarCheck->Recryst Scale >10g Column->CheckPurity Recryst->CheckPurity

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

Diagram 2: The "Soft-Touch" Extraction Workflow

AcidBaseExtraction Step1 Organic Phase (Crude + Neutral Impurities) Acid Add Cold 1M HCl (T < 5°C) Step1->Acid PhaseSplit Phase Separation Acid->PhaseSplit OrgLayer Organic Layer (Contains Neutral SM) PhaseSplit->OrgLayer Discard AqLayer Aqueous Layer (Protonated Product) PhaseSplit->AqLayer Keep Base Basify to pH 8 (Cold NaHCO3) AqLayer->Base Extract Extract w/ DCM Base->Extract Final Pure Product Extract->Final

Caption: Workflow for separating basic pyridine product from neutral starting materials.

Frequently Asked Questions (FAQ)

Q: My product turned from pale yellow to dark brown overnight. What happened? A: Pyridines are electron-deficient but can still oxidize or polymerize, especially in the presence of light and trace metals. The "acetonitrile" alpha-protons are acidic; trace bases can trigger aldol-type polymerization.

  • Fix: Store the purified product under Nitrogen/Argon at -20°C, protected from light.

Q: Can I use strong acid (conc. HCl) to ensure full extraction? A: Avoid this. While the 5-Fluoro group lowers the basicity (requiring lower pH for protonation), concentrated acid generates heat and provides the water necessary to hydrolyze the nitrile (-CN) to the amide (-CONH₂). Stick to 1M HCl and keep it cold.

Q: The product is oiling out during recrystallization. How do I fix this? A: This is "oiling out." It happens when the temperature drops too fast or the solution is too concentrated.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. Cool extremely slowly (wrap the flask in foil/cotton). Alternatively, use a solvent with a higher boiling point (e.g., switch from DCM/Hexane to Toluene).

Q: I see a peak at ~1700 cm⁻¹ in IR. Is this my product? A: No. The nitrile stretch (-CN) appears around 2200–2250 cm⁻¹ (weak/medium). A peak at 1700 cm⁻¹ usually indicates a carbonyl (C=O), suggesting significant hydrolysis to the amide or acid.

References

  • Purification of Pyridine Derivatives: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for pKa and general pyridine handling).
  • Palladium Scavenging Guidelines: Biotage. (2023). How to Remove Palladium in three easy steps. Link

  • Synthesis and Properties of Fluoropyridines: PubChem. 3-Fluoro-5-methylpyridine Compound Summary. (Analogous structure data). Link

  • Recrystallization Strategies: University of Rochester. Solvents for Recrystallization. Link

  • ICH Q3D Elemental Impurities: European Medicines Agency. ICH guideline Q3D on elemental impurities. (Regulatory limits for Pd). Link

Sources

Technical Support Center: Purification of Polar Nitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Development Scientists Topic: Overcoming Challenges in the Purification of Polar Nitrile Compounds

Introduction: The "Polarity Paradox" of Nitriles

Polar nitrile compounds (R-CN) present a unique "polarity paradox" in organic synthesis and purification. While the cyano group is robust, its high dipole moment creates significant challenges during isolation. Small aliphatic nitriles often possess polarity intermediate between standard organic molecules and water-soluble salts, causing them to:

  • Streak or bind irreversibly to normal phase silica gel (due to hydrogen bonding with silanols).

  • Elute in the void volume of standard C18 Reverse Phase (RP) columns.

  • Co-elute with high-boiling polar solvents like DMF or DMSO used in their synthesis.

  • Hydrolyze to amides or carboxylic acids on acidic stationary phases.

This guide provides field-proven workflows to resolve these specific bottlenecks.

Module 1: Chromatography Method Development

Q: My nitrile streaks on silica or elutes with the solvent front. How do I choose the right stationary phase?

A: The "standard" Normal Phase (NP) silica approach often fails for polar nitriles because the analyte competes with the solvent for adsorption sites. You must switch mechanisms based on the compound's LogP (partition coefficient).

Decision Matrix: Stationary Phase Selection

PurificationStrategy Start Crude Polar Nitrile Mixture SolubilityCheck Solubility Check: Soluble in DCM/EtOAc? Start->SolubilityCheck LogPCheck Est. LogP Value? SolubilityCheck->LogPCheck Yes RP_C18 Reverse Phase (C18) (H2O/MeCN) SolubilityCheck->RP_C18 No (Water Soluble) NP_Flash Normal Phase Flash (DCM/MeOH or EtOAc/Hex) LogPCheck->NP_Flash LogP > 1.0 LogPCheck->RP_C18 LogP 0 to 1.0 HILIC HILIC Mode (Silica or Diol column) Mobile Phase: MeCN/H2O LogPCheck->HILIC LogP < 0 (Very Polar) Add_Modifier Add 1% Et3N or NH4OH (Reduces Streaking) NP_Flash->Add_Modifier If Streaking Occurs RP_Aq C18-Aq (Water Wettable) For 100% Aqueous Start RP_C18->RP_Aq Early Elution? PGC Porous Graphitic Carbon (Hypercarb) HILIC->PGC If Poor Retention

Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte polarity and solubility.

Protocol: HILIC (Hydrophilic Interaction Liquid Chromatography)

When your nitrile is too polar for C18 (elutes in void) but too sticky for Normal Phase, HILIC is the solution. It uses a polar stationary phase (bare silica) with a "reversed" solvent system.

  • Column: Bare Silica or Diol-bonded silica.

  • Solvent A (Weak): Acetonitrile (MeCN).[1]

  • Solvent B (Strong): Water (often with 10mM Ammonium Acetate buffer, pH 5.8).

  • Gradient: Start at 95% MeCN and gradient down to 60% MeCN .

    • Note: Unlike RP, water is the strong solvent here.[2] Increasing water elutes the compound.

  • Sample Loading: Dissolve sample in pure MeCN or 90:10 MeCN:H2O. Do not load in pure water; it will disrupt the water layer on the silica surface and ruin separation.

Protocol: Porous Graphitic Carbon (PGC)

For nitriles that are "slippery" (don't retain on C18) but not suitable for HILIC, PGC (e.g., Hypercarb) offers a unique retention mechanism based on molecular shape and polarizability.

  • Mechanism: Charge-induced dipole interaction.

  • Advantage: Retains polar compounds using standard RP solvents (Water/MeCN), allowing easier evaporation than HILIC buffers.

Module 2: Workup & Isolation (The DMF/DMSO Problem)

Q: I synthesized my nitrile in DMF/DMSO. How do I remove the solvent without losing my polar product?

A: High-boiling polar solvents act as "phase transfer agents," dragging your product into the aqueous layer during extraction. Standard rotary evaporation is inefficient and risks thermal degradation.

Quantitative Guide: Solvent Removal Strategies
MethodBest ForProtocol Summary
The "5x Wash" Lipophilic Nitriles (LogP > 1)Dilute reaction 1:10 with water. Extract into EtOAc.[3] Wash organic layer 5 times with water.[3][4]
LiCl Extraction Moderately Polar NitrilesWash organic layer with 5% Aqueous LiCl . The salt "salts out" the organic product while breaking emulsions.
Lyophilization Water-Soluble NitrilesDilute reaction with water/t-Butanol (4:1), freeze, and sublime the solvents. Removes DMSO/DMF effectively.
Azeotroping Heat-Stable NitrilesAdd Heptane or Toluene to the DMF mixture.[3] Rotovap. The azeotrope lowers the effective boiling point.
Workflow: The "LiCl" Extraction Protocol

This is the gold standard for removing DMF from moderately polar nitriles.

WorkupWorkflow Step1 Reaction Mixture (DMF + Product) Step2 Dilute 1:10 with Water Add EtOAc or Ether Step1->Step2 Step3 Phase Separation (Discard Aqueous) Step2->Step3 Step4 Wash Organic Layer 3x with 5% LiCl (aq) Step3->Step4 Step5 Final Wash 1x Brine Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6

Figure 2: Optimized extraction workflow for removing dipolar aprotic solvents (DMF/DMSO).

Module 3: Detection (The "Invisible" Analyte)

Q: My aliphatic nitrile has no UV chromophore. How do I see it during purification?

A: Aliphatic nitriles are UV-inactive. Relying on 254 nm UV will result in lost fractions.

Recommended Detection Methods:

  • ELSD (Evaporative Light Scattering Detector): The most universal method. Detects any non-volatile compound.

  • Mass Spectrometry (MS): Run in ESI+ mode . Nitriles often form

    
     or 
    
    
    
    adducts.
    • Tip: If using MeCN mobile phase, look for

      
       adducts common with nitriles.
      

TLC Stain Guide for Nitriles If automated detection is unavailable, use these stains.

StainPreparationMechanismSuitability
Iodine Chamber Iodine crystals + SilicaReversible adsorptionGeneral. Best "first pass" check. Non-destructive.
KMnO4 (Basic) 1.5g KMnO4, 10g K2CO3, 1.25mL NaOH, 200mL H2OOxidationGood. Detects oxidizable impurities/alkenes often present.
CAM (Hanessian's) Cerium Ammonium MolybdateComplexationExcellent. Best for polar, non-UV active compounds. Heats to dark blue spots.[5]
Phosphomolybdic Acid (PMA) 10g PMA in 100mL EthanolReductionAlternative. Good for lipids and aliphatic chains.

Module 4: Stability & Troubleshooting

Q: My nitrile is hydrolyzing to an amide during purification. Why?

A: Nitriles are susceptible to hydrolysis under acidic or basic conditions, especially when heated.[6]

  • Cause: Silica gel is naturally slightly acidic (pH 4-5). Prolonged contact on the column can catalyze hydrolysis (

    
    ).
    
  • Solution:

    • Buffer the System: Add 0.1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase to neutralize silica acidity.

    • Switch Stationary Phase: Use Neutral Alumina instead of silica.

    • Speed: Perform a "Flash" filtration rather than a long gradient run.

Q: I see "Ghost Peaks" in my NMR after purification.

A: This is likely trapped solvent.

  • Acetonitrile: Can coordinate to metals or get trapped in the crystal lattice. Dry at high vacuum (>50°C) for 12+ hours.

  • Grease: Polar nitriles often require aggressive extraction, pulling silicone grease into the product. Wash the crude solid with Hexanes (if product is solid) before chromatography.

References

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • TLC Staining Solutions. University of Rochester, Department of Chemistry. Available at: [Link]

  • Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase. Agilent Technologies Application Note. Available at: [Link]

  • Workup for Reactions in DMF or DMSO. University of Rochester, Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: Stabilizing 2-(5-Fluoropyridin-3-YL)acetonitrile During Aqueous Workup

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of 2-(5-Fluoropyridin-3-YL)acetonitrile during experimental workup procedures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to mitigate decomposition and ensure the integrity of this valuable synthetic intermediate.

Introduction: The Stability Challenge

This compound is a key building block in medicinal chemistry. However, its unique chemical structure, featuring a fluorinated pyridine ring and a reactive acetonitrile moiety, presents specific stability challenges during aqueous workup. The primary modes of decomposition are hydrolysis of the nitrile group and potential defluorination of the pyridine ring under inappropriate pH and temperature conditions. Understanding these degradation pathways is critical for maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition of this compound during workup?

A1: The decomposition is primarily driven by two chemical vulnerabilities:

  • Hydrolysis of the Nitrile Group: The acetonitrile functional group is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of the corresponding amide, 2-(5-fluoropyridin-3-yl)acetamide, and subsequently the carboxylic acid, 2-(5-fluoropyridin-3-yl)acetic acid. This is a common degradation pathway for pyridylacetonitrile derivatives.[1]

  • Defluorination of the Pyridine Ring: While the carbon-fluorine bond is generally strong, the electron-deficient nature of the pyridine ring can make the fluorine atom susceptible to nucleophilic substitution, particularly under harsh pH or high-temperature conditions. This would result in the formation of 2-(5-hydroxypyridin-3-yl)acetonitrile.

Q2: I'm observing a significant loss of yield after aqueous workup. What is the most likely reason?

A2: Significant yield loss is most often attributed to the hydrolysis of the nitrile group. This reaction is catalyzed by the presence of strong acids or bases in your aqueous wash solutions. Even seemingly mild conditions can lead to partial hydrolysis if exposure time is prolonged.

Q3: My final product is showing unexpected peaks in the NMR/LC-MS analysis. What could these be?

A3: The unexpected peaks are likely the hydrolysis byproducts mentioned in A1: 2-(5-fluoropyridin-3-yl)acetamide and 2-(5-fluoropyridin-3-yl)acetic acid. Depending on the workup conditions, you might also see evidence of defluorination.

Q4: Can I use a strong base like sodium hydroxide to neutralize an acidic reaction mixture?

A4: It is strongly discouraged. The use of strong bases like NaOH or KOH, even in dilute solutions, can significantly accelerate the hydrolysis of the nitrile group.[1][2] It is crucial to use a mild base for neutralization.

Troubleshooting Guide: A Symptom-Based Approach

This guide provides actionable solutions to common problems encountered during the workup of this compound.

Symptom Probable Cause Recommended Solution
Low final product yield after extraction. Hydrolysis of the nitrile group due to extreme pH.Maintain a neutral to slightly basic pH (7-8) during the aqueous wash. Use saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of strong bases.
Product discoloration (e.g., yellowing or browning). Potential side reactions or oxidation, possibly accelerated by heat or prolonged exposure to acidic/basic conditions.Perform the workup at a reduced temperature (0-5 °C) using an ice bath. Minimize the time the compound is in contact with the aqueous phase.
Presence of a water-soluble impurity that is difficult to remove. Formation of the carboxylic acid byproduct, which has higher water solubility.After initial extraction with a standard organic solvent (e.g., ethyl acetate, dichloromethane), consider a back-extraction of the combined organic layers with a very dilute, cold acid solution to remove any basic impurities, followed by another wash with brine. However, be cautious with pH to avoid protonating and losing your desired product to the aqueous layer.
Inconsistent results between batches. Variations in workup parameters such as temperature, pH, and extraction time.Standardize your workup protocol. Use a pH meter or pH paper to carefully monitor the pH of the aqueous layer during neutralization and washes. Maintain a consistent temperature for all extractions.

Optimized Workup Protocols

To minimize decomposition, the following protocols are recommended. The choice between them depends on the nature of the preceding reaction mixture.

Protocol 1: Standard Mild Basic Workup

This is the most generally applicable protocol for reactions that finish under acidic or neutral conditions.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly and carefully add the reaction mixture to a stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH of the aqueous layer to ensure it is between 7 and 8.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic extracts and wash once with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Protocol 2: Workup for Reactions in Water-Miscible Solvents (e.g., Acetonitrile, THF)
  • Solvent Removal: If possible, remove the bulk of the water-miscible solvent under reduced pressure before proceeding with the aqueous workup.[3] This will improve extraction efficiency.

  • Follow Protocol 1: After solvent removal, proceed with the steps outlined in Protocol 1.

Visualizing the Process

Potential Decomposition Pathways

main This compound amide 2-(5-Fluoropyridin-3-YL)acetamide main->amide  Hydrolysis (Acid/Base) hydroxy 2-(5-Hydroxypyridin-3-YL)acetonitrile main->hydroxy  Defluorination (Harsh Conditions) acid 2-(5-Fluoropyridin-3-YL)acetic acid amide->acid  Further Hydrolysis

Caption: Key decomposition pathways for this compound.

Recommended Workup Workflow

start Reaction Mixture cool Cool to 0-5 °C start->cool quench Quench with cold sat. NaHCO₃ (pH 7-8) cool->quench extract Extract with Organic Solvent (x3) quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo (≤40 °C) dry->concentrate product Pure Product concentrate->product

Caption: Optimized workflow for the workup of this compound.

Summary of Critical Parameters

ParameterRecommended ConditionRationale
pH 7.0 - 8.0Minimizes both acid and base-catalyzed hydrolysis of the nitrile group.
Temperature 0 - 5 °CReduces the rate of potential decomposition reactions.
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃)A mild base that avoids the rapid hydrolysis caused by strong bases.
Extraction Solvent Ethyl Acetate or DichloromethaneProvides good solubility for the product while being immiscible with water.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.
Concentration Temperature ≤ 40 °CPrevents thermal degradation of the final product.

By carefully controlling these parameters, researchers can significantly improve the yield and purity of this compound, ensuring the success of their synthetic endeavors.

References

  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • IUPAC. Purification of acetonitrile - tests for impurities. Available at: [Link]

  • National Institutes of Health. Carbon–fluorine bond cleavage mediated by metalloenzymes. Available at: [Link]

  • Google Patents. JP2009280545A - Method for producing pyridine acetonitrile.
  • PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. Available at: [Link]

  • National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • National Institutes of Health. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Available at: [Link]

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available at: [Link]

  • University of Rochester. Workup for Polar and Water-Soluble Solvents. Available at: [Link]

  • RSC Publishing. Carbon–fluorine bond cleavage mediated by metalloenzymes. Available at: [Link]

  • ResearchGate. Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on 2-(5-Fluoropyridin-3-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-(5-Fluoropyridin-3-yl)acetonitrile CAS: 39891-06-0 Application: Pharmaceutical Intermediate (e.g., P-CABs, kinase inhibitors).

Diagnostic Matrix: The Triage

Identify your issue immediately using the symptom-cause correlation table below.

SymptomProbable Solvent CauseMechanistic FailureRecommended Action
Low Conversion (<40%) Protic Solvents (EtOH, MeOH, Water)Anion Solvation: Hydrogen bonding cages the CN⁻ ion, reducing nucleophilicity.Switch to DMSO or DMF (Polar Aprotic).[1]
"Sticky Tar" / Black Oil High-Temp DMF (>100°C)Thermal Decomposition: DMF decomposes to dimethylamine, causing side reactions/polymerization.Limit Temp to <60°C or switch to Acetonitrile with PTC.
Amide/Acid Impurity Wet Solvent / High Water %Hydrolysis: Nitrile hydrolyzes to amide (

) under basic aqueous conditions.
Use anhydrous solvents or strict pH control (Keep pH < 10).
Insoluble Reagents Non-polar (Toluene, DCM)Phase Separation: Inorganic cyanide (NaCN) is insoluble in organic phase.Add Phase Transfer Catalyst (TBAB/18-Crown-6).

Deep Dive: Solvent Mechanics & Causality

The "Naked Anion" Effect (Polar Aprotic Solvents)

In the synthesis of this compound via nucleophilic substitution (SN2) of 3-(chloromethyl)-5-fluoropyridine, the choice of solvent dictates the energy barrier of the transition state.

  • DMSO/DMF: These solvents solvate cations (Na⁺/K⁺) effectively via their oxygen lone pairs but cannot hydrogen-bond with the cyanide anion (CN⁻). This leaves the CN⁻ "naked" and highly reactive, increasing the rate constant (

    
    ) by orders of magnitude compared to alcohols.
    
  • The Risk: The high reactivity can lead to "runaway" exotherms. On a multi-gram scale, this requires slow addition of the substrate to the cyanide solution.

The "Solvation Cage" (Protic Solvents)

In Ethanol or Water, the solvent forms a hydrogen-bond network around the CN⁻ ion. The nucleophile must shed this "solvent cage" before it can attack the electrophilic carbon. This significantly raises the activation energy (


), often requiring higher temperatures that degrade the sensitive pyridine ring.
Visualization: Reaction Mechanism & Solvent Interaction

The following diagram illustrates the SN2 pathway and how solvent shells impede or assist the cyanide attack.

SolventMechanism Substrate 3-(chloromethyl)- 5-fluoropyridine TS_Fast Transition State (Low Barrier) Substrate->TS_Fast + CN⁻ (Fast) TS_Slow Transition State (High Barrier) Substrate->TS_Slow + CN⁻ (Slow) CN_Naked CN⁻ (Naked) [DMSO/DMF] CN_Naked->TS_Fast CN_Caged CN⁻ (Solvated) [EtOH/H₂O] CN_Caged->TS_Slow Desolvation Energy Required Product 2-(5-fluoropyridin- 3-yl)acetonitrile TS_Fast->Product Rapid Conversion TS_Slow->Product Slow/Side Rxns

Caption: Comparison of "Naked" vs. "Caged" cyanide nucleophiles. DMSO (Green path) lowers activation energy; Protic solvents (Red path) impede reaction.

Troubleshooting Protocols

Issue A: Separation of DMSO (The "Workup Nightmare")

Problem: DMSO has a high boiling point (189°C) and is difficult to remove without distilling the product (which may decompose). Solution: The "Flooding" Method.

  • Cool reaction mixture to room temperature.

  • Pour the reaction mass slowly into 10 volumes of ice-cold brine (saturated NaCl) .

    • Why? DMSO is infinitely miscible with water. The high ionic strength of brine forces the organic product out of the aqueous phase ("salting out").

  • Extract with Ethyl Acetate (EtOAc) or MTBE (3x).

  • Wash combined organics with water (2x) to remove residual DMSO.

    • Check: Use TLC; DMSO often appears as a streak at the baseline.

Issue B: Hydrolysis to Amide (2-(5-fluoropyridin-3-yl)acetamide)

Problem: Appearance of a new spot on TLC (more polar than product) or mass spec peak M+18. Root Cause: Basic hydrolysis of the nitrile group. Protocol:

  • Dry Reagents: Dry NaCN/KCN in a vacuum oven at 110°C overnight before use.

  • Solvent Drying: Store DMF/DMSO over activated 4Å molecular sieves.

  • Quench: Do not quench with strong base. Quench with saturated NH₄Cl (slightly acidic/buffered) to neutralize residual cyanide without hydrolyzing the nitrile.

Validated Experimental Protocols

Method 1: High-Throughput (DMSO Route)

Best for: Small scale (<10g), rapid optimization, high yield.

  • Setup: Flame-dried round-bottom flask, N₂ atmosphere.

  • Solvent: Anhydrous DMSO (5 mL per 1 mmol substrate).

  • Reagents:

    • 3-(chloromethyl)-5-fluoropyridine (1.0 equiv)

    • NaCN (1.2 equiv) - Caution: Highly Toxic

  • Procedure:

    • Dissolve NaCN in DMSO at RT (stir for 20 min until mostly dissolved).

    • Add pyridine substrate dropwise (exothermic).

    • Stir at 40–50°C for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3). Product Rf ~0.4.

  • Workup: Pour into ice-brine, extract with EtOAc, dry over MgSO₄, concentrate.

  • Yield Expectation: 85–92%.

Method 2: Scalable "Green" Route (Phase Transfer Catalysis)

Best for: Large scale (>100g), safety (avoids dissolved CN⁻ in DMSO), easier workup.

  • Solvent System: Toluene (Organic) and Water (Aqueous) [1:1 ratio].

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Procedure:

    • Dissolve NaCN (1.5 equiv) in minimal water.

    • Dissolve substrate in Toluene.

    • Combine phases and add TBAB.

    • Reflux (approx. 85°C internal temp) with vigorous stirring (essential for phase mixing).

  • Mechanism: TBAB shuttles CN⁻ from the water layer into the toluene layer where it reacts with the substrate.

  • Yield Expectation: 75–85% (slower reaction, approx. 12–16 hours).

Decision Support Workflow

Use this logic tree to determine the next step in your experiment.

TroubleshootingTree Start Start: Check TLC/LCMS CheckYield Is Conversion > 90%? Start->CheckYield Success Proceed to Workup (Use Brine Wash) CheckYield->Success Yes AnalyzeImpurity Identify Major Impurity CheckYield->AnalyzeImpurity No SM_Left Unreacted SM Only AnalyzeImpurity->SM_Left SM Remains Polar_Spot Polar Spot (Amide) AnalyzeImpurity->Polar_Spot New Polar Peak Baseline_Tar Baseline/Tar AnalyzeImpurity->Baseline_Tar Dark Mixture Action_Heat Increase Temp (max 60°C) or Add Catalyst (KI) SM_Left->Action_Heat Action_Dry Check Water Content Use Anhydrous Solvent Polar_Spot->Action_Dry Action_Cool Reduce Temp Switch Solvent (DMF -> MeCN) Baseline_Tar->Action_Cool

Caption: Step-by-step decision tree for optimizing reaction yield and purity.

References

  • Fluorochem. (2024).[2] Safety Data Sheet: this compound. Retrieved from

  • Takeda Pharmaceutical Company. (2008). Process for production of pyridine derivatives. WO Patent 2008/032863. (Describes cyanation conditions for similar fluoropyridines).
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on SN2 solvent shell mechanisms).
  • BenchChem Technical Support. (2025). Solvent effects on the reactivity of 5-Chloro-2-fluoropyridin-3-amine. Retrieved from

  • Clark, J. (2015).[3] Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from

Sources

Technical Support Center: Cyanide Waste Management in Acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers handling cyanide waste streams generated during organic synthesis (specifically acetonitrile contexts). It prioritizes safety, chemical compatibility, and regulatory compliance.

Introduction: The "Zero-Error" Mandate

Handling cyanide (CN⁻) within an acetonitrile (CH₃CN) matrix presents a "double-hazard" scenario often underestimated in standard protocols.

  • The Acute Hazard: Free cyanide evolves into Hydrogen Cyanide (HCN) gas at pH < 10.5.

  • The Matrix Hazard: Acetonitrile is an organic solvent. Treating it with strong oxidizers (like high-concentration peroxide) can trigger explosive exothermic runaways. Furthermore, chlorinating acetonitrile-rich waste can generate chloroacetonitriles or cyanogen chloride (CNCl) , both of which are volatile lachrymators more toxic than the original waste.

Core Directive: This guide applies strictly to the aqueous waste streams generated during synthesis (e.g., aqueous extraction layers).

CRITICAL WARNING: NEVER attempt to chemically neutralize pure acetonitrile solvent waste containing cyanide in the laboratory. High organic load + Oxidizers = Explosion Risk. Segregate the organic layer for commercial incineration.

Module 1: Waste Triage & Segregation

Q: I have a biphasic mixture (Acetonitrile/Water) containing cyanide. How do I process it?

A: You must separate the phases before treatment. Chemical destruction is only safe for the aqueous phase.

The Segregation Protocol:

  • Phase Separation: Use a separatory funnel to isolate the aqueous layer (containing inorganic salts and free CN⁻) from the organic acetonitrile layer.

  • Organic Layer (Acetonitrile):

    • Test for peroxides.

    • Label as "Flammable Organic Waste + Toxic (Cyanide Contaminated)."

    • Action: Do NOT treat. Ship for commercial incineration.

  • Aqueous Layer:

    • This contains the bulk of unreacted sodium/potassium cyanide.

    • Action: Proceed to Module 2 for chemical neutralization.

Module 2: Chemical Neutralization (Aqueous Phase Only)

Q: What is the safest method to destroy cyanide in the aqueous washings?

A: The Alkaline Chlorination method is the industry standard, but it requires strict pH control to prevent the formation of Cyanogen Chloride (CNCl).

The Mechanism: The destruction occurs in two stages.[1][2] You must allow the first stage to complete before pushing to the second.

CyanideDestruction CN Free Cyanide (CN-) Intermediate Cyanogen Chloride (CNCl) *HIGHLY TOXIC GAS* CN->Intermediate Stage 1: Oxidation Bleach + NaOCl (Bleach) Bleach->Intermediate Cyanate Cyanate (CNO-) *Less Toxic* Intermediate->Cyanate Hydrolysis (pH > 11.5) CRITICAL STEP Final CO2 + N2 (Harmless Gases) Cyanate->Final Stage 2: Further Oxidation

Figure 1: The Alkaline Chlorination Pathway. Note that low pH at the Intermediate stage releases CNCl gas.

Protocol: Alkaline Chlorination (Bleach Method)
ParameterSpecificationReason
Reagent Sodium Hypochlorite (10-15% NaOCl)Standard oxidant.
pH Target > 11.5 (Maintain throughout)Prevents HCN (< pH 10) and CNCl (< pH 11).
Temperature < 50°CReaction is exothermic; prevents volatilization.
Duration > 60 MinutesEnsures complete oxidation of intermediate cyanates.

Step-by-Step Execution:

  • pH Adjustment: Measure the pH of the aqueous waste. Slowly add 50% NaOH until pH is stable at 12 .

  • Dilution: If the waste smells strongly of acetonitrile, dilute 1:1 with water to reduce organic concentration (minimizes chloro-organic byproducts).

  • Oxidant Addition:

    • Slowly add NaOCl solution while stirring.

    • Observation: A temperature rise indicates oxidation is occurring.

    • WARNING: If the solution bubbles vigorously or smells like "tear gas" (pungent/irritating), STOP . You are generating CNCl. Add more NaOH immediately.

  • Residence Time: Allow the mixture to stir for 60 minutes (or overnight in a fume hood).

  • Verification: Proceed to Module 3.

Module 3: Troubleshooting & Interference

Q: The solution turned blue/green after adding bleach. What happened?

A: This indicates the presence of transition metals (Nickel, Copper, Iron) forming stable cyanide complexes (e.g., Ferrocyanides).

  • The Issue: Alkaline chlorination destroys free cyanide but struggles with complexed cyanide (Iron-CN bonds are very strong).

  • The Fix: If the waste contains metal catalysts, you cannot treat this in a standard lab sink. Label as "Heavy Metal Cyanide Waste" and dispose of via hazardous waste contractors.

Q: I smell a "swimming pool" odor mixed with a sharp, biting smell.

A: EVACUATE THE AREA IMMEDIATELY.

  • Diagnosis: This is likely Cyanogen Chloride (CNCl) .[2]

  • Cause: The pH dropped below 11 during the addition of bleach.[1]

  • Remedy: Once safe (using proper respiratory protection or after ventilation), add solid NaOH pellets to the vessel to drive the pH back up to 12. This hydrolyzes the CNCl into cyanate.[1]

Module 4: Validation (The "Trust" Factor)

Q: How do I prove the cyanide is gone before disposal?

A: Use the Prussian Blue Test for qualitative verification. It is a self-validating colorimetric test.

The Prussian Blue Protocol:

  • Take 1 mL of the treated waste.

  • CRITICAL: The test requires acidic conditions, but your waste is basic. You must acidify carefully in a fume hood.

  • Add 2 drops of 10% Ferrous Sulfate (

    
    ).
    
  • Add 2 drops of 10% Ferric Chloride (

    
    ).
    
  • Acidify by adding 6M HCl dropwise until pH < 2.

Result Interpretation:

ObservationConclusionAction
Bright Blue Precipitate POSITIVE (CN⁻ present)Treatment Failed. Re-adjust pH to 12 and add more bleach.
Green/Yellow Solution NEGATIVE (CN⁻ absent)Treatment Successful. Neutralize pH to 7 and drain (if local regulations permit).

References

  • U.S. EPA. (1994). S.A.R.A. Title III Section 313 Reporting Guidance for Food Processors. (See Section on Cyanide Treatment via Alkaline Chlorination). Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 7: Management of Waste). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed).[1] Longman Scientific & Technical. (Standard reference for Prussian Blue test mechanism).

  • Princeton University EHS. Cyanide Waste Disposal Guidelines. (Confirming pH limits for CNCl prevention). Link

  • M. Kitis et al. (2005).[3] Destruction of Cyanide by Hydrogen Peroxide in Gold Mine Process Solutions. Minerals Engineering. (Reference for alternative H2O2 mechanisms and copper catalysis). Link

Sources

Technical Support Center: Process Optimization for Scaling Up 2-(5-Fluoropyridin-3-YL)acetonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(5-Fluoropyridin-3-YL)acetonitrile. This molecule is a critical building block in the development of various pharmaceutical agents. Its efficient and robust production is paramount for advancing drug discovery and development programs. However, transitioning from laboratory-scale synthesis to large-scale production presents a unique set of challenges, from ensuring reaction consistency and safety to controlling impurity profiles.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the process optimization and troubleshooting of this synthesis. By explaining the causality behind experimental choices and grounding protocols in scientific principles, this document serves as an authoritative resource to help you navigate the complexities of scaling up production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of this compound synthesis.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable route is the nucleophilic aromatic substitution (SNAr) reaction, specifically a cyanation, of a suitable 3-halo-5-fluoropyridine precursor, such as 3-bromo-5-fluoropyridine or 3-chloro-5-fluoropyridine. This reaction is typically performed using an alkali metal cyanide (e.g., sodium or potassium cyanide) in a polar aprotic solvent. The use of a phase-transfer catalyst is often essential for achieving high yields and reasonable reaction times, especially in biphasic systems.[1][2][3]

Q2: Why is a phase-transfer catalyst (PTC) recommended for this cyanation?

A2: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is crucial for overcoming the mutual insolubility of the reactants.[1] The organic-soluble halopyridine and the water-soluble (or sparingly soluble) cyanide salt reside in different phases. The PTC facilitates the transport of the cyanide anion (CN⁻) from the aqueous or solid phase into the organic phase where the reaction occurs, thereby dramatically increasing the reaction rate and overall yield.[2][3]

Q3: What are the primary safety concerns when performing a cyanation reaction at scale?

A3: The paramount safety concern is the potential generation of highly toxic hydrogen cyanide (HCN) gas.[4][5] This can occur if the cyanide salt is exposed to acidic conditions. It is imperative to maintain basic or neutral conditions throughout the reaction and work-up. All operations involving cyanide salts must be conducted in a well-ventilated fume hood or a contained system, with continuous HCN monitoring.[4] A detailed emergency response plan, including the availability of a cyanide antidote kit, must be in place before commencing any work.[4][5]

Q4: What are the most common impurities I should expect?

A4: Common impurities can arise from the starting materials or side reactions. These may include:

  • Unreacted 3-halo-5-fluoropyridine: Due to incomplete conversion.

  • 5-Fluoronicotinic acid or its amide: Formed by hydrolysis of the nitrile group during work-up or if water is not adequately controlled during the reaction.

  • Hydroxy-de-halogenation product (5-fluoro-3-hydroxypyridine): Can form if the reaction is run at excessively high temperatures or for prolonged times in the presence of water.

  • Impurities from the starting halide: For instance, isomers or related halogenated pyridines present in the raw material.[6]

Q5: Is continuous flow chemistry a viable option for this process?

A5: Yes, continuous flow chemistry is an excellent option for scaling up cyanation reactions.[7][8] It offers significant safety advantages by minimizing the volume of hazardous reaction mixture at any given time.[7][8] Flow reactors also provide superior mixing and heat transfer, which can lead to better control over the reaction, potentially improving yield and selectivity while reducing reaction times.[7]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Guide 1: Low or Stalled Reaction Conversion

Symptom: In-process control (IPC) analysis (e.g., HPLC, TLC) shows a significant amount of unreacted 3-halo-5-fluoropyridine even after the expected reaction time.

Probable Cause Diagnostic Check Recommended Solution & Rationale
Ineffective Phase-Transfer Catalysis Verify the integrity and purity of the PTC. Check for catalyst poisoning (e.g., by acidic impurities).Add a fresh charge of PTC (5-10 mol%). If the reaction restarts, the original PTC was inactive. Ensure starting materials are free of acidic contaminants that can neutralize the catalyst's effectiveness.
Low Reaction Temperature Measure the internal reaction temperature accurately.Gradually increase the reaction temperature in 5-10 °C increments. The SNAr reaction on an electron-deficient ring like fluoropyridine is activated by heat, but excessive temperatures (>120 °C) can lead to side products.
Insufficient Cyanide Source Review the stoichiometry. Analyze the cyanide salt for purity and moisture content.Use a slight excess (1.1-1.3 equivalents) of the cyanide source. Ensure the cyanide salt is finely powdered and dry to maximize its reactive surface area.
Poor Mixing/Agitation Visually inspect the reaction mixture. In a biphasic system, ensure there is vigorous agitation to create a large interfacial area.Increase the agitation speed. For scale-up, ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to ensure efficient mixing of the different phases.
Solvent Issues Confirm the solvent is dry (for anhydrous reactions) and appropriate for the reaction.Use a polar aprotic solvent like DMSO, DMF, or acetonitrile, which helps to solvate the cyanide salt and accelerate the reaction. Ensure the solvent is of sufficient purity.
Guide 2: Formation of Significant Impurities

Symptom: HPLC analysis shows one or more significant impurity peaks (e.g., >1%) in the crude reaction mixture.

Impurity Observed Probable Cause Recommended Solution & Rationale
Hydrolysis Product (5-Fluoronicotinamide/Acid) Presence of excess water and/or harsh (high pH, high temp) work-up conditions.Ensure anhydrous reaction conditions if possible. During work-up, use a buffered aqueous solution or perform the quench at a lower temperature to minimize nitrile hydrolysis. The nitrile group is susceptible to hydrolysis, especially under strong basic or acidic conditions combined with heat.
5-Fluoro-3-hydroxypyridine Excessively high reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction to stop it once the starting material is consumed. This side reaction is a competitive nucleophilic substitution by hydroxide ions, which can be present in small amounts or generated in situ.
Dark-colored/Tarry Mixture Reaction overheating, leading to polymerization or decomposition of the pyridine ring or solvent.Improve temperature control. Ensure the exotherm is managed during reagent addition. Consider adding the cyanide source portion-wise to control the reaction rate and heat generation.

Part 3: Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative Example)

Reaction: 3-Bromo-5-fluoropyridine to this compound

Materials:

  • 3-Bromo-5-fluoropyridine (1 equiv)

  • Sodium Cyanide (NaCN) (1.2 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.1 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Reagent Charging: Charge the flask with 3-bromo-5-fluoropyridine, sodium cyanide, and TBAB. Safety Precaution: Handle NaCN with extreme care in a fume hood, avoiding any contact with acids.

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Reaction Execution: Heat the stirred mixture to 80-90 °C.

  • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by TLC or HPLC. To sample, carefully take a small aliquot, quench it into a vial containing a dilute solution of bleach and ethyl acetate, shake well, and spot the organic layer on a TLC plate.

  • Work-up: Once the starting material is consumed (<1% by HPLC), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a stirred vessel containing cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) three times.

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization to yield the final product.

Part 4: Visualization & Workflows

General Synthesis Workflow

This diagram outlines the critical steps from raw materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Raw Material QC (Halopyridine, NaCN, PTC) P2 Reactor Setup (Inert Atmosphere) P1->P2 R1 Charge Reactants & Solvent P2->R1 R2 Heat to 80-90 °C R1->R2 R3 IPC Monitoring (HPLC/TLC) R2->R3 R3->R2 Continue Heating W1 Cool & Quench (in Water) R3->W1 Reaction Complete W2 Solvent Extraction W1->W2 W3 Wash & Dry W2->W3 W4 Solvent Concentration W3->W4 PU1 Crude Product W4->PU1 PU2 Recrystallization or Column Chromatography PU1->PU2 PU3 Final Product QC PU2->PU3 G start_node Low Conversion Detected (via IPC) d_temp Is Temp Correct? start_node->d_temp Check First decision_node decision_node action_node action_node end_node end_node a_temp_adjust Adjust Temperature Re-check IPC d_temp->a_temp_adjust No d_ptc PTC Issue? d_temp->d_ptc Yes end_resolve Process Optimized a_temp_adjust->end_resolve Problem Solved a_temp_adjust->d_ptc a_ptc_add Add Fresh PTC (5-10 mol%) Re-check IPC d_ptc->a_ptc_add Possible d_reagents Reagent Stoichiometry /Purity Issue? d_ptc->d_reagents Unlikely a_ptc_add->end_resolve Problem Solved a_ptc_add->d_reagents a_reagent_check Re-evaluate Stoichiometry Use Pure, Dry NaCN d_reagents->a_reagent_check Yes end_escalate Escalate to Senior Chemist d_reagents->end_escalate No a_reagent_check->end_escalate

Caption: Decision tree for troubleshooting low yield.

References

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of pyridine-3-acetonitrile. PrepChem.com. Available at: [Link]

  • Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.
  • Preparation method of fluoropyridine compounds. Google Patents.
  • Method for producing pyridine acetonitrile. Google Patents.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Available at: [Link]

  • Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC - NIH. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Available at: [Link]

  • Cyanation reaction safety. YouTube. Available at: [Link]

  • Lab Safety Guideline: Cyanide. Harvard University. Available at: [Link]

  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Nankai University. Available at: [Link]

  • KOtBu-Mediated Annulation of Acetonitrile with Aldehyde: Synthesis of Substituted Dihydropyridin-2(1H)-ones, Pyridin-2(1H)-ones, and Thiopyridin-2(1H). ResearchGate. Available at: [Link]

  • A newly designed process for the production of acetonitrile from renewable sources. AIDIC. Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]

  • PTC Cyanation. PTC Organics, Inc. Available at: [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. Available at: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. Available at: [Link]

  • A process for producing acetonitrile and vinyl cyanide comprising contacting a mixture cont. EPO. Available at: [Link]

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar. Available at: [Link]

  • C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters - ACS Publications. Available at: [Link]

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Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 2-(5-Fluoropyridin-3-YL)acetonitrile by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for 2-(5-Fluoropyridin-3-YL)acetonitrile, a compound of interest in medicinal chemistry. We will explore the theoretical basis for its NMR spectrum, present a detailed experimental protocol for data acquisition, and compare these findings with established literature values to provide a definitive structural elucidation.

The Critical Role of Structural Verification

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In drug development, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and metabolism. NMR spectroscopy stands as a paramount analytical technique, offering unparalleled insight into molecular architecture through the probing of atomic nuclei in a magnetic field.

Deconstructing the Structure: An NMR Perspective

The structure of this compound presents a distinct set of NMR-active nuclei whose chemical environments and interactions provide a unique spectral fingerprint.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals for the aromatic protons on the pyridine ring and one signal for the methylene (-CH₂) protons.

  • Aromatic Region (δ 7.0-9.0 ppm): The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nitrogen atom and the fluorine substituent. Aromatic protons generally appear in the downfield region of the spectrum[1][2]. The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

  • Methylene Protons (δ 3.5-4.5 ppm): The -CH₂- group, being adjacent to both the aromatic ring and the electron-withdrawing nitrile group, is expected to resonate downfield from typical aliphatic protons[1].

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons (δ 110-165 ppm): The pyridine ring carbons will appear in this region. The carbon directly attached to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while other carbons will show smaller, long-range couplings.

  • Methylene Carbon (δ 20-30 ppm): The -CH₂- carbon is expected in this range.

  • Nitrile Carbon (δ 115-125 ppm): The cyano group carbon typically appears in this region of the spectrum[3][4].

Fluorine-Proton and Fluorine-Carbon Coupling: A key feature for confirming the structure is the observation of through-bond J-coupling between the fluorine atom and nearby protons and carbons. These coupling constants are highly dependent on the number of intervening bonds and their spatial arrangement[5][6][7].

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust methodology for acquiring high-quality NMR data for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_experiments NMR Experiments cluster_proc Data Processing & Analysis start Weigh ~10-20 mg of This compound dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place sample in a 400 MHz (or higher) NMR spectrometer transfer->instrument tune Tune and shim the probe instrument->tune H1 ¹H NMR tune->H1 C13 ¹³C{¹H} NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC process Apply Fourier transform, phase correction, and baseline correction HSQC->process integrate Integrate ¹H NMR signals process->integrate analyze Analyze chemical shifts, coupling constants, and correlations integrate->analyze confirm Confirm structure analyze->confirm

Figure 2: Experimental workflow for NMR analysis.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Given the polarity of the molecule, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate choices[8][9]. The choice of solvent can influence chemical shifts, so consistency is key when comparing data[10].

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

Comparative Analysis: Aligning Theory with Observation

The following tables present the expected NMR data for this compound, based on established chemical shift ranges and coupling constant patterns from analogous structures. This serves as a benchmark for the comparison and validation of experimentally obtained data.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H28.5 - 8.7d³J(H2,F5) ≈ 2-3 Hz
H47.7 - 7.9dd³J(H4,H6) ≈ 2-3 Hz, ⁴J(H4,F5) ≈ 6-9 Hz
H68.3 - 8.5m
-CH₂-3.8 - 4.0s

Note: The multiplicity of H6 may be a complex multiplet due to coupling with H2, H4, and F5.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹JCF (Hz)
C2148 - 152
C3135 - 139
C4123 - 127
C5158 - 162 (d)~240-260
C6140 - 144
-CH₂-20 - 25
-CN116 - 119
Interpreting the Data: A Step-by-Step Confirmation
  • ¹H NMR Analysis:

    • Confirm the presence of three distinct signals in the aromatic region and one singlet for the methylene group.

    • The integration of these signals should correspond to a 1:1:1:2 ratio.

    • Analyze the splitting patterns. The doublet for H2 will confirm its coupling to the fluorine. The doublet of doublets for H4 will show its coupling to both H6 and the fluorine. The multiplet for H6 will be consistent with its coupling environment. The singlet for the methylene protons indicates no adjacent protons.

  • ¹³C NMR Analysis:

    • Identify the six aromatic carbon signals and the two aliphatic/nitrile signals.

    • The most downfield aromatic signal, appearing as a doublet with a large coupling constant ( > 200 Hz), is characteristic of the carbon directly bonded to fluorine (C5)[11]. This is a definitive confirmation of the fluorine's position.

    • Other carbons in the pyridine ring may exhibit smaller, long-range couplings to fluorine.

  • 2D NMR Analysis:

    • In the COSY spectrum, cross-peaks between H4 and H6 would confirm their through-bond connectivity.

    • The HSQC spectrum will provide direct correlations between each proton and its attached carbon, allowing for unambiguous assignment of the carbon signals. For example, the proton signal at ~3.9 ppm will correlate with the carbon signal at ~22 ppm, confirming the -CH₂- group.

Conclusion: An Unambiguous Structural Assignment

By systematically acquiring and analyzing a suite of NMR experiments (¹H, ¹³C, COSY, and HSQC), a comprehensive and self-validating dataset can be generated. The congruence of the observed chemical shifts, integration values, and coupling patterns (especially the characteristic C-F and H-F couplings) with the predicted values provides unequivocal evidence for the structure of this compound. This rigorous approach to structural elucidation is indispensable for ensuring the quality and reliability of chemical research and development.

References

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • NMRS.io. 1H | acetonitrile-d3 | NMR Chemical Shifts. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

  • Miceli, R., Helmling, C., Schwalbe, H., & Fürtig, B. (2014). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • NMRS.io. 13C | acetonitrile-d3 | NMR Chemical Shifts. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. Retrieved from [Link]

  • American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Data. (2020, February 14). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • CP Lab Safety. NMR Solvents. Retrieved from [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

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A Comparative Guide to HPLC Purity Analysis of Synthesized 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 2-(5-Fluoropyridin-3-YL)acetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity on the efficacy and safety of final drug products, this document details and contrasts two robust Reversed-Phase (RP-HPLC) methods: a rapid isocratic method for quality control (QC) and a high-resolution gradient method for comprehensive impurity profiling. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, comparative performance data, and the scientific rationale behind the methodological choices, all grounded in authoritative pharmacopeial standards.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound is a fluorinated pyridine derivative whose structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1] The purity of such an intermediate is paramount, as impurities—whether they are unreacted starting materials, by-products, or degradation products—can carry over into the final Active Pharmaceutical Ingredient (API), potentially altering its pharmacological and toxicological profile.[2]

Therefore, a robust and reliable analytical method to accurately quantify the purity of this compound is not merely a quality control checkpoint but a foundational requirement for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide will compare two distinct RP-HPLC methods, validated according to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5]

Part 1: Foundational Principles of Method Development

The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte and the analytical objective. This compound is a moderately polar aromatic compound, making it an ideal candidate for Reversed-Phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[6]

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is the workhorse of RP-HPLC and serves as the foundation for both methods discussed.[6] This stationary phase provides a strong hydrophobic interaction mechanism necessary for retaining the aromatic pyridine ring. The choice of a modern, end-capped, high-purity silica column is crucial to minimize peak tailing, a common issue with basic compounds like pyridines due to interactions with residual silanols on the silica surface.

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier, most commonly acetonitrile or methanol.[7] Acetonitrile is often preferred for its lower viscosity and superior UV transparency.[8] The pH of the aqueous phase is a critical parameter. For a pyridine derivative, maintaining a slightly acidic pH (e.g., pH 2-4) ensures the pyridine nitrogen is protonated, leading to improved peak shape and consistent retention. A phosphate buffer is a common and robust choice for controlling mobile phase pH.[9]

  • Detection: The aromatic nature of this compound allows for sensitive detection using a UV-Vis detector. A wavelength of approximately 254 nm is generally effective for pyridine-containing compounds, providing a good response for the main analyte and potential aromatic impurities.[10]

Part 2: Comparative Analysis of HPLC Methodologies

The optimal HPLC method represents a trade-off between speed, resolution, and sensitivity. Here, we compare an isocratic method tailored for high-throughput QC and a gradient method designed for in-depth impurity analysis.

Method A: Rapid Isocratic Elution for Quality Control (QC)

Objective: To provide a fast and reliable purity assessment for routine in-process control and final product release where known impurities are monitored.

Causality Behind Choices: An isocratic method, which uses a constant mobile phase composition, is inherently simpler, more robust, and offers shorter run times with faster column re-equilibration.[5] The mobile phase composition is optimized to elute the main peak with a good peak shape and a reasonable retention time (typically 3-5 minutes), while providing sufficient resolution from any known, fast-eluting impurities.

Method B: High-Resolution Gradient Elution for Impurity Profiling

Objective: To separate, detect, and quantify a wide range of potential impurities, including those with significantly different polarities from the main compound, which may be present at trace levels.

Causality Behind Choices: A gradient elution method, where the proportion of the organic modifier in the mobile phase is increased during the run, is necessary to resolve complex mixtures.[5] The initial low organic strength allows for the retention and separation of more polar impurities, while the increasing organic content effectively elutes late-running, more hydrophobic impurities within a reasonable timeframe. This approach significantly enhances peak capacity and sensitivity for trace impurities that might be obscured by the main peak's tail in an isocratic run.[11]

Part 3: Experimental Protocols & System Suitability

A self-validating system is essential for trustworthy results. Before any sample analysis, the chromatographic system must pass a System Suitability Test (SST) as mandated by pharmacopeial guidelines like USP <621>.[12][13]

Reagents and Materials
  • Acetonitrile (HPLC or UHPLC Plus Grade)[8]

  • Water (HPLC or Milli-Q Grade)

  • Potassium Dihydrogen Phosphate (ACS Grade or higher)

  • Phosphoric Acid (ACS Grade or higher)

  • This compound Reference Standard (Purity ≥99.5%)

  • Synthesized this compound sample lots

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (70:30 v/v).

  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 12.5 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 12.5 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

HPLC Instrumentation and Conditions
ParameterMethod A: Isocratic QCMethod B: Gradient Impurity Profile
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1290 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeC18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.020 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 65% A / 35% BGradient Elution
Gradient Program N/ATime (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector UV at 254 nmUV at 254 nm
Run Time 10 minutes25 minutes
System Suitability Test (SST)

Inject the Working Standard Solution five replicate times and evaluate the following parameters. The system is deemed suitable for use only if these criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.[14]
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.[11]
% RSD of Peak Area ≤ 2.0% for 5 replicatesDemonstrates system precision and reproducibility.[15]

Part 4: Performance Data & Comparison

The following table summarizes the expected performance of the two methods for the analysis of a hypothetical batch of this compound containing two known impurities: Impurity 1 (more polar) and Impurity 2 (less polar).

ParameterMethod A: Isocratic QCMethod B: Gradient Impurity Profile
Retention Time (Main Peak) ~4.5 min~10.2 min
Resolution (Main Peak / Impurity 1) 1.85.5
Resolution (Main Peak / Impurity 2) 2.17.2
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) ~6500~12000
Limit of Quantitation (LOQ) ~0.05%~0.01%
Total Analysis Time (inc. equilibration) ~12 min~28 min

Discussion of Results:

Method A provides adequate resolution for the known impurities with a significantly shorter run time, making it ideal for a high-throughput QC environment.[2] However, its isocratic nature may fail to elute or resolve unknown, more hydrophobic impurities.

Method B demonstrates vastly superior resolving power and a lower limit of quantitation.[14] The gradient allows for the confident separation of a wider array of potential impurities across a broad polarity range, which is essential for method validation, stability studies, and characterizing reference materials.[10] The trade-off is a longer analysis time and greater solvent consumption.

Part 5: Visualizing the Analytical Workflow

A robust analytical workflow ensures consistency from sample receipt to final report generation.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Receive Synthesized Batch Weigh Accurately Weigh Sample & Ref Std Sample->Weigh Dissolve Dissolve & Dilute to Final Concentration Weigh->Dissolve SST Perform System Suitability Test (SST) Dissolve->SST Inject Inject Samples & Standards SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: General workflow for HPLC purity analysis.

Conclusion

The choice between an isocratic and a gradient HPLC method for the purity analysis of this compound is contingent upon the specific analytical goal.

  • For routine quality control where speed and throughput are critical and the impurity profile is well-characterized, the Isocratic Method (A) is the superior choice. It is cost-effective, robust, and provides the necessary data for batch release decisions.

  • For impurity profiling, method validation, stability testing, and the analysis of unknown samples , the Gradient Method (B) is required. Its high resolving power and sensitivity are essential for a comprehensive understanding of the sample's purity and for meeting stringent regulatory expectations for drug development.[16][17]

Ultimately, a well-equipped analytical laboratory will have both types of methods validated and available to support the full lifecycle of the pharmaceutical intermediate, from initial synthesis and characterization to routine manufacturing and quality assurance.

References

  • ResearchGate. (2025).
  • Acta Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Fluorochem. (n.d.). This compound.
  • Nacalai Tesque, Inc. (n.d.).
  • ResearchGate. (2025).
  • US Pharmacopeia (USP). (2022).
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  • HALO Columns. (n.d.).
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  • SciSpace. (2021).
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  • US Pharmacopeia (USP). (2011).
  • Benchchem. (2025). Preparation of 2-Amino-2-(pyridin-3-yl)
  • Asian Journal of Chemistry. (2013).
  • Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Agilent. (n.d.).
  • PubMed Central. (n.d.).
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  • ResearchGate. (2025). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones.
  • YouTube. (2021). 14 Principles of Reversed Phase HPLC.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
  • YouTube. (2024).
  • PMC - NIH. (2020).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

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A Comparative Guide to the Synthetic Routes of 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Fluoropyridin-3-YL)acetonitrile is a key building block in the synthesis of a variety of pharmaceutical compounds, owing to the presence of the fluorine atom which can enhance metabolic stability and binding affinity. The strategic placement of the cyanomethyl group provides a versatile handle for further chemical modifications. This guide provides a comparative analysis of different synthetic strategies for the preparation of this important intermediate. We will delve into two primary, distinct routes, evaluating them based on factors such as starting material availability, reaction complexity, overall yield, and scalability. Detailed experimental protocols for each pathway are provided to ensure reproducibility and facilitate informed decisions in a research and development setting.

Overview of Synthetic Strategies

Two principal synthetic routes to this compound have been identified and will be discussed in detail:

  • Route A: Multi-step Synthesis from 5-Fluoronicotinic Acid. This linear approach involves the functional group manipulation of a commercially available starting material.

  • Route B: Palladium-Catalyzed Cyanomethylation of 3-Bromo-5-fluoropyridine. This modern, one-pot approach utilizes a cross-coupling reaction to directly install the cyanomethyl moiety.

The following sections will provide a detailed breakdown of each route, including a step-by-step protocol and a discussion of the underlying chemical principles.

Route A: Multi-step Synthesis from 5-Fluoronicotinic Acid

This classical, linear synthesis begins with the readily available and relatively inexpensive 5-fluoronicotinic acid. The strategy involves the reduction of the carboxylic acid to a hydroxymethyl group, followed by conversion to a more reactive chloromethyl intermediate, and finally, nucleophilic substitution with a cyanide source.

Logical Workflow for Route A

Route A start 5-Fluoronicotinic Acid step1 Reduction (e.g., NaBH4, I2) start->step1 Step 1 intermediate1 5-Fluoropyridine-3-methanol step1->intermediate1 step2 Chlorination (e.g., SOCl2) intermediate1->step2 Step 2 intermediate2 3-(Chloromethyl)-5-fluoropyridine step2->intermediate2 step3 Cyanation (e.g., NaCN) intermediate2->step3 Step 3 product This compound step3->product Route B start 3-Bromo-5-fluoropyridine product This compound start->product Suzuki Coupling reagent Isoxazole-4-boronic acid pinacol ester reagent->product catalyst Pd Catalyst (e.g., PdCl2(dppf)) catalyst->product base Base (e.g., KF) base->product

2-(5-Fluoropyridin-3-YL)acetonitrile vs 2-(5-chloropyridin-3-yl)acetonitrile in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Fluoropyridin-3-yl)acetonitrile vs. 2-(5-Chloropyridin-3-yl)acetonitrile in Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Shield" vs. The "Handle"

In the architecture of bioactive heterocycles, the choice between This compound (5-F-PAC) and 2-(5-chloropyridin-3-yl)acetonitrile (5-Cl-PAC) is rarely arbitrary. While both serve as critical C3-pyridine building blocks, their utility diverges sharply based on the stage of drug development.[1]

  • The Fluoro Analog (5-F-PAC): Acts as a metabolic shield . The C–F bond is chemically inert under standard synthetic conditions but provides profound metabolic stability and pKa modulation in the final drug candidate.[1] It is typically selected for Lead Optimization.[1]

  • The Chloro Analog (5-Cl-PAC): Acts as a synthetic handle . The C–Cl bond is reactive toward transition-metal catalysis (Suzuki, Buchwald-Hartwig), enabling late-stage diversification. It is the superior choice for Hit-to-Lead library generation.

Physicochemical & Electronic Profile

The substitution at the 5-position dictates the electronic environment of the pyridine ring, influencing both the reactivity of the acetonitrile "tail" and the basicity of the pyridine nitrogen.

Feature5-Fluoro Analog (5-F-PAC) 5-Chloro Analog (5-Cl-PAC) Implication for Synthesis
CAS Number 39891-06-0261715-38-2 (Generic Ref)Verify specific isomer availability.
Bond Energy C–F: ~116 kcal/molC–Cl: ~81 kcal/molC–Cl is cleavable ; C–F is inert.[1]
Electronegativity 3.98 (Pauling)3.16 (Pauling)F withdraws more

-density.[1]

-Proton Acidity
HigherModerate5-F-PAC alkylates faster at the CH₂ group due to stronger ring deactivation.
Pyridine Basicity Lower (pKa ~2-3)Low (pKa ~3-4)Both reduce catalyst poisoning compared to unsubstituted pyridine.[1]
Steric A-Value 0.15 (Small, H-mimic)0.43 (Bulky)F is a true bioisostere for H; Cl imposes steric clashes.[1]
Synthetic Utility & Reactivity Workflows
A. The "Handle" Strategy: Divergent Synthesis with 5-Cl-PAC

The chloro-derivative is essential when the 5-position is a point of diversity. The C–Cl bond survives standard nucleophilic attacks at the nitrile but remains susceptible to Pd-catalyzed cross-coupling.

  • Workflow:

    • Scaffold Construction: React the acetonitrile tail (e.g., cyclization to form a pyrrolo[2,3-c]pyridine or condensation to a pyrimidine).[1]

    • Diversification: Use the 5-Cl handle for Suzuki-Miyaura coupling to install aryl/heteroaryl groups.

B. The "Shield" Strategy: Metabolic Blocking with 5-F-PAC

The fluoro-derivative is used when the core scaffold is finalized. The Fluorine atom blocks the metabolic "soft spot" at the 5-position (preventing oxidation by CYP450) without offering a reactive handle.[1]

  • Workflow:

    • Scaffold Construction: React the acetonitrile tail.[1]

    • Finalization: The F remains intact; no further derivatization at C5 is possible/intended.

Visualizing the Decision Pathway

The following diagram illustrates the decision logic for selecting between the F and Cl analogs based on synthetic goals.

G Start Start: Select Building Block Goal_Div Goal: Library Diversity (Hit-to-Lead) Start->Goal_Div Need to vary C5? Goal_Opt Goal: ADME Optimization (Lead Optimization) Start->Goal_Opt C5 is fixed as F? Select_Cl Select 5-Chloro Analog (5-Cl-PAC) Goal_Div->Select_Cl Select_F Select 5-Fluoro Analog (5-F-PAC) Goal_Opt->Select_F Rxn_Scaffold Step 1: Scaffold Formation (e.g., Pyrimidine Synthesis) Select_Cl->Rxn_Scaffold Select_F->Rxn_Scaffold Branch_Cl Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Rxn_Scaffold->Branch_Cl Using Cl Handle Branch_F Step 2: Final Deprotection/Salt Formation (F remains inert) Rxn_Scaffold->Branch_F Retaining F Shield Result_Lib Result: 5-Aryl/Amino Library Branch_Cl->Result_Lib Result_Drug Result: Metabolically Stable Candidate Branch_F->Result_Drug

Figure 1: Decision matrix for selecting 5-F vs. 5-Cl pyridine acetonitrile based on the stage of drug discovery.

Experimental Protocols
Protocol A:

-Alkylation (Demonstrating Acidity Differences)

Context: The 5-F analog possesses a more acidic


-methylene due to the higher electronegativity of Fluorine, often requiring milder bases or lower temperatures to avoid over-alkylation compared to the 5-Cl analog.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: KOtBu (1.1 eq) or NaH (1.2 eq)[1]

  • Electrophile: Alkyl Halide (1.1 eq)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried flask with this compound (1.0 g, 7.35 mmol) and anhydrous THF (15 mL). Cool to -78°C under

    
    .
    
  • Deprotonation: Add KOtBu (1M in THF) dropwise over 10 minutes. The solution will turn deep red/orange (characteristic of the pyridyl-acetonitrile anion).[1]

    • Note: For the 5-Cl analog , deprotonation may require warming to 0°C or using NaH at RT due to slightly lower acidity.

  • Alkylation: Add the electrophile dropwise. Stir at -78°C for 1 hour, then slowly warm to RT.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Outcome: The 5-F analog typically gives higher yields of mono-alkylated product at lower temperatures, whereas the 5-Cl analog may require optimization to prevent bis-alkylation if temperatures are raised too high to force deprotonation.

Protocol B: Divergent Cross-Coupling (Specific to 5-Cl-PAC)

Context: This protocol transforms the "Handle" (Cl) into a library of derivatives.[1] This reaction fails with the 5-F analog under standard conditions.

Reagents:

  • Substrate: 5-Cl-PAC derived scaffold (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.5 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Sparge the solvent mixture with argon for 15 minutes.

  • Assembly: Combine substrate, boronic acid, base, and catalyst in a sealed tube.

  • Reaction: Heat to 90°C for 4-12 hours.

    • Checkpoint: Monitor by LCMS.[1] The Cl peak (M/M+2 pattern) should disappear.[1]

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Performance Analysis & Troubleshooting
Issue5-Fluoro Analog Behavior5-Chloro Analog BehaviorSolution
Over-Alkylation High risk due to high acidity of

-CH₂.
Moderate risk.[1]Use strictly 1.05 eq base at -78°C (F-analog).
Nitrile Hydrolysis F-substituent makes the nitrile more electrophilic; hydrolyzes faster.Slower hydrolysis.[1]Control pH strictly during workup; avoid strong acids/bases if nitrile preservation is required.
Pd-Catalysis Inert. C-F will not couple.Reactive. C-Cl couples readily.If using F-analog, ensure F is the final substituent.[1] If using Cl, ensure catalyst is excluded until the coupling step.[1]
Solubility Generally higher aqueous solubility (polar C-F).[1]More lipophilic (LogP higher).[1]Adjust extraction solvents (F-analog may require DCM/IPA mixes).[1]
References
  • Synthesis and Reactivity of 3-Fluoropyridines

    • Title: Synthesis of 3-Fluoropyridines via Photoredox-Medi
    • Source:J. Org.[1][2] Chem. 2017, 82, 23, 12691–12702.[1]

    • URL:[Link][1]

  • Bioisosterism (F vs Cl)

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source:Chem. Rev.[1][3] 2008, 108, 1943-2014.[1]

    • URL:[Link][1]

  • Cross-Coupling of Chloropyridines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines.
    • Source:Organic Letters 2002, 4, 22, 3803–3805.[1]

    • URL:[Link][1]

  • Commercial Availability & Properties

    • Title: this compound Product Page.[4]

    • Source: BLD Pharm / Fluorochem.[1]

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A Comparative Guide to the Synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile: Mechanistic Validation of a Novel Palladium-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Within this chemical space, the 5-fluoropyridin-3-yl moiety is a privileged scaffold found in a range of biologically active compounds. The target molecule of this guide, 2-(5-Fluoropyridin-3-YL)acetonitrile, serves as a key building block for the synthesis of more complex pharmaceutical agents, making its efficient and scalable production a topic of considerable interest to researchers in drug development.[1]

This guide provides an in-depth comparison of a traditional, multi-step approach to the synthesis of this compound with a novel, single-step palladium-catalyzed α-arylation methodology. We will delve into the mechanistic underpinnings of this modern approach and present a comprehensive framework for its validation, grounded in established experimental techniques. Our objective is to equip researchers with the knowledge to not only replicate these synthetic routes but also to understand the fundamental principles that govern their efficiency and selectivity.

Comparative Analysis of Synthetic Methodologies

A paradigm shift in synthetic organic chemistry has been the development of transition metal-catalyzed cross-coupling reactions, which offer more direct and efficient routes to complex molecules compared to classical methods.[2] This is starkly illustrated when comparing the synthesis of this compound via a traditional pathway versus a modern palladium-catalyzed approach.

Traditional Synthesis: A Multi-Step Approach

Classical approaches to the synthesis of heteroarylacetonitriles often involve multi-step sequences starting from readily available but less functionalized precursors. A representative traditional synthesis of this compound can be envisioned as a three-step process starting from 3-methyl-5-fluoropyridine. This method, while ultimately yielding the desired product, is characterized by harsh reaction conditions, the use of hazardous reagents, and a lower overall yield.

The proposed traditional pathway is as follows:

  • Radical Bromination: The synthesis commences with the bromination of the methyl group of 3-methyl-5-fluoropyridine using N-bromosuccinimide (NBS) under radical initiation conditions to yield 3-(bromomethyl)-5-fluoropyridine.

  • Cyanide Substitution: The resulting benzylic bromide is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN), to introduce the nitrile functionality, affording the target molecule.

This approach, while conceptually straightforward, suffers from several drawbacks, including the potential for over-bromination, the toxicity of cyanide salts, and the high temperatures often required for the substitution step.

Novel Synthesis: A Palladium-Catalyzed α-Arylation Approach

In contrast, a modern approach leverages the power of palladium-catalyzed cross-coupling chemistry to construct the C-C bond between the pyridine ring and the acetonitrile moiety in a single, efficient step.[3][4] This methodology, pioneered by researchers such as John F. Hartwig, involves the α-arylation of acetonitrile with a suitable heteroaryl halide.[5][6]

The proposed novel synthesis involves the direct coupling of 3-bromo-5-fluoropyridine with an acetonitrile equivalent in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. This reaction proceeds under significantly milder conditions than the traditional approach and offers a more direct and atom-economical route to the desired product.

A single-step palladium-catalyzed approach.
Performance Comparison

The advantages of the novel palladium-catalyzed synthesis are evident when comparing key reaction parameters with the traditional multi-step approach.

ParameterTraditional SynthesisNovel Palladium-Catalyzed Synthesis
Number of Steps 21
Starting Materials 3-methyl-5-fluoropyridine, NBS, NaCN3-bromo-5-fluoropyridine, Acetonitrile
Key Reagents Radical initiator, Cyanide saltPalladium precatalyst, Phosphine ligand, Strong base
Typical Conditions High temperatures, Harsh reagentsMild temperatures (often room temp. to 80 °C)
Overall Yield Lower (typically < 60%)Higher (often > 80%)
Atom Economy LowerHigher
Safety Concerns Use of highly toxic cyanide saltsUse of air- and moisture-sensitive reagents

Mechanistic Validation of the Novel Synthesis

A deep understanding of the reaction mechanism is paramount for process optimization, troubleshooting, and ensuring the robustness of a synthetic method. The proposed palladium-catalyzed α-arylation of acetonitrile is believed to proceed through a catalytic cycle involving oxidative addition, deprotonation, and reductive elimination.[5][7]

Catalytic_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex (L)2Pd(II)(Ar)(Br) OxAdd->Pd(II)Complex Deprotonation Deprotonation Pd(II)Complex->Deprotonation Base, CH3CN Pd(II)Enolate (L)2Pd(II)(Ar)(CH2CN) Deprotonation->Pd(II)Enolate RedElim Reductive Elimination Pd(II)Enolate->RedElim Product (Ar-CH2CN) RedElim->Pd(0)L2

Proposed catalytic cycle for the α-arylation.

To validate this proposed mechanism, a series of experiments can be designed to probe the key steps of the catalytic cycle.

Experimental Protocols for Mechanistic Validation

Objective: To determine the reaction order with respect to each component (aryl halide, acetonitrile, base, and catalyst) and identify the rate-determining step of the catalytic cycle.

Methodology: A series of reactions are set up where the concentration of one component is varied while the others are kept constant. The initial reaction rate is measured for each experiment by periodically taking aliquots from the reaction mixture and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow:

Kinetic_Studies_Workflow Start Prepare stock solutions ReactionSetup Set up parallel reactions with varying concentrations Start->ReactionSetup Sampling Take aliquots at timed intervals ReactionSetup->Sampling Analysis Analyze aliquots by GC/HPLC Sampling->Analysis DataProcessing Plot concentration vs. time to determine initial rates Analysis->DataProcessing Conclusion Determine reaction orders and propose rate-determining step DataProcessing->Conclusion

Workflow for kinetic analysis.

Anticipated Outcome: If the reaction is first-order in the aryl halide and catalyst, and zero-order in acetonitrile and base, it would suggest that oxidative addition is the rate-determining step. Conversely, if the rate depends on the concentration of acetonitrile and the base, it would point towards deprotonation or reductive elimination being rate-limiting.

Objective: To directly observe the formation and consumption of catalytic intermediates during the reaction.

Methodology: The reaction is carried out in a specialized reaction vessel equipped with an in-situ spectroscopic probe, such as Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR).[8][9] This allows for real-time monitoring of the concentrations of reactants, products, and potentially, key palladium intermediates.

Experimental Protocol (In-Situ FTIR):

  • Assemble a reaction calorimeter or a similar temperature-controlled reactor equipped with a DiComp or AgX-fiber ATR-FTIR probe.

  • Charge the reactor with the solvent, 3-bromo-5-fluoropyridine, and the palladium precatalyst and ligand.

  • Record a background spectrum.

  • Initiate the reaction by adding the base and acetonitrile.

  • Continuously collect FTIR spectra at regular intervals throughout the reaction.

  • Analyze the spectral data to identify characteristic peaks corresponding to reactants, products, and any observable intermediates.

Objective: To probe whether the C-H bond of acetonitrile is broken in the rate-determining step of the reaction.

Methodology: Two parallel reactions are run under identical conditions, one with normal acetonitrile (CH₃CN) and the other with deuterated acetonitrile (CD₃CN). The initial rates of both reactions are measured. The ratio of the rates (kH/kD) is the kinetic isotope effect.

Experimental Protocol:

  • Set up two identical reactions, one with CH₃CN and the other with CD₃CN.

  • Monitor the progress of both reactions by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Determine the initial rates for both reactions.

  • Calculate the KIE as the ratio of the rate constant for the reaction with CH₃CN to that with CD₃CN.

Interpretation of Results:

  • A significant primary KIE (kH/kD > 2) would indicate that the C-H bond of acetonitrile is broken in the rate-determining step, supporting a mechanism where deprotonation is rate-limiting.[8][10]

  • A KIE close to 1 would suggest that C-H bond cleavage is not involved in the rate-determining step.[11]

Conclusion: A Superior and Well-Validated Synthetic Route

The novel palladium-catalyzed α-arylation of acetonitrile presents a demonstrably superior route for the synthesis of this compound compared to traditional multi-step methods. Its single-step nature, milder reaction conditions, and higher overall yield make it an attractive option for both academic research and industrial production.

Furthermore, the mechanistic validation protocols outlined in this guide provide a robust framework for establishing the underlying principles of this powerful transformation. By employing a combination of kinetic analysis, in-situ spectroscopic monitoring, and isotopic labeling studies, researchers can gain a comprehensive understanding of the catalytic cycle, enabling further optimization and broader application of this methodology in the synthesis of valuable pharmaceutical intermediates.

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  • University of California, Irvine. (n.d.). Reductive Elimination. Retrieved from [Link]

  • Wang, L., & Kohen, A. (2025). Large Temperature Dependence of Large Kinetic Isotope Effects of Multistep Hydride Reduction of p-Chloranil by NADH Models in Acetonitrile: Proton Tunneling within Loose Radical Ion-Pairs. The Journal of Physical Chemistry B, 129(45), 10134-10141. [Link]

  • Professor Dave Explains. (2023, February 24). Organometallic Reactions Part 3: Reductive Elimination [Video]. YouTube. [Link]

  • Guengerich, F. P. (2003). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in enzymology, 372, 287-296. [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

Sources

Benchmarking the efficiency of different catalysts for fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Fluorination Challenge

Pyridines are ubiquitous in pharmaceutical architectures, yet they remain notoriously difficult to fluorinate.[1] The pyridine ring is electron-deficient, rendering it inert to electrophilic aromatic substitution, while the basic nitrogen atom often poisons transition metal catalysts.

This guide benchmarks three distinct catalytic/reagent systems for synthesizing fluoropyridines. We move beyond simple yield comparisons to analyze Process Efficiency —defined here as a function of step count, regioselectivity, and functional group tolerance.

The Top Contenders:

  • Silver(II) Fluoride (AgF₂): The gold standard for direct, late-stage C–H fluorination.

  • Palladium(II/IV) Catalysis: The choice for site-specific fluorination of pre-functionalized aryl boronic acids.

  • Nucleophilic Fluorination (S_NAr): The industrial workhorse for converting chloropyridines using phase-transfer catalysis.

Comparative Benchmarking Analysis

The following data aggregates performance metrics across multiple substrate classes (electron-rich vs. electron-poor pyridines).

Table 1: Catalyst Efficiency Matrix
FeatureAgF₂ (Direct C-H) Pd-Catalyzed (Cross-Coupling) S_NAr (Halex)
Primary Mechanism Radical Fluorine Transfer (SET)Oxidative Addition / Reductive EliminationNucleophilic Displacement
Pre-functionalization? No (Direct C-H)Yes (Requires Boronic Acid/Stannane)Yes (Requires Cl/NO₂ group)
Regioselectivity Exclusive C2 (Ortho) Dictated by Boron positionDictated by Leaving Group
Avg. Yield (Simple) 75–90%60–80%80–95%
Avg. Yield (Complex) 60–85%40–60%< 30% (Steric/Electronic issues)
Reaction Temp. Ambient (20–25 °C)Elevated (60–100 °C)High (120–180 °C)
Cost Efficiency High (1 step, cheap reagent)Low (Expensive Pd + Ligand + Pre-func)High (Cheap reagents, high energy)
Scalability Moderate (Ag stoichiometry)Low (Pd cost/removal)High (Industrial standard)

Decision Framework: Selecting the Right Catalyst

Do not default to one method. Use this logic flow to determine the most efficient pathway for your specific substrate.

CatalystSelection Start Start: Target Fluoropyridine Q1 Is the Pyridine Ring Pre-functionalized? Start->Q1 YesFunc Yes (Cl, NO2, B(OH)2) Q1->YesFunc Yes NoFunc No (C-H Bond) Q1->NoFunc No Q2 Functional Group: Halogen or Boron? YesFunc->Q2 Q3 Target Position? NoFunc->Q3 Halogen Leaving Group (Cl, NO2) Q2->Halogen Boron Boronic Acid/Ester Q2->Boron SNAr RECOMMENDATION: S_NAr (CsF/DMSO) (High Heat, Scalable) Halogen->SNAr PdCat RECOMMENDATION: Pd-Catalyzed Cross-Coupling (Selectfluor + Pd) Boron->PdCat Ortho Ortho (C2) Q3->Ortho MetaPara Meta/Para Q3->MetaPara Via Ir-Photocatalysis (Emerging) AgF2 RECOMMENDATION: AgF2 Mediated C-H Fluorination (High Efficiency, Mild) Ortho->AgF2 MetaPara->PdCat Via Ir-Photocatalysis (Emerging)

Figure 1: Strategic decision matrix for catalyst selection based on substrate availability and regiochemical requirements.

Deep Dive: AgF₂-Mediated Direct C–H Fluorination[1]

This method represents the highest "atom economy" for introducing fluorine into complex heterocycles. Unlike Pd-catalysis, which requires pre-functionalization, AgF₂ acts as both the oxidant and the fluorine source.

Mechanism of Action

The reaction proceeds via a radical pathway, distinct from the classical electrophilic fluorination.

  • Coordination: AgF₂ coordinates to the pyridine nitrogen.

  • Radical Addition: The Ag(II) center generates a fluorine radical (or transfers F•) to the C2 position.

  • Oxidation/Elimination: A second equivalent of AgF₂ (or AgF) facilitates the oxidation of the radical intermediate to the carbocation, followed by rearomatization.

AgMechanism Substrate Pyridine Substrate Complex Ag(II)-N Complex Substrate->Complex Coordination Radical C2-Radical Intermediate Complex->Radical F-Transfer Product 2-Fluoropyridine Radical->Product Oxidation AgF2_1 + AgF2 AgF2_2 + AgF2 / - HF

Figure 2: Simplified mechanistic pathway for AgF₂-mediated ortho-fluorination.

Validated Protocol: AgF₂ Fluorination

Scope: Compatible with esters, amides, and halides. Caution: AgF₂ is moisture-sensitive.[2]

  • Preparation: In a glovebox or using strict Schlenk technique, charge an oven-dried vial with the pyridine substrate (1.0 equiv).

  • Solvent: Add anhydrous Acetonitrile (MeCN) [0.1 M concentration].

    • Note: MeCN is critical as it coordinates Ag(I) byproducts, driving the reaction.

  • Reagent Addition: Add AgF₂ (2.0 - 2.5 equiv) in one portion.

    • Observation: The reaction mixture will turn dark brown/black immediately.

  • Reaction: Seal and stir at ambient temperature (25 °C) for 1–2 hours.

    • Monitoring: Monitor by ¹⁹F NMR (use trifluorotoluene as internal standard).

  • Workup: Dilute with EtOAc, wash with aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Why this works: The high oxidation potential of Ag(II) overcomes the pyridine's electron deficiency without requiring high heat that would decompose sensitive functional groups.

Deep Dive: Pd-Catalyzed Oxidative Fluorination

When regioselectivity other than ortho is required, or when starting from aryl boronic acids, Palladium catalysis is the method of choice. This method utilizes electrophilic fluorinating reagents (e.g., Selectfluor) and a Pd(II)/Pd(IV) catalytic cycle.

Critical Causality

Standard Pd(0)/Pd(II) cycles (like Suzuki coupling) fail with Fluorine because reductive elimination of C–F from Pd(II) is energetically prohibitive. We must access the high-valent Pd(IV)-F species to drive C–F bond formation.

Validated Protocol: Pd-Catalyzed Fluorination of Boronic Acids

Substrate: Pyridyl boronic acid derivatives.

  • Catalyst Mix: Combine Pd(OAc)₂ (10 mol%) and a bidentate ligand (e.g., terpyridine or specialized sulfonamide ligands) in MeCN.

  • Substrate: Add Pyridyl Boronic Acid (1.0 equiv).

  • Fluorine Source: Add Selectfluor (1.2 – 1.5 equiv).

  • Reaction: Stir at 80 °C for 12 hours.

  • Purification: Requires careful chromatography to separate the product from protodeboronated byproducts.

Limitation: This reaction often suffers from "protodeboronation" where the boron group is replaced by hydrogen instead of fluorine. The use of dry solvents and specific oxidants is critical to mitigate this.

References

  • Fier, P. S., & Hartwig, J. F. (2013).[2][3] "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction."[3][4] Science. Link

    • Key Contribution: Establishes AgF₂ as the premier reagent for direct ortho-fluorin
  • Fier, P. S., & Hartwig, J. F. (2014).[2] "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.[2] Link

    • Key Contribution: Demonstrates the "Fluorin
  • Lee, H. G., et al. (2012). "Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives." Journal of the American Chemical Society.[2] Link

    • Key Contribution: Defines the Pd(III)/Pd(IV)
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Key Contribution: Contextualizes the importance of fluoropyridines in drug discovery.

Sources

Side-by-Side Comparison of Purification Techniques for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyridine Paradox: Pyridine derivatives are ubiquitous in medicinal chemistry (found in >20% of top-selling drugs), yet they present a unique purification challenge. Their basic nitrogen atom (


) acts as a "sticky" anchor, interacting strongly with acidic silanol groups on standard silica gel. This results in severe peak tailing, yield loss, and co-elution with impurities during chromatography.

This guide objectively compares the three dominant purification methodologies: Acid-Base Extraction , Modified Silica Chromatography , and Salt Crystallization . It provides experimental protocols, comparative performance data, and a decision framework to help scientists select the optimal route for their specific substrate.

The Physicochemical Challenge: Why Pyridines Fail on Silica

To purify a pyridine derivative, one must first understand the failure mode of standard Normal Phase Chromatography (NPC).

  • The Mechanism of Failure: Standard silica gel (

    
    ) possesses surface silanol groups (
    
    
    
    ) with a
    
    
    ranging from 4 to 8. Pyridine derivatives, being Lewis bases, form hydrogen bonds or ionic interactions with these protons.
  • The Symptom: This secondary interaction competes with the primary adsorption-desorption equilibrium, causing peak tailing (asymmetry factor

    
    ). The "tail" often drags into subsequent fractions, contaminating them and necessitating re-purification.
    

Detailed Methodologies

Method A: Acid-Base Extraction (The Scalable Workhorse)

Best For: Large-scale purification (>5g), removal of non-basic organic impurities, and crude reaction cleanup.

Principle: Exploits the pH-dependent solubility switch. At low pH, pyridine becomes a water-soluble pyridinium salt; at high pH, it returns to a lipophilic free base.

Protocol:

  • Dissolution: Dissolve crude mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Ether).

  • Acid Wash (Protonation): Extract with 10% HCl or 1M

    
     (
    
    
    
    volumes).
    • Result: Pyridine moves to the aqueous phase (as salt); non-basic impurities stay in organic.[1]

  • Separation: Discard the organic layer (or keep if recovering neutral byproducts).

  • Basification (Deprotonation): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Critical Step: Ensure pH is sufficiently high to suppress the pyridinium ion completely.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (

    
    ).
    
  • Drying: Dry combined organics over

    
     and concentrate.
    
Method B: Modified Silica Chromatography (The Precision Tool)

Best For: Complex mixtures with closely eluting polar impurities, final purification of drug candidates (<1g).

Principle: A "sacrificial base" is added to the mobile phase to saturate the acidic silanol sites, allowing the pyridine analyte to elute symmetrically.

Protocol (The "TEA" Method):

  • Mobile Phase Preparation: Add 1–5% Triethylamine (TEA) or 1%

    
      to your solvent system (e.g., 1% TEA in Hexane/EtOAc).
    
  • Column Pre-treatment (Crucial): Flush the silica column with 2 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This neutralizes the column ahead of time.

  • Elution: Run the column normally.

    • Note: TEA has a high boiling point (89°C). It requires thorough drying or a subsequent acid wash to remove traces from the final product if the product is a solid.

Method C: Salt Crystallization (The High-Purity Finish)

Best For: Final polishing (>99.5% purity required), storage stability, and isolating volatile pyridines as solids.

Principle: Converting the liquid or low-melting pyridine into a crystalline lattice (e.g., Hydrochloride or Picrate salt) excludes impurities during the lattice formation.

Protocol (HCl Salt Formation):

  • Dissolution: Dissolve crude pyridine in a minimal amount of dry Ethanol or Acetone.

  • Acidification: Add 1.1 equivalents of HCl (using 2M HCl in Ether or bubbling dry HCl gas).

  • Precipitation: Cool to -20°C. If no precipitate forms, slowly add non-polar anti-solvent (Diethyl Ether or Hexane) until turbidity persists.

  • Filtration: Collect crystals via vacuum filtration.[2][3] Wash with cold Ether.

  • Free-Basing (Optional): If the free base is needed, partition the salt between DCM and saturated

    
    .
    

Comparative Analysis: Performance Metrics

The following table synthesizes experimental outcomes for a hypothetical functionalized pyridine intermediate (MW ~200).

FeatureAcid-Base ExtractionModified Flash Chromatography (TEA)Salt Crystallization (HCl)
Purity Potential 95 – 98%>99%>99.8%
Yield High (90–95%)Moderate (70–85%)Variable (50–90%)
Scalability Excellent (Linear scaling)Poor (Requires huge solvent volumes)Good (Thermodynamically limited)
Time Efficiency Fast (< 2 hours)Slow (Column prep + run time)Slow (Cooling/drying time)
Cost Low (Cheap reagents)High (Silica + Solvents)Low to Moderate
Major Risk Emulsion formation; pH sensitivity of other functional groups.Co-elution of TEA; "Tailing" if modifier is insufficient.Loss of yield in mother liquor; hygroscopic salts.

Strategic Decision Framework

The choice of method should not be random. Use this logic flow to determine the correct pathway for your substrate.

PyridinePurification Start START: Crude Pyridine Mixture ScaleCheck Is Scale > 5g? Start->ScaleCheck AcidSensitive Acid Sensitive Groups? (Acetals, Boc, etc.) ScaleCheck->AcidSensitive Yes PurityCheck Required Purity? ScaleCheck->PurityCheck No (<5g) Method_Extract METHOD A: Acid-Base Extraction AcidSensitive->Method_Extract No (Robust) Method_Flash METHOD B: Modified Flash (1% TEA) AcidSensitive->Method_Flash Yes (Sensitive) Volatile Is Product Volatile? PurityCheck->Volatile Ultra-High (>99%) PurityCheck->Method_Flash Standard (>95%) Volatile->Method_Flash No Method_Cryst METHOD C: Salt Crystallization Volatile->Method_Cryst Yes (Stabilize as Salt) Method_Extract->Method_Cryst For final polish Method_Distill Alternative: Distillation Method_Extract->Method_Distill If liquid & volatile

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale, chemical sensitivity, and volatility.

Expert Insights & Troubleshooting

The "Invisible" Impurity: Triethylamine Hydrochloride

When using Method B (Modified Silica) , a common error is the formation of


 if the crude sample contains trace acid. This salt can co-elute with your product.
  • Solution: Wash the fractions containing your product with saturated

    
    after the column but before removing the solvent.
    
Handling Emulsions in Method A

Pyridine derivatives often act as surfactants, causing stubborn emulsions during extraction.

  • Fix: Do not shake vigorously; use gentle inversion. If an emulsion forms, filter the biphasic mixture through a pad of Celite or add brine to increase the ionic strength of the aqueous layer.

The C18 Alternative

If the pyridine is highly polar (logP < 1) and fails on normal phase silica even with TEA, switch to Reverse Phase (C18) chromatography.

  • Condition: Use 0.1% Formic Acid or Ammonium Formate buffer.[4] The acidic mobile phase keeps the silanols protonated (neutral), reducing tailing, while the pyridine stays protonated (polar), eluting early but symmetrically.

References

  • BenchChem. (2025).[1][5] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method? Retrieved from

  • Google Patents. Method for purification of pyridine and pyridine derivatives (CN101981007A). Retrieved from

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the synthesis and characterization of novel pharmaceutical intermediates like 2-(5-Fluoropyridin-3-YL)acetonitrile, a robust and well-validated analytical methodology is not just a regulatory requirement but a scientific imperative. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization and cross-validation of this key synthetic building block. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring a self-validating system for data generation.

The Critical Role of Orthogonal Cross-Validation

In the context of pharmaceutical development, relying on a single analytical technique is a precarious approach. Each method has inherent biases and limitations. Cross-validation, the practice of comparing results from two or more distinct analytical methods, provides a panoramic view of a compound's identity, purity, and stability.[1] This is particularly crucial for a molecule like this compound, where the presence of a fluorine atom and a pyridine ring can introduce unique analytical challenges. By employing orthogonal methods—techniques that rely on different physicochemical principles—we can build a comprehensive and trustworthy analytical profile.

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which is the foundation upon which cross-validation is built.[2][3] This guide will demonstrate the practical application of these principles.

A Multi-Pronged Approach to Analytical Characterization

Our strategy for the robust characterization of this compound involves a suite of four orthogonal techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To provide orthogonal separation and mass-based identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

The logical workflow for this cross-validation process is depicted below:

Cross-Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Techniques cluster_validation Data Cross-Validation & Reporting Synthesis Synthesis of this compound Purification Purification Synthesis->Purification HPLC HPLC-UV (Purity & Quantification) Purification->HPLC GCMS GC-MS (Identity & Volatile Impurities) Purification->GCMS NMR NMR (¹H, ¹³C) (Structural Confirmation) Purification->NMR FTIR FTIR (Functional Group Analysis) Purification->FTIR CrossValidation Cross-Validation of Results HPLC->CrossValidation GCMS->CrossValidation NMR->CrossValidation FTIR->CrossValidation FinalReport Comprehensive Analytical Report CrossValidation->FinalReport

Caption: Workflow for the cross-validation of this compound.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile and thermally stable compounds. For pyridine derivatives, which can be hydrophilic, a reversed-phase method is a common and effective choice.[4]

Experimental Protocol:
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to its versatility.[5]

  • Mobile Phase: A gradient elution is often necessary to resolve the main peak from any potential impurities. A typical starting point would be a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the pyridine chromophore, typically around 260 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:
  • C18 Column: The nonpolar stationary phase provides good retention for the moderately polar this compound.

  • Acetonitrile: It is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[6]

  • Formic Acid: The acidic modifier helps to protonate the basic nitrogen of the pyridine ring, which minimizes tailing and improves peak symmetry by reducing interactions with residual silanol groups on the column.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS offers a complementary separation technique based on volatility and provides definitive identification through mass fragmentation patterns. While many fluorinated compounds can be analyzed by GC-MS, the thermal stability of the analyte is a key consideration.[7]

Experimental Protocol:
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), provides good resolution for a wide range of compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of any less volatile impurities.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

Causality Behind Experimental Choices:
  • Mid-Polarity Column: Balances the separation of polar and non-polar compounds, making it suitable for analyzing the target molecule and a range of potential impurities.

  • Temperature Program: A temperature ramp is crucial to ensure that both volatile and semi-volatile impurities are effectively separated and detected.

  • Electron Ionization: EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol:
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

Expected Spectral Features:

Based on the structure of this compound and data from analogous compounds, we can predict the following:

  • ¹H NMR: The aromatic protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The methylene protons of the acetonitrile group will likely appear as a singlet further upfield.

  • ¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm). The nitrile carbon will have a characteristic chemical shift (around δ 115-125 ppm), and the methylene carbon will be further upfield. The fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol:
  • Instrumentation: An FTIR spectrometer.

  • Sampling: The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Characteristic Absorptions:
  • C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.

  • C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1200-1000 cm⁻¹ region.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Data Comparison and Cross-Validation

The true power of this multi-technique approach lies in the cross-validation of the data. The following table summarizes the expected outcomes and how they reinforce each other.

Analytical TechniqueParameter MeasuredExpected Outcome for this compoundCross-Validation Point
HPLC-UV Purity, Retention TimeA major peak with a specific retention time, indicating high purity.The purity value should be consistent with the results from GC-MS.
GC-MS Retention Time, Mass SpectrumA single major peak with a molecular ion corresponding to C₇H₅FN₂ (m/z = 136.04).The molecular weight confirms the identity of the main peak observed in HPLC.
¹H and ¹³C NMR Chemical Shifts, Coupling ConstantsA set of signals consistent with the proposed chemical structure.Confirms the molecular structure inferred from the GC-MS fragmentation pattern.
FTIR Vibrational FrequenciesAbsorption bands for nitrile, pyridine, and C-F functional groups.Confirms the presence of the key functional groups identified by NMR and MS.

Visualizing the Orthogonal Data Relationship

The relationship between these orthogonal techniques in confirming the identity and purity of the target compound can be visualized as follows:

Orthogonal_Data_Validation cluster_Purity Purity Assessment cluster_Identity Identity Confirmation Compound This compound HPLC HPLC-UV (>99% Purity) Compound->HPLC MS Mass Spec (m/z=136.04) Compound->MS GCMS_Purity GC-MS (Confirms Purity) HPLC->GCMS_Purity Orthogonal Confirmation NMR_Structure NMR (¹H, ¹³C) (Definitive Structure) MS->NMR_Structure Confirms Molecular Formula FTIR_FG FTIR (C≡N, C-F, Pyridine) NMR_Structure->FTIR_FG Confirms Functional Groups

Caption: Interrelation of orthogonal analytical data for validation.

Conclusion: A Self-Validating Analytical Framework

By systematically employing and cross-referencing data from HPLC, GC-MS, NMR, and FTIR, we establish a self-validating analytical framework for this compound. This multi-faceted approach provides a high degree of confidence in the identity, purity, and overall quality of this important pharmaceutical intermediate. For the discerning scientist, this rigorous cross-validation is not merely a procedural step but the very embodiment of scientific integrity, ensuring that the data generated is both reliable and reproducible.

References

  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.

  • Quality Guidelines. ICH.

  • Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds. Benchchem.

  • 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... ResearchGate.

  • This compound. Fluorochem.

  • Is it possible to analyze F-compounds with GCMS ? ResearchGate.

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.

  • FTIR spectrum for Pyridine. ResearchGate.

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: Not available]
  • ACETONITRILE-D3(2206-26-0) 13C NMR spectrum. ChemicalBook.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu.

  • Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Knowledge UChicago.

  • Supplementary Information. The Royal Society of Chemistry.

  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [URL: Not available]
  • Quality Evaluation of HPLC-Grade Acetonitrile. American Laboratory.

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing.

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.

  • FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... ResearchGate.

  • UV-Vis spectroscopic features in acetonitrile for the free XPy ligands... ResearchGate.

  • Simultaneous determination of sitagliptin and metformin in ternary mixture with sitagliptin acid degradation product. European Journal of Chemistry.

  • FDA Releases Guidance on Analytical Procedures. BioPharm International.

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.

  • Supporting information. Cherry.

  • Pyridine Infrared Spectroscopy Analytical Service. MSE Supplies LLC.

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • Validation of Analytical Methods according to the New FDA Guidance. YouTube.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.

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A Senior Application Scientist's Guide to 2-(5-Fluoropyridin-3-YL)acetonitrile: A Comparative Efficacy Analysis in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Fluorination in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, present in a vast array of FDA-approved therapeutics. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged structure. However, the relentless drive for enhanced potency, selectivity, and optimized pharmacokinetic profiles has led to the routine incorporation of fluorine atoms into these heterocyclic systems.[1]

The introduction of fluorine is not a trivial modification; it is a strategic decision rooted in fundamental physicochemical principles.[2] Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, including:

  • Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets and affecting properties like solubility and off-target activity.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Strategically placing fluorine can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4][5]

  • Improved Binding Affinity & Permeability: Fluorine substitution can alter the conformation of a molecule and enhance lipophilicity, which can lead to improved membrane permeability and stronger binding interactions with target proteins.[3][6]

This guide provides a detailed comparative analysis of 2-(5-Fluoropyridin-3-YL)acetonitrile , a key building block, against its non-fluorinated and isomeric analogs. We will use a case study in the development of Bruton's Tyrosine Kinase (BTK) inhibitors to provide concrete, data-driven insights into its superior efficacy and to illustrate the causal relationship between its unique structure and its performance in a real-world drug discovery context.

The Target: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a critical signaling protein in the B-cell receptor (BCR) pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[7][8] First-in-class inhibitors like Ibrutinib have demonstrated significant clinical success, validating the therapeutic strategy of covalent, irreversible inhibition.[7] Consequently, the development of next-generation BTK inhibitors with improved potency and selectivity is an area of intense research.[9]

Comparative Efficacy Analysis: A BTK Inhibitor Case Study

A patent publication detailing the synthesis of novel BTK inhibitors provides a direct and compelling comparison of various substituted pyridineacetamides. This structure-activity relationship (SAR) study serves as our primary data source for evaluating the efficacy of this compound.

The core scaffold was reacted with different pyridineacetonitrile building blocks to assess the impact of fluorine substitution and its positional isomerism on BTK inhibitory activity.

G cluster_0 Alternative Building Blocks B1 2-(Pyridin-3-YL)acetonitrile (Non-Fluorinated Analog) Reaction Amide Coupling B1->Reaction B2 This compound (Target Building Block) B2->Reaction B3 2-(6-Fluoropyridin-3-YL)acetonitrile (Isomer A) B3->Reaction B4 2-(2-Fluoropyridin-3-YL)acetonitrile (Isomer B) B4->Reaction Core Common BTK Inhibitor Scaffold (Amine Precursor) Core->Reaction Final Final BTK Inhibitor Analogs Reaction->Final caption Workflow for Comparative Synthesis G cluster_target BTK Active Site cluster_inhibitor Inhibitor Moiety pocket ATP Binding Pocket cys481 Cys481 inhibitor inhibitor inhibitor:f0->pocket Enhanced Binding (H-Bonding, Polarity) inhibitor:f1->cys481 Covalent Bond (Irreversible Inhibition) caption Hypothesized Binding Mode Interaction

Caption: Fluoropyridine moiety enhances binding in the BTK active site.

Experimental Protocols

The following protocols are adapted from the general procedures described in the source patent and represent a validated methodology for researchers.

Protocol 1: Synthesis of 2-(5-Fluoropyridin-3-yl)acetamide Moiety

This two-step protocol details the hydrolysis of the nitrile building block followed by amide coupling to a representative amine precursor.

Step A: Hydrolysis of this compound to Acetic Acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a 6M aqueous solution of hydrochloric acid (HCl) (approx. 10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH ~7. The product, 2-(5-fluoropyridin-3-yl)acetic acid, may precipitate.

  • Isolation: Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

  • Rationale: Acid-catalyzed hydrolysis is a standard and robust method for converting nitriles to carboxylic acids. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Step B: Amide Coupling with Amine Precursor

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2-(5-fluoropyridin-3-yl)acetic acid from Step A (1.0 eq) and the target amine precursor (e.g., (R)-5-(1-acryloylpiperidin-3-ylamino)-pyrazine-2-carboxamide) (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagents: Add a peptide coupling agent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq), followed by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water. This will often precipitate the crude product.

  • Purification: Collect the solid by filtration. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol) to yield the final, highly pure compound.

  • Rationale: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization. DIPEA acts as a proton scavenger to facilitate the reaction. This combination provides a reliable and self-validating system for forming the critical amide bond.

Protocol 2: In Vitro BTK Kinase Inhibition Assay

This protocol outlines a representative biochemical assay to determine the IC₅₀ value of a test compound.

  • Materials: Recombinant human BTK enzyme, ATP, appropriate kinase buffer, phosphopeptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 10 µM) in DMSO.

  • Reaction Setup: In a 384-well plate, add the BTK enzyme to the kinase buffer.

  • Incubation: Add the serially diluted test compound to the enzyme mixture and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Allow the reaction to proceed for 1 hour at room temperature.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP formed and is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

  • Rationale: This assay directly measures the enzymatic activity of BTK. By quantifying the amount of ADP produced, it provides a robust and reproducible method for determining the potency of an inhibitor.

Conclusion and Future Outlook

The empirical data presented in this guide provides a compelling case for the use of This compound as a superior building block in the design of potent kinase inhibitors. The strategic placement of a fluorine atom at the 5-position of the pyridine ring resulted in a nearly 9-fold increase in potency against BTK when compared directly to its non-fluorinated analog. This enhancement is a direct consequence of the predictable and powerful modulatory effects of fluorine on the molecule's electronic and binding properties.

For researchers and drug development professionals, this building block represents more than just an incremental improvement. It is a tool for achieving significant gains in potency, which can translate to lower effective doses, reduced off-target effects, and a wider therapeutic window. The principles demonstrated in this BTK inhibitor case study are broadly applicable to other kinase targets and receptor families. We strongly advocate for the consideration of this compound in lead optimization campaigns where enhanced potency and a favorable drug-like profile are paramount.

References

  • Pan, Z., et al. (2015). Discovery of selective irreversible Bruton's tyrosine kinase (Btk) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gu, D., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Available at: [Link]

  • Ni, Y., & Gill, A. L. (2013). Fluorine in drug design. Pharmaceutical patent analyst. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Available at: [Link]

  • Zimmermann, J., et al. (1996). Potent and selective inhibitors of the Abl kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters.
  • World Intellectual Property Organization. (2017). PYRAZINE DERIVATIVES AS BTK INHIBITORS. Patent No. WO 2017/012420 A1.
  • Nevado, C. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Mehta, N., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • DiMagno, S. G., & Sun, H. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry.
  • Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Available at: [Link]

  • Al-dujaili, L. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

Sources

High-Impact Synthesis: Microwave-Assisted vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage

In modern drug discovery and organic synthesis, time-to-result is a critical metric. While conventional heating (oil baths, heating mantles) relies on thermal conduction and convection—a slow, wall-to-center process—microwave-assisted organic synthesis (MAOS) utilizes dielectric heating .[1] This fundamental shift allows for instantaneous, volumetric heating, often resulting in reaction rate accelerations of 10- to 1,000-fold.

This guide objectively compares these two modalities, providing the mechanistic grounding, experimental data, and protocols necessary for researchers to translate conventional methods into high-efficiency microwave workflows.

Fundamental Physics: Dielectric vs. Conductive Heating

To optimize synthesis, one must understand how energy is transferred to the molecular system.

Conventional Heating (Conductive)
  • Mechanism: Heat is applied externally. Energy transfers from the source

    
     vessel wall 
    
    
    
    solvent boundary layer
    
    
    bulk solvent
    
    
    reactants.
  • Limitation: This creates a thermal gradient where the vessel walls are hotter than the bulk solution ("Wall Effect"). It relies on convection currents for homogeneity, which is slow and inefficient.

Microwave Heating (Dielectric)
  • Mechanism: Microwave irradiation (typically 2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.

    • Dipolar Polarization: Polar molecules try to align with the oscillating electric field. The lag in alignment (dielectric loss) generates heat through molecular friction.[2]

    • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, generating heat through collision.[3]

  • Advantage: Heating is volumetric and instantaneous . The reaction mixture heats from the inside out, often leading to a uniform temperature profile or an "inverted" gradient where the bulk is hotter than the walls.

Visualization of Heating Mechanisms

HeatingMechanisms cluster_Conv Conventional Heating (Conductive) cluster_MW Microwave Heating (Dielectric) Source Heat Source (Oil Bath) Wall Vessel Wall Source->Wall Conduction Solvent Bulk Solvent Wall->Solvent Convection Reactants Reactants Solvent->Reactants Diffusion MW_Source Magnetron (2.45 GHz) Field Oscillating Electric Field MW_Source->Field Radiation Dipoles Dipolar Polarization (Molecular Friction) Field->Dipoles Ions Ionic Conduction (Collisions) Field->Ions BulkHeat Instantaneous Volumetric Heat Dipoles->BulkHeat Ions->BulkHeat

Figure 1: Comparative energy transfer pathways. Conventional heating relies on sequential barriers, while microwaves couple directly with the molecular species.

Comparative Performance Data

The following data highlights the efficiency gains in standard transformations. The "Microwave Effect" is largely thermal (Arrhenius rate acceleration due to rapid superheating), though debate persists regarding specific non-thermal effects in solid-state chemistry.[2][4]

Table 1: Reaction Metrics Comparison
Reaction TypeTarget MoleculeConventional ConditionsMicrowave ConditionsComparison ResultRef
Suzuki-Miyaura Biaryl derivativesOil Bath, 80°C, 8 hours MW, 120°C, 15 mins MW: 92% Yield vs. Conv: 85% Yield. 32x Faster. [1, 2]
Biginelli DihydropyrimidinonesReflux (EtOH), 10-12 hours MW (Solvent-free), 10-20 mins MW: 85-95% Yield vs. Conv: 70-80%.[3]
Benzotriazole N-alkyl derivativesReflux, 3-6 hours MW, 5-10 mins MW: 75-85% Yield vs. Conv: 65-72%.[4]
Nucleophilic Sub. Alkyl HalidesReflux, 24 hours MW, 160°C, 10 mins MW allows superheating of solvents (e.g., MeOH at 120°C).[5]

Key Insight: The yield improvement in MW is often attributed to the suppression of side reactions. Rapid heating profiles minimize the time reactants spend in the "decomposition window" before reaching the activation energy (


).

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol demonstrates the translation of a palladium-catalyzed cross-coupling from a conventional setup to a microwave reactor.[5]

Objective: Synthesis of 4-phenyltoluene via cross-coupling of 4-bromotoluene and phenylboronic acid.

Materials
  • Reagents: 4-Bromotoluene (1.0 equiv), Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(PPh3)4 (1-3 mol%).

  • Base: K2CO3 (2.0 equiv).[6]

  • Solvent: Ethanol/Water (1:1) or DMF/Water.[7] Note: Water is an excellent microwave absorber.

Workflow Comparison
Method A: Conventional Thermal (Oil Bath)
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add reagents, catalyst, and base. Add 10 mL solvent. Degas with

    
     for 10 mins to protect the Pd catalyst.
    
  • Heating: Immerse in pre-heated oil bath at 90°C.

  • Reaction: Reflux for 4–8 hours . Monitor via TLC every hour.

  • Workup: Cool to RT, extract with EtOAc, wash with brine, dry over

    
    , concentrate.
    
Method B: Microwave-Assisted (Closed Vessel) [8]
  • Setup: Use a 10 mL pressure-rated microwave vial with a magnetic stir bar.

  • Dissolution: Add reagents, catalyst, and base. Add 3 mL solvent (higher concentration is preferred in MW). Cap the vial with a crimp top (PTFE/silicone septum).

  • Parameters:

    • Temperature: 130°C (Fixed).

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power: Dynamic (Max 300W).

  • Reaction: Press "Start." The system ramps to 130°C in <1 min and holds.

  • Cooling: Compressed air cooling rapidly drops temp to 40°C (~2 mins).

  • Workup: Decant directly into extraction funnel. Proceed as above.

Protocol Translation Logic (DOT Diagram)

ProtocolTranslation Start Conventional Method SolventCheck Is Solvent Polar? Start->SolventCheck Doping Add Ionic Liquid or Polar Co-solvent SolventCheck->Doping No (e.g., Toluene, Hexane) TempSet Set MW Temp (Conv Temp + 30-50°C) SolventCheck->TempSet Yes Doping->TempSet TimeSet Set MW Time (Conv Time / 20) TempSet->TimeSet ConcSet Increase Conc. (2x - 5x) TimeSet->ConcSet Run Run MW Reaction ConcSet->Run

Figure 2: Decision tree for adapting conventional protocols to microwave synthesis. Note the requirement for polar solvents (absorbers) and the drastic reduction in reaction time.

Safety & Limitations

While powerful, microwave synthesis is not a universal solution. Adhere to these safety pillars:

  • Vessel Limitations: Standard borosilicate MW vials are rated for ~20-30 bar (300-435 psi). Reactions evolving significant gas (e.g.,

    
     from azides or 
    
    
    
    from decarboxylation) require careful headspace calculation or open-vessel mode.
  • Solvent Choice: Non-polar solvents (Hexane, Toluene) are microwave transparent. They will not heat unless a "susceptor" (e.g., ionic liquid, graphite, or a polar co-solvent like DMF) is added.

  • Superheating: Microwave solvents can reach temperatures 20-50°C above their atmospheric boiling point due to the pressurized vessel. Always allow the instrument to cool the vessel to <50°C before opening to prevent flash boiling.

References

  • Leadbeater, N. E. (2005). Microwave-Promoted Synthesis of Biaryls: A Critical Review. Journal of Organic Chemistry. Link

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Chemistry – A European Journal. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Verma, R. S., et al. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (PMC). Link

  • CEM Corporation. (2023). Theory of Microwave Heating for Organic Synthesis.[1][4]Link

Sources

Yield comparison between different cyanating agents for pyridine substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Challenge

Cyanation of pyridine substrates is a pivotal transformation in medicinal chemistry, as the nitrile group serves as a versatile pharmacophore and a precursor to amides, amines, and heterocycles. However, pyridines present unique challenges compared to benzene rings:

  • Catalyst Poisoning: The basic nitrogen lone pair can coordinate to transition metals (Pd, Cu), arresting the catalytic cycle.

  • Electronic Deficiency: The electron-poor nature of the pyridine ring makes oxidative addition slower for Pd(0) species compared to electron-rich aryls.

This guide objectively compares the three dominant classes of cyanating agents—Zinc Cyanide (Zn(CN)₂) , Potassium Ferrocyanide (K₄[Fe(CN)₆]) , and Trimethylsilyl Cyanide (TMSCN) —focusing on yield, safety, and mechanistic suitability for pyridine substrates.

Agent Comparison & Yield Analysis

Comparative Performance Matrix

The following table synthesizes experimental yield data for the conversion of 2-bromopyridine and 3-bromopyridine to their corresponding cyanopyridines.

Cyanating AgentReagent TypePrimary MechanismYield (2-Subst.)Yield (3-Subst.)Key AdvantageMajor Limitation
Zn(CN)₂ Inorganic SaltPd-Catalyzed Cross-Coupling92 - 98% 85 - 94%High yields; slow CN⁻ release prevents catalyst poisoning.Toxic solid waste; difficult to remove Zn salts.
K₄[Fe(CN)₆] Complex SaltPd-Catalyzed Cross-Coupling88 - 96% 80 - 90%Non-toxic; air-stable; "Green" chemistry compliant.Requires higher temp (120-140°C); insolubility in non-polar solvents.
TMSCN OrganosilaneReissert-Henze (via N-Oxide)65 - 82%N/A (C2 selective)Metal-free; regioselective for C2/C6 positions.Requires N-oxide activation; volatile/toxic reagent; lower atom economy.
CuCN Inorganic SaltRosenmund-von Braun50 - 70%40 - 60%Cheap; historically established.Harsh conditions (>180°C); stoichiometric Cu waste; difficult workup.

*Yields represent optimized conditions (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2 catalysts).

Deep Dive: Zinc Cyanide (Zn(CN)₂)

The Industry Standard for Halopyridines

Zinc cyanide is the preferred reagent for palladium-catalyzed cyanation of halopyridines. Unlike alkali metal cyanides (NaCN/KCN), Zn(CN)₂ has low solubility in organic solvents (DMF/DMAc). This property is its "secret weapon": it releases cyanide ions slowly into the solution.

  • Why it works: High concentrations of free cyanide (CN⁻) species poison Pd(II) intermediates by forming stable [Pd(Ar)(CN)3]²⁻ species that cannot undergo reductive elimination. Zn(CN)₂ maintains a low steady-state concentration of CN⁻, allowing the catalytic cycle to proceed efficiently.

  • Protocol Note: Often requires a polymetallic catalytic system (e.g., Pd₂(dba)₃ + dppf) and the addition of Zn dust to keep the catalyst active.

Deep Dive: Potassium Ferrocyanide (K₄[Fe(CN)₆])

The "Green" Alternative

Potassium ferrocyanide is a non-toxic, food-grade additive (E536) that releases cyanide only at elevated temperatures in the presence of a base.

  • Mechanism: It acts as a "cyanide reservoir." The strong Fe-CN bonds require thermal activation to break, ensuring that free cyanide is generated in situ only as fast as the palladium catalyst consumes it.

  • Pyridine Specifics: For pyridines, the addition of a weak base (Na₂CO₃) is critical to facilitate the transmetallation step without deactivating the catalyst.

Deep Dive: TMSCN (Reissert-Henze Reaction)

The Metal-Free Route

For substrates where halogenation is difficult, direct C-H functionalization via the N-oxide is a powerful alternative. This follows the Reissert-Henze mechanism.[1]

  • Mechanism: The pyridine N-oxide is activated by an electrophile (e.g., dimethylcarbamoyl chloride or benzoyl chloride), making the C2 position highly electrophilic. TMSCN then delivers the cyanide nucleophile.[2]

  • Selectivity: Exclusively C2 (or C6). It cannot access the C3 or C4 positions.

Mechanistic Visualization

Pd-Catalyzed Cyanation Cycle (Zn(CN)₂ / Ferrocyanide)

This pathway illustrates how slow cyanide release prevents the formation of "dead" catalyst species.

Pd_Cyanation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Pyridine-Br) Poison Catalyst Poisoning [Pd(Ar)(CN)3]²⁻ OxAdd->Poison Excess free CN⁻ TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Controlled CN⁻ release RedElim Reductive Elimination (Ar-CN + Pd(0)) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Source Cyanide Source (Zn(CN)₂ or K₄[Fe(CN)₆]) Source->TransMet Slow Release

Figure 1: Catalytic cycle for Pd-mediated cyanation.[3] Note the "Poisoning" shunt pathway (red) which is avoided by using Zn(CN)₂ or Ferrocyanide.

Reissert-Henze Mechanism (TMSCN)

Reissert_Henze NOxide Pyridine N-Oxide Activated N-Acyloxypyridinium Salt (Activated) NOxide->Activated + Activator Adduct 1,2-Dihydropyridine Intermediate Activated->Adduct + TMSCN Product 2-Cyanopyridine Adduct->Product Aromatization Activator Activator (BzCl or Me₂NCOCl) Activator->NOxide TMSCN TMSCN (Nucleophile) TMSCN->Activated Base Elimination (- Acid)

Figure 2: The Reissert-Henze pathway for direct C2-cyanation of pyridine N-oxides.

Experimental Protocols

Protocol A: High-Yield Cyanation of 3-Bromopyridine using Zn(CN)₂

Best for: Stable substrates, maximizing yield, gram-scale.

  • Setup: In a glovebox or under rigorous Ar flow, charge a reaction vial with 3-bromopyridine (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

    • Note: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial for pyridines to prevent non-productive binding.

  • Additives: Add Zn dust (10 mol%) to act as a scavenger and keep Pd in the zero oxidation state.

  • Solvent: Add anhydrous DMF or DMAc (0.2 M concentration).

    • Tip: Wet solvent is the #1 cause of failure. Ensure water content <50 ppm.

  • Reaction: Seal and heat to 120 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to chelate Zn salts) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expected Yield: 90–95%.

Protocol B: Green Cyanation using K₄[Fe(CN)₆]

Best for: Late-stage functionalization, avoiding toxic waste disposal.

  • Setup: Combine aryl halide (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.25 equiv), Na₂CO₃ (1.0 equiv), and Pd(OAc)₂ (1 mol%) / XPhos (2 mol%).

  • Solvent: Use a mixture of DMAc/Water (10:1).

    • Mechanistic Insight: The water is essential here to help dissolve the ferrocyanide salt slightly, facilitating the transfer of the cyanide ligand to the palladium.

  • Reaction: Heat to 140 °C for 12 hours.

  • Workup: Filter the reaction mixture through Celite. The solid residue is non-toxic iron oxides. Extract filtrate with EtOAc.

    • Expected Yield: 85–92%.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[4] Chemical Communications, (12), 1388–1389. [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • Marcantonio, K. M., et al. (2004). Practical Synthesis of 2-Cyano-4-aminopyridines. Organic Letters, 6(21), 3723–3725. [Link]

  • Yan, G., Zhang, Y., & Wang, J. (2017). Recent Advances in the Synthesis of Aryl Nitriles. Advanced Synthesis & Catalysis, 359(23), 4068-4105. [Link]

  • Nielsen, S. D., et al. (2004). Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides with Zinc Cyanide. Journal of Organic Chemistry, 69(7), 2324–2331. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-(5-Fluoropyridin-3-YL)acetonitrile (CAS No. 39891-06-0). As a specialty chemical frequently utilized in complex syntheses, its unique molecular structure—combining a fluorinated pyridine ring with a nitrile group—necessitates a rigorous and informed approach to waste management. This guide moves beyond mere compliance, offering a framework rooted in chemical causality to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile Analysis: Understanding the "Why"

Effective disposal begins with a deep understanding of the compound's inherent risks. This compound is not a simple organic solvent; it is a highly toxic substance whose hazards are dictated by its distinct functional groups.

  • Acetonitrile Moiety: The nitrile group (-C≡N) is a primary driver of its acute toxicity. In biological systems, nitriles can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[1] This metabolic pathway is responsible for the compound's classification as highly toxic if swallowed, inhaled, or absorbed through the skin.[2]

  • Fluoropyridine Moiety: The presence of a fluorine atom on the pyridine ring classifies this compound as a halogenated organic. Halogenated wastes are environmentally persistent and require specialized disposal methods, typically high-temperature incineration, to ensure their complete and safe destruction.[3][4] Improper disposal can lead to the release of stable, harmful substances into the environment.

The combination of these two moieties results in a compound that must be treated as an acutely toxic, halogenated hazardous waste.

Property Identifier / Classification Source(s)
Chemical Name This compound[2]
CAS Number 39891-06-0[2]
GHS Pictogram GHS06: Skull and Crossbones[2]
Signal Word Danger[2]
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[2]
UN Number 3439[2]
Hazard Class 6.1 (Toxic Substance)[2]
Packing Group III[2]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.[2]

Immediate Safety & Spill Management Protocol

Given its high toxicity, immediate and correct response to exposure or spillage is critical. All personnel handling this compound must be trained on these procedures before beginning work.

Required Personal Protective Equipment (PPE)

A standard laboratory coat, splash goggles, and appropriate chemical-resistant gloves are mandatory.

  • Hand Protection: Use gloves made of nitrile rubber (minimum 0.4 mm thickness) or butyl rubber (minimum 0.7 mm thickness).[5][6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a certified chemical fume hood.[7] If a fume hood is not available or in case of a large spill, a self-contained breathing apparatus (SCBA) is required.[8][9]

Spill Cleanup Procedure

In the event of a spill, the primary objectives are to contain the material, prevent exposure, and decontaminate the area.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the entrance to the affected area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble described in section 2.1.

  • Contain & Absorb: For solid spills, carefully sweep or shovel the material to avoid raising dust.[6] For liquid solutions, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[9][10][11] Do not use combustible materials like paper towels as the sole absorbent.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and spilled substance into a designated, sealable hazardous waste container.[6][11][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.

  • Dispose: Label the container with "Hazardous Waste," the chemical name, and associated hazards. Manage the sealed container according to the disposal protocol in Section 3.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Standard Operating Procedure for Waste Disposal

The disposal of this compound must be systematic and meticulously documented. It is a violation of federal law to dispose of this toxic waste improperly.[13]

Step 1: Waste Classification & Segregation

This is the most critical step in the disposal workflow. Due to its chemical nature, this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be classified and segregated as Halogenated Organic Hazardous Waste .

  • Causality: Halogenated and non-halogenated waste streams are treated by different methods.[14] Mixing them increases disposal costs and can interfere with the disposal process.[14] This compound must be kept separate from non-halogenated solvents (like acetone, hexane, or ethanol) and aqueous waste streams (acids, bases).[4]

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, and bases to prevent dangerous chemical reactions.[11]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, vapor-tight lid.[15][16] The container must be in good condition, free from cracks or residue.

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must, at a minimum, include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[15]

    • A clear indication of the hazards (e.g., "Toxic").

Step 3: On-Site Accumulation and Storage

Waste containers must be stored safely pending pickup by a licensed disposal contractor.

  • Location: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The storage area should be cool, dry, and well-ventilated.[5][17]

  • Containment: Store the waste container within a secondary containment system (e.g., a larger, chemically resistant tub) to contain any potential leaks.[17]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[14][15]

Step 4: Final Disposal

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[8][14][17]

  • Professional Disposal: The only acceptable method of disposal is through your institution's EHS department or a licensed hazardous-waste disposal contractor.[5][12][18]

  • Treatment Method: This waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective treatment for toxic, halogenated organic waste is high-temperature incineration, which ensures the complete destruction of the hazardous compounds.[4][17][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G cluster_generation Point of Generation cluster_handling Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal gen Waste Generated (Pure compound, solutions, contaminated materials) classify Classify as: 'Acutely Toxic' & 'Halogenated Organic Waste' gen->classify Step 1 segregate Segregate from: - Non-halogenated waste - Aqueous waste - Incompatible chemicals classify->segregate container Place in compatible, sealed container segregate->container Step 2 label_node Label Container: - 'Hazardous Waste' - Full Chemical Name - 'Toxic' Hazard container->label_node store Store in designated SAA with secondary containment label_node->store Step 3 pickup Arrange pickup via EHS / Licensed Waste Contractor store->pickup Step 4 transport Transport to permitted TSDF pickup->transport incinerate Final Treatment: High-Temperature Incineration transport->incinerate

Caption: Waste Disposal Workflow for this compound.

References

  • Safety Data Sheet: Acetonitrile - Carl ROTH. Carl ROTH. Retrieved from [Link]

  • Acetonitrile - Incident management - GOV.UK. (2024, November 4). GOV.UK. Retrieved from [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng. (2024, October 15). Yufeng. Retrieved from [Link]

  • US EPA, Pesticide Product Label, PROWL H2O HERBICIDE, 03/27/2020. (2020, March 27). United States Environmental Protection Agency. Retrieved from [Link]

  • PYRIDINE - International Chemical Safety Cards. IPCS. Retrieved from [Link]

  • Acetonitrile - SAFETY DATA SHEET. (2025, April 29). Penta Chemicals. Retrieved from [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Occupational Safety and Health Administration. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. United States Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. ChemSupply. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Delaware. Retrieved from [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories - DTIC. Defense Technical Information Center. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION - Bucknell University. Bucknell University. Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). United States Environmental Protection Agency. Retrieved from [Link]

  • OSHA Compliance For Laboratories - US Bio-Clean. US Bio-Clean. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(5-Fluoropyridin-3-YL)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment: Beyond the SDS

While standard Safety Data Sheets (SDS) often classify fluorinated pyridyl acetonitriles as Acute Toxin Category 4 (Oral/Dermal/Inhalation) and Skin/Eye Irritants (Category 2) , this classification frequently understates the operational risk in a drug discovery context.[1]

The "Senior Scientist" Insight: You are not just handling a solvent or a generic building block. You are handling a lipophilic cyanide precursor .

  • Metabolic Activation: The acetonitrile moiety (

    
    ) is susceptible to oxidative metabolism (via Cytochrome P450), which can slowly release free cyanide (
    
    
    
    ) into the bloodstream [1].[1]
  • Enhanced Absorption: The fluorine substituent on the pyridine ring increases the compound's lipophilicity compared to non-fluorinated analogs.[1] This facilitates rapid dermal penetration, bypassing the stratum corneum more effectively than standard acetonitrile [2].[1]

Operational Rule: Treat this compound with the same rigor as free cyanide salts, but with added precautions against volatile organic inhalation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory "blue nitrile" exam gloves are insufficient for direct handling of acetonitrile derivatives.[1] Acetonitrile can permeate standard 4-mil nitrile gloves in <1 minute [3].

Dermal Protection Strategy
PPE ComponentMaterial SpecificationOperational Logic
Primary Glove (Inner) Laminate Film (e.g., Silver Shield® / 4H®)Impermeable Barrier: Laminates provide >4 hours breakthrough time against acetonitriles.[1] They are chemically resistant but offer poor dexterity.[1][2]
Secondary Glove (Outer) Nitrile (5-8 mil) Mechanical Protection: Protects the delicate inner laminate glove from tears and provides grip.[1] Acts as a "sacrificial layer" for splash protection.[1]
Body Protection Tyvek® Lab Coat (Closed Front)Cotton coats absorb liquids and hold them against the skin.[1] Tyvek repels organic splashes.[1]
Ocular Protection Chemical Splash Goggles (Indirect Vent)Risk: Pyridine derivatives can cause rapid corneal opacity.[1] Safety glasses are insufficient for liquid handling.[1]
Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.[1]

  • Emergency Only: If a spill occurs outside the hood, use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1] Note: Cyanide gas has poor warning properties (smell); do not rely on odor thresholds.[1]

Operational Workflow: The "Safe Handling Loop"

Safety is not a static state; it is a continuous loop of verification. The following workflow enforces a self-validating system where every step checks the integrity of the previous one.

SafeHandlingLoop Start START: Pre-Work Check HoodCheck 1. Fume Hood Verify (Flow > 80 fpm) Start->HoodCheck GloveDon 2. Double Glove Protocol (Laminate Inner + Nitrile Outer) HoodCheck->GloveDon Weighing 3. Handling/Weighing (Closed Balance inside Hood) GloveDon->Weighing Inspect for tears Decon 4. In-Situ Decontamination (Bleach Wipe of Outer Glove) Weighing->Decon Immediate wipe Doffing 5. Doffing Sequence (Outer -> Inner -> Wash) Decon->Doffing Doffing->Start Next Cycle Waste 6. Disposal (Segregated Stream) Doffing->Waste

Figure 1: The Safe Handling Loop ensures that contamination is neutralized before gloves are removed, preventing "secondary transfer" to door handles or keyboards.[1]

Detailed Handling Protocols

A. Weighing & Transfer
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent powder scattering.[1]

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Left Hand (Dirty): Holds the reagent bottle/spatula.[1] Never leaves the hood.

    • Right Hand (Clean): Operates the balance, writes notes.[1]

  • Solvent Choice: If dissolving, avoid using DMSO immediately if possible, as DMSO dramatically accelerates skin absorption of toxic solutes [4].[1] Use Ethyl Acetate or DCM for initial transfers if compatible.[1]

B. Spills & Decontamination

Do not use water immediately.[1] Water spreads organic nitriles.[1]

  • Cover: Absorb liquid spills with Vermiculite or specific organic spill pads.[1]

  • Neutralize: Treat the area with a 10% Sodium Hypochlorite (Bleach) solution.[1] The hypochlorite oxidizes the nitrile group to a cyanate (less toxic) and eventually breaks it down.[1]

  • Wait: Allow 15 minutes of contact time before final cleanup.

C. Waste Disposal
  • Segregation: NEVER mix nitrile waste with acidic waste streams.[1] Acidification of waste containing 2-(5-Fluoropyridin-3-yl)acetonitrile can generate Hydrogen Cyanide (HCN) gas.

  • Labeling: Clearly tag waste containers: "TOXIC: ORGANIC NITRILE - DO NOT ACIDIFY."

Emergency Response: Cyanide Awareness

While this compound is an organic nitrile, the biological endpoint of severe exposure is cyanide toxicity.[1]

  • Symptoms: Headache, dizziness, rapid breathing (early), gasping, cherry-red skin (late), and collapse.[1]

  • Action:

    • Remove victim from exposure source immediately (to fresh air).[1][3]

    • Alert emergency services; explicitly mention "Potential Cyanide/Nitrile Exposure."[1]

    • If available and trained: Administer oxygen.[1] (Note: Amyl nitrite kits are largely outdated; Hydroxocobalamin (Cyanokit) is the modern standard for EMS [5]).[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (1978).[1] Criteria for a Recommended Standard: Occupational Exposure to Nitriles.[1] CDC Stacks.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (1999).[1] Cyanide Compounds Hazard Summary.[1][4] Technology Transfer Network Air Toxics Web Site.[1] [Link]

  • Ansell Healthcare. (2008).[1] Permeation/Degradation Resistance Guide for Chemical Resistant Gloves (8th Ed).[1][5] (Note: See "Acetonitrile" breakthrough times for Nitrile vs. Laminate).[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Medical Management Guidelines for Hydrogen Cyanide.[1][Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.